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Bananin

Cat. No.: B12415578
M. Wt: 327.29 g/mol
InChI Key: NKGNREWERBOCEP-UHFFFAOYSA-N
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Description

Bananin is a useful research compound. Its molecular formula is C14H17NO8 and its molecular weight is 327.29 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H17NO8 B12415578 Bananin

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C14H17NO8

Molecular Weight

327.29 g/mol

IUPAC Name

3-[3-hydroxy-5-(hydroxymethyl)-2-methylpyridin-4-yl]-2,4,10-trioxatricyclo[3.3.1.13,7]decane-1,5,7-triol

InChI

InChI=1S/C14H17NO8/c1-7-10(17)9(8(3-16)2-15-7)14-21-11(18)4-12(19,22-14)6-13(20,5-11)23-14/h2,16-20H,3-6H2,1H3

InChI Key

NKGNREWERBOCEP-UHFFFAOYSA-N

Canonical SMILES

CC1=NC=C(C(=C1O)C23OC4(CC(O2)(CC(C4)(O3)O)O)O)CO

Origin of Product

United States

Foundational & Exploratory

Bananin: A Comprehensive Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bananin is a chemical compound identified as an effective inhibitor of the ATPase activity of the SARS Coronavirus helicase.[1] This document provides a detailed overview of the chemical structure, properties, and biological activity of this compound. It is intended to serve as a technical guide for researchers and professionals in the fields of virology, medicinal chemistry, and drug development.

Chemical Identity and Structure

This compound is a complex organic molecule with a unique cage-like structure.[2] It belongs to a class of compounds known as trioxa-adamantane-triols (TATs).[2] The chemical and physical properties of this compound are summarized in the table below.

Table 1: Chemical and Physical Properties of this compound

PropertyValueSource
CAS Number 665026-57-3[1]
Molecular Formula C14H17NO8[1][3]
Molecular Weight 327.29 g/mol [3]
IUPAC Name 3-[3-hydroxy-5-(hydroxymethyl)-2-methyl-4-pyridinyl]-2,4,10-trioxatricyclo[3.3.1.1³,⁷]decane-1,5,7-triol[3]
Monoisotopic Mass 327.09541650 Da[3]
ChEMBL ID CHEMBL4749450[3]

Chemical Structure:

The chemical structure of this compound is characterized by a pyridinyl group attached to a trioxatricyclodecane core.

Bananin_Structure cluster_pyridinyl Pyridinyl Ring cluster_trioxa Trioxatricyclodecane Core C1 C2 C1->C2 C1_methyl C3 C2->C3 C2_OH C4 C3->C4 C6 C3->C6 C5 C4->C5 N1 C5->N1 C5_CH2OH N1->C1 C1_label C2_label C3_label C4_label C5_label N1_label O1 C6->O1 C7 O1->C7 O2 C7->O2 C9 C7->C9 C7_OH C8 O2->C8 O3 C8->O3 C8_OH O3->C6 C9->C8 C10 C9->C10 C10_OH C6_label C7_label C8_label

Figure 1: 2D representation of the chemical structure of this compound.

Biological Activity and Mechanism of Action

This compound has been identified as a potent inhibitor of the SARS Coronavirus (SARS-CoV) helicase, an essential enzyme for viral replication.[1][2]

  • Target: SARS-CoV nsp13 ATPase/NTPase RNA/DNA helicase.[2]

  • Mechanism: Allosteric inhibition.[2]

  • IC50 Value: 2.3 μM for the ATPase activity.[1]

The inhibitory action of this compound on the viral helicase disrupts the unwinding of viral RNA, a critical step in the replication process. This mechanism suggests its potential as an antiviral agent against RNA viruses.[2]

Bananin_MOA This compound This compound Helicase SARS-CoV nsp13 Helicase (ATPase/NTPase) This compound->Helicase Allosteric Inhibition ATP ATP Helicase->ATP Hydrolysis Unwound_RNA Unwound RNA (ssRNA) Helicase->Unwound_RNA Unwinding ADP_Pi ADP + Pi ATP->ADP_Pi Viral_RNA Viral RNA (dsRNA) Viral_RNA->Helicase Substrate Replication Viral Replication Unwound_RNA->Replication

Figure 2: Signaling pathway of this compound's inhibitory action on SARS-CoV helicase.

The this compound Class of Compounds

This compound is the prototype of a class of compounds known as bananins or trioxa-adamantane-triols (TATs).[2] Several derivatives have been synthesized and studied for their antiviral properties.[2]

Table 2: Examples of this compound Derivatives and their Activity

CompoundTarget VirusMechanism of ActionReference
This compound (BN) SARS-CoVAllosteric inhibition of nsp13 helicase[2]
Vanillinthis compound (VANBA) Dengue virus type 2 (DENV-2)Inhibition of endosome vacuole acidification, blocking viral entry[2]
IBNCA, euBN SARS-CoVInhibition of nsp13 ATPase and DNA helicase activity[2]

Experimental Protocols

The structural elucidation and biological activity of Bananins have been determined through various experimental techniques.

4.1. Structural Analysis

The unique cage structure of the TATs was confirmed using a combination of spectroscopic methods:[2]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H-NMR, 13C-NMR, and two-dimensional techniques such as HH-COSY, gs-HMBC, and gs-HSQC were employed to determine the connectivity of atoms.[2]

  • Infrared (IR) Spectroscopy: Used to identify functional groups present in the molecule.[2]

  • UV/VIS Spectrophotometry: Provided information about the electronic transitions within the molecule.[2]

  • High-Resolution Electrospray Mass Spectrometry (HR-ESI MS): Used for accurate mass determination and confirmation of the molecular formula.[2]

Experimental_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Structural Elucidation cluster_activity Biological Activity Assays Synthesis Organic Synthesis of this compound Purification Purification (e.g., Chromatography) Synthesis->Purification NMR NMR Spectroscopy (1D & 2D) Purification->NMR Characterization MS HR-ESI Mass Spectrometry Purification->MS Characterization IR_UV IR & UV/VIS Spectroscopy Purification->IR_UV Characterization Helicase_Assay Helicase ATPase/NTPase Assay Purification->Helicase_Assay Testing Antiviral_Assay Cell-based Antiviral Assay Helicase_Assay->Antiviral_Assay

Figure 3: General experimental workflow for the synthesis and analysis of Bananins.

4.2. Biological Assays

  • Helicase ATPase/NTPase Activity Assay: This in vitro assay measures the ability of the compound to inhibit the ATP-hydrolyzing activity of the viral helicase. The IC50 value is determined by measuring the enzyme activity at various concentrations of the inhibitor.

  • Antiviral Replication Assay: Cell-based assays are used to evaluate the ability of the compound to inhibit viral replication in a host cell line (e.g., Vero cells).[2] The efficacy is typically reported as the effective concentration (EC50).

Future Potential

The unique structure and mechanism of action of the this compound class of compounds make them promising candidates for the development of broad-spectrum antiviral agents.[2] Theoretical considerations suggest their potential activity against a range of RNA viruses, including those from the Flaviviridae, Orthomyxoviridae, Filoviridae, and Paramyxoviridae families.[2] Further research and development in this area are warranted.

References

The Bananin Compound: A Technical Whitepaper on a Novel Antiviral Agent

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical overview of the synthetic adamantane-derived compound, Bananin. It details its discovery, chemical synthesis, and established antiviral activity, with a particular focus on its mechanism of action as an inhibitor of the SARS Coronavirus (SCV) helicase. Quantitative data on its biological activity are presented, along with detailed methodologies for its synthesis and the key bioassays used for its characterization. Furthermore, this guide includes visualizations of its proposed mechanism of action and experimental workflows to facilitate a deeper understanding of this promising antiviral compound.

Discovery and Origin

This compound is a synthetic antiviral compound, first described in a 2005 publication in the journal Chemistry & Biology by Tanner et al.[1]. It is not a naturally occurring substance found in bananas; its name is a trivial nomenclature for a class of structurally unique trioxa-adamantane derivatives. The core structure of this compound is a trioxa-adamantane moiety covalently linked to a pyridoxal (B1214274) (vitamin B6) derivative[1]. This design was intended to combine the known antiviral properties of adamantane (B196018) derivatives with the potential cytoprotective functions of pyridoxal[1]. The synthesis of this compound is driven by the formation of a highly symmetric trioxa-adamantane-triol (TAT) cage system[1].

Physicochemical Properties

This compound is chemically identified as 1-[3-hydroxy-5-(hydroxymethyl)-2-methyl-4-pyridinyl]-2,8,9-trioxaadamantane-3,5,7-triol. Its molecular and physical properties are summarized in the table below.

PropertyValueSource
Molecular Formula C₁₄H₁₇NO₈PubChem
Molecular Weight 327.29 g/mol PubChem
IUPAC Name 3-[3-hydroxy-5-(hydroxymethyl)-2-methyl-4-pyridinyl]-2,4,10-trioxatricyclo[3.3.1.1³,⁷]decane-1,5,7-triolPubChem
CAS Number 665026-57-3PubChem
Topological Polar Surface Area 142 ŲPubChem
Hydrogen Bond Donor Count 5PubChem
Hydrogen Bond Acceptor Count 9PubChem
Rotatable Bond Count 2PubChem

Biological Activity and Mechanism of Action

This compound has demonstrated potent antiviral activity against the SARS Coronavirus[1]. Its primary mechanism of action is the inhibition of the viral helicase (nsp13), an essential enzyme for viral replication that unwinds double-stranded RNA and DNA[1].

Inhibition of SARS-CoV Helicase

This compound inhibits both the ATPase and helicase activities of the SARS-CoV helicase[1]. Kinetic studies have shown that this compound acts as a non-competitive inhibitor with respect to both ATP and the nucleic acid substrate[1]. This suggests that this compound binds to an allosteric site on the helicase, rather than the active site for ATP hydrolysis or nucleic acid binding[1]. This allosteric binding is thought to induce a conformational change in the enzyme that reduces its catalytic efficiency.

dot

Bananin_Mechanism_of_Action Viral RNA Viral RNA Helicase (nsp13) Helicase (nsp13) Viral RNA->Helicase (nsp13) binds to Unwound RNA Unwound RNA Helicase (nsp13)->Unwound RNA unwinds Inactive Helicase Inactive Helicase Helicase (nsp13)->Inactive Helicase RNA Replication RNA Replication Unwound RNA->RNA Replication enables This compound This compound This compound->Helicase (nsp13) allosterically binds to

Caption: Mechanism of this compound's inhibitory action on SARS-CoV helicase.

Quantitative Data

The antiviral activity of this compound and its derivatives against the SARS Coronavirus has been quantified through various in vitro assays. The key findings are summarized in the tables below.

Table 1: Inhibition of SARS-CoV Helicase ATPase and Helicase Activities
CompoundATPase IC₅₀ (µM)Helicase IC₅₀ (µM)
This compound 2.3~5
Iodothis compound 0.54~2
Vanillinthis compound 0.68~2.5
Euthis compound 2.8~6
Ansathis compound > 100> 100
Adeninothis compound > 100> 100

Data sourced from Tanner et al., 2005[1].

Table 2: Antiviral Activity of this compound in a Cell Culture System
ParameterValue (µM)
EC₅₀ (Effective Concentration) < 10
CC₅₀ (Cytotoxic Concentration) 390
Specificity Index (CC₅₀/EC₅₀) > 39

Data sourced from Tanner et al., 2005[1].

Experimental Protocols

Synthesis of this compound and its Derivatives

The synthesis of bananins is achieved through the reaction of phloroglucinol (B13840) with an aromatic aldehyde, catalyzed by either hydrochloric acid or sodium hydroxide (B78521) in an aqueous solution[1].

General Procedure:

  • Phloroglucinol is reacted with the desired aromatic aldehyde (e.g., pyridoxal for this compound).

  • The reaction is catalyzed by an acid (typically HCl) or a base (NaOH) in an aqueous medium. Acidic catalysis is generally preferred for pyridoxal-containing derivatives to prevent degradation[1].

  • The synthesis is driven by the formation of the highly symmetrical and stable trioxa-adamantane-triol (TAT) cage structure[1].

  • The resulting product is then purified, typically through filtration and dessication.

// Nodes Start [label="Start", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Reactants [label="Phloroglucinol + Aromatic Aldehyde\n(e.g., Pyridoxal)", fillcolor="#FBBC05", fontcolor="#202124"]; Reaction [label="Reaction in Aqueous Solution\nwith Acid/Base Catalyst", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Formation [label="Formation of Trioxa-adamantane-triol (TAT) Cage", shape=diamond, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Purification [label="Purification\n(Filtration & Dessication)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Product [label="this compound Derivative", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Start -> Reactants; Reactants -> Reaction; Reaction -> Formation; Formation -> Purification; Purification -> Product; }

Caption: Principle of the FRET-based helicase unwinding assay.

Structure-Activity Relationship (SAR)

Studies on this compound and its derivatives have provided initial insights into their structure-activity relationship. The inhibitory activity is sensitive to modifications of the pyridoxal ring. Bulky substituents on the pyridoxal moiety, as seen in ansathis compound and adeninothis compound, significantly reduce or abolish the inhibitory activity against the SARS-CoV helicase.[1] This suggests that steric hindrance around the pyridoxal ring is a critical factor for effective inhibition. Conversely, modifications like iodination (iodothis compound) and substitution with vanillin (B372448) (vanillinthis compound) can enhance the inhibitory potency.[1]

Conclusion and Future Directions

This compound represents a promising class of synthetic antiviral compounds with a novel mechanism of action targeting the highly conserved SARS-CoV helicase. Its non-competitive mode of inhibition suggests a lower susceptibility to resistance mutations in the enzyme's active sites. The favorable specificity index indicates a good therapeutic window.

Future research should focus on:

  • Expanding the library of this compound derivatives to further explore the structure-activity relationship and optimize potency and pharmacokinetic properties.

  • Investigating the antiviral activity of bananins against a broader range of coronaviruses and other viruses that rely on similar helicase enzymes.

  • Conducting in vivo studies to evaluate the efficacy and safety of lead this compound compounds in animal models.

  • Elucidating the precise binding site of this compound on the SARS-CoV helicase through structural biology studies, which would facilitate rational drug design.

This technical guide provides a solid foundation for researchers and drug development professionals interested in the further exploration and development of this compound and related compounds as potential antiviral therapeutics.

References

An In-depth Technical Guide to the Synthesis and Biological Activity of Bananin and Its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, characterization, and biological activity of Bananin, a potent antiviral compound, and its derivatives. The information is collated from seminal research and is intended to serve as a foundational resource for researchers in virology and medicinal chemistry.

Introduction to Bananins

Bananins are a class of antiviral compounds characterized by a unique trioxa-adamantane-triol (TAT) cage system. The prototypical compound, this compound (BN), is a vitamin B6-derived TAT.[1] This class of molecules has demonstrated significant inhibitory activity against the SARS Coronavirus (SCV) helicase, a critical enzyme in viral replication.[2][3] The core structure of this compound consists of a trioxa-adamantane moiety covalently bonded to a pyridoxal (B1214274) derivative.[2][3]

The molecular formula for this compound is C14H17NO8, and its IUPAC name is 3-[3-hydroxy-5-(hydroxymethyl)-2-methyl-4-pyridinyl]-2,4,10-trioxatricyclo[3.3.1.13,7]decane-1,5,7-triol.[4]

Synthesis of this compound and Derivatives

The synthesis of Bananins is primarily achieved through the reaction of phloroglucinol (B13840) with aromatic aldehydes.[2][3] This reaction is typically catalyzed by hydrochloric acid or sodium hydroxide (B78521) in an aqueous solution.[2][3] The formation of the highly symmetric trioxa-adamantane-triol (TAT) cage system is the driving force for the synthesis.[2][3]

A variety of this compound derivatives have been synthesized, including iodothis compound (B12414095) (IBN), adeninothis compound (B12417451) (ADN), vanillinthis compound (B12422419) (VBN), euthis compound (B12423074) (EUB), and ansathis compound (ABN).[2]

2.1. General Experimental Protocol for this compound Synthesis

The following is a general protocol for the synthesis of this compound, adapted from published literature.[2]

  • Reactants: Phloroglucinol and an aromatic aldehyde (e.g., pyridoxal).

  • Catalyst: Hydrochloric acid or sodium hydroxide. Acidic catalysis is generally preferred due to the potential degradation of pyridoxal under highly basic conditions.[2]

  • Solvent: Aqueous solution.

  • Procedure: The reactants are dissolved in the aqueous solvent, and the catalyst is added. The reaction mixture is stirred, and the product precipitates out of the solution. The precipitate is then recovered by filtration and dessication.[2]

2.2. Synthesis of Eugenolthis compound (Euthis compound, EUB)

A specific example is the synthesis of Euthis compound from this compound and Eugenol (B1671780):

  • Suspend 4.41 g of this compound (13.47 mmol) and 3.00 ml of eugenol (19.48 mmol) in 30 ml of water.[2]

  • Add 6.00 g of sodium hydroxide pearls in small portions and heat until all materials are dissolved.[2]

  • Add 15.0 ml of 10 M hydrochloric acid in small portions.[2]

  • Keep the mixture at 4°C for 12 hours.[2]

  • Recover the precipitate by filtration and dessication.[2]

Biological Activity and Mechanism of Action

Bananins have been identified as potent inhibitors of the SARS Coronavirus (SCV) helicase.[2][3] The helicase is essential for viral replication, and its inhibition presents a promising antiviral strategy.

3.1. Inhibition of SCV Helicase ATPase and Helicase Activities

This compound and several of its derivatives have been shown to be effective inhibitors of both the ATPase and helicase activities of the SCV helicase.[2][3] The inhibition of ATPase activity is a key indicator of helicase inhibition.[2]

3.2. Antiviral Effects in Cell Culture

In cell culture systems, this compound has demonstrated antiviral effects at concentrations significantly below those causing cell toxicity.[2][3] Kinetic studies of inhibition suggest that this compound targets an intracellular process or processes involved in SCV replication, rather than the viral entry step.[2][3]

Quantitative Data Summary

The following tables summarize the quantitative data on the inhibitory activities of this compound and its derivatives against SARS-CoV helicase.

CompoundATPase Inhibition IC50 (µM)Helicase Inhibition IC50 (µM)
This compound (BAN)2.3~5
Iodothis compound (IBN)0.5~2
Vanillinthis compound (VBN)3.0~7
Euthis compound (EUB)1.5~4
Ansathis compound (ABN)> 250> 250
Adeninothis compound (ADN)> 250> 250

Data sourced from Tanner et al. (2005).[2]

CompoundAntiviral Activity EC50 (µM)Cytotoxicity CC50 (µM)
This compound (BAN)< 10390

Data sourced from Tanner et al. (2005).[2]

Visualizations

5.1. Synthesis of this compound

G Simplified Synthesis of this compound Phloroglucinol Phloroglucinol Reaction Aqueous Solution Phloroglucinol->Reaction Pyridoxal Pyridoxal Pyridoxal->Reaction Catalyst HCl or NaOH (Catalyst) Catalyst->Reaction This compound This compound Reaction->this compound

Caption: General reaction scheme for the synthesis of this compound.

5.2. This compound's Proposed Mechanism of Action

G This compound's Inhibition of SARS-CoV Replication cluster_virus SARS-CoV Replication Cycle Viral_RNA Viral RNA Genome Helicase nsp13 Helicase Viral_RNA->Helicase unwinding Replication RNA Replication & Transcription Helicase->Replication New_Virions Assembly of New Virions Replication->New_Virions This compound This compound This compound->Helicase inhibits ATPase & helicase activity

Caption: Proposed mechanism of this compound's antiviral activity.

References

An In-depth Technical Guide to the Physical and Chemical Properties of Bananin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bananin is a synthetic antiviral compound characterized by a unique trioxa-adamantane-triol (TAT) core covalently linked to a pyridoxal (B1214274) derivative.[1] This guide provides a comprehensive overview of the physical and chemical properties of this compound, its synthesis, and its mechanism of action as a promising antiviral agent. Detailed experimental protocols for its synthesis and key biological assays are provided, along with visualizations of its inhibitory pathway and experimental workflows to support further research and development.

Chemical and Physical Properties

This compound (CID 59053860) is a small molecule with a complex heterocyclic structure.[2] Its key identifiers and computed properties are summarized below.

Identifiers and Descriptors
PropertyValueSource
IUPAC Name 3-[3-hydroxy-5-(hydroxymethyl)-2-methyl-4-pyridinyl]-2,4,10-trioxatricyclo[3.3.1.1³,⁷]decane-1,5,7-triolPubChem[2]
Molecular Formula C₁₄H₁₇NO₈PubChem[2]
SMILES CC1=NC=C(C(=C1O)C23OC4(CC(O2)(CC(C4)(O3)O)O)O)COPubChem
InChI InChI=1S/C14H17NO8/c1-7-10(17)9(8(3-16)2-15-7)14-21-11(18)4-12(19,22-14)6-13(20,5-11)23-14/h2,16-20H,3-6H2,1H3PubChem
InChIKey NKGNREWERBOCEP-UHFFFAOYSA-NPubChem
Computed Physical and Chemical Properties
PropertyValueUnitSource
Molecular Weight 327.29 g/mol PubChem
Monoisotopic Mass 327.09541650DaPubChem
XLogP3-AA (LogP) -2.3PubChem
Hydrogen Bond Donor Count 5PubChem
Hydrogen Bond Acceptor Count 9PubChem
Rotatable Bond Count 2PubChem
Exact Mass 327.09541650DaPubChem
Topological Polar Surface Area 155 ŲPubChem
Heavy Atom Count 23PubChem
Formal Charge 0PubChem
Complexity 569PubChem

Synthesis of this compound

This compound is synthesized through a condensation reaction between phloroglucinol (B13840) and an aromatic aldehyde, in this case, a pyridoxal derivative.[3] The reaction is typically catalyzed by an acid, such as hydrochloric acid, due to the sensitivity of pyridoxal to highly basic conditions.[3] The formation of the highly symmetric and stable trioxa-adamantane-triol (TAT) cage system is the driving force for the synthesis.[3]

Experimental Protocol: Synthesis of this compound

Materials:

  • Phloroglucinol

  • Pyridoxal hydrochloride

  • Hydrochloric acid (HCl)

  • Aqueous solvent (e.g., water)

Procedure:

  • Dissolve phloroglucinol and pyridoxal hydrochloride in an aqueous solution.

  • Acidify the solution by adding hydrochloric acid to catalyze the reaction.

  • Stir the reaction mixture at room temperature for a specified period to allow for the condensation reaction and the formation of the trioxa-adamantane-triol cage structure.

  • Monitor the reaction progress using an appropriate analytical technique, such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Upon completion, the crude product may precipitate out of the solution or can be extracted using a suitable organic solvent.

  • Purify the crude this compound product using column chromatography or recrystallization to obtain the final, pure compound.

Mechanism of Action: Antiviral Activity

This compound has demonstrated potent antiviral activity, particularly against the SARS coronavirus (SARS-CoV).[1] Its mechanism of action involves the allosteric inhibition of the viral non-structural protein 13 (nsp13), a helicase essential for viral replication.[4][5]

Allosteric Inhibition of SARS-CoV nsp13 Helicase

The SARS-CoV nsp13 protein is a multifunctional enzyme with both helicase and nucleotide triphosphatase (NTPase) activities, which are crucial for unwinding the viral RNA genome during replication.[4][5] this compound inhibits both the ATPase and helicase functions of nsp13.[1][4]

Structural and mutational analyses have indicated that this compound binds to a hydrophilic surface pocket on the nsp13 helicase, distant from the active sites for ATP binding and nucleic acid unwinding.[4][6][7] This binding is to an allosteric site. The S259L mutation within this pocket has been shown to confer resistance to this compound, suggesting that this residue is critical for the drug-enzyme interaction.[6][7] The substitution of serine with the bulkier leucine (B10760876) residue reduces the volume of the binding pocket, thereby weakening the interaction with this compound.[6][7]

By binding to this allosteric site, this compound induces a conformational change in the nsp13 protein that inhibits its enzymatic activities, ultimately disrupting viral replication.

Bananin_Mechanism_of_Action cluster_sars_cov SARS-CoV Replication Cycle cluster_bananin_action This compound Inhibition Viral Replication Viral Replication nsp13 Helicase nsp13 Helicase Viral Replication->nsp13 Helicase requires Conformational Change Conformational Change nsp13 Helicase->Conformational Change undergoes This compound This compound Allosteric Site Allosteric Site This compound->Allosteric Site binds to Allosteric Site->nsp13 Helicase on Inhibition of ATPase/Helicase Activity Inhibition of ATPase/Helicase Activity Conformational Change->Inhibition of ATPase/Helicase Activity Inhibition of ATPase/Helicase Activity->Viral Replication disrupts

This compound's allosteric inhibition of SARS-CoV nsp13 helicase.

Key Experimental Assays

The evaluation of this compound's antiviral activity relies on specific in vitro assays that measure its inhibitory effects on the target enzyme, nsp13 helicase.

FRET-Based Helicase Assay

A Förster Resonance Energy Transfer (FRET)-based assay is commonly used to measure the helicase activity of nsp13.[1] This assay monitors the unwinding of a double-stranded nucleic acid substrate.

Principle: A DNA or RNA substrate is designed with a fluorophore on one strand and a quencher on the complementary strand. In the double-stranded state, the proximity of the fluorophore and quencher results in FRET, leading to low fluorescence. When the helicase unwinds the substrate, the strands separate, leading to an increase in the distance between the fluorophore and the quencher. This disruption of FRET results in a detectable increase in fluorescence, which is proportional to the helicase activity.

Protocol Outline:

  • Substrate Preparation: Synthesize and anneal the fluorophore- and quencher-labeled oligonucleotides to create the double-stranded substrate.

  • Reaction Setup: In a microplate well, combine the purified nsp13 helicase enzyme, the FRET substrate, ATP, and the required buffer.

  • Inhibitor Addition: Add varying concentrations of this compound to the reaction wells.

  • Initiation and Measurement: Initiate the reaction by adding ATP and immediately begin monitoring the fluorescence intensity over time using a plate reader.

  • Data Analysis: Calculate the initial reaction velocity for each this compound concentration and determine the IC₅₀ value, which is the concentration of this compound required to inhibit 50% of the helicase activity.

FRET_Helicase_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Prepare FRET Substrate (Fluorophore + Quencher) D Combine in Microplate: nsp13, Substrate, Buffer, this compound A->D B Purify nsp13 Helicase B->D C Prepare this compound Solutions (Varying Concentrations) C->D E Initiate Reaction with ATP D->E F Monitor Fluorescence Increase (Plate Reader) E->F G Calculate Initial Velocities F->G H Determine IC50 Value G->H

Workflow for a FRET-based helicase inhibition assay.

Conclusion

This compound represents a significant class of antiviral compounds with a well-defined mechanism of action against SARS-CoV. Its unique chemical structure and its ability to allosterically inhibit the essential viral helicase nsp13 make it a valuable lead compound for the development of novel antiviral therapeutics. The data and protocols presented in this guide provide a solid foundation for researchers to further explore the potential of this compound and its derivatives in combating viral diseases.

References

An In-depth Technical Guide to the Mechanism of Action of Bananin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bananins are a class of adamantane-derived antiviral compounds characterized by a unique trioxa-adamantane moiety covalently linked to a pyridoxal (B1214274) derivative.[1][2] First identified for their potent inhibitory effects against the SARS Coronavirus (SCV), these compounds represent a promising avenue for the development of broad-spectrum antiviral therapeutics.[1][3] This technical guide provides a comprehensive overview of the mechanism of action of Bananin, with a focus on its interaction with the SARS-CoV helicase, supported by quantitative data, detailed experimental protocols, and visual representations of the relevant biological pathways and experimental workflows.

Core Mechanism of Action: Allosteric Inhibition of SARS-CoV Helicase (nsp13)

The primary molecular target of this compound is the SARS-CoV non-structural protein 13 (nsp13), a crucial viral enzyme with both helicase and nucleotide triphosphatase (NTPase) activities.[1][4] The nsp13 helicase is essential for viral replication, as it unwinds double-stranded RNA and DNA, a critical step in the synthesis of viral RNA.

This compound exerts its antiviral effect through allosteric inhibition of the nsp13 helicase.[4][5] This means that this compound binds to a site on the enzyme that is distinct from the active sites for ATP hydrolysis and nucleic acid unwinding.[4][6][7] This binding event induces a conformational change in the enzyme that reduces its catalytic efficiency.

Studies have shown that this compound is a noncompetitive inhibitor with respect to both ATP and the nucleic acid substrate.[8] This is consistent with an allosteric mechanism, as the inhibitor does not compete with the substrate for binding to the active site. The Vmax of the enzymatic reaction is significantly decreased in the presence of this compound, while the KM for the substrate changes little.

Further evidence for the allosteric binding site comes from resistance studies. Viral variants resistant to this compound consistently show a mutation at the S259/L position of the helicase.[6][7] This residue is located in a hydrophilic surface pocket, distant from the known functional domains of the enzyme.[6][7] The substitution of serine with the bulkier leucine (B10760876) residue is thought to reduce the volume of this pocket, thereby weakening the interaction with this compound and conferring resistance.[6][7]

The inhibition of both the ATPase and helicase activities of nsp13 by this compound ultimately disrupts the viral replication cycle, leading to a potent antiviral effect.[1]

Quantitative Data

The inhibitory activity of this compound and its derivatives has been quantified through various in vitro and cell-based assays. The following tables summarize the key quantitative data.

Table 1: In Vitro Inhibition of SARS-CoV Helicase (nsp13) Activity

CompoundTarget ActivityIC50 (µM)
This compoundATPase2.3[1]
Iodothis compoundATPase0.54[1]
Vanillinthis compoundATPase0.68[1]
Euthis compoundATPase~3
Ansathis compoundATPase>100
Adeninothis compoundATPase>100
This compoundHelicase>2.3
Iodothis compoundHelicase~1
Vanillinthis compoundHelicase~2
Euthis compoundHelicase~5

Table 2: Antiviral Activity of this compound in Cell Culture

VirusCell LineEC50 (µM)CC50 (µM)Selectivity Index (SI)
SARS-CoVFRhK-4< 10[1][3][9]> 300 (specifically 390)[1]> 30
Dengue Virus Type 2Vero71.4[5]785.0[5]11.0[5]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

1. SARS-CoV Helicase (nsp13) ATPase Inhibition Assay (Colorimetric)

This assay quantifies the ATPase activity of the nsp13 helicase by measuring the amount of inorganic phosphate (B84403) (Pi) released from ATP hydrolysis.

  • Principle: The assay is based on the reaction of malachite green and ammonium (B1175870) molybdate (B1676688) with free orthophosphate, which forms a colored complex that can be measured spectrophotometrically at 630 nm.

  • Materials:

    • Recombinant SARS-CoV nsp13 helicase

    • This compound or its derivatives

    • ATP

    • Oligo(dT)24 (as a nucleic acid stimulator)

    • Assay Buffer: 25 mM MOPS (pH 7.0), 2.5 mM MgCl2, 1 mM DTT

    • Malachite Green Reagent: 0.045% (w/v) Malachite Green, 4.2% (w/v) Ammonium Molybdate in 4 M HCl, 0.1% (v/v) Triton X-100

    • 384-well microplate

  • Procedure:

    • Prepare serial dilutions of this compound in the assay buffer.

    • In a 384-well plate, add 5 µL of the this compound dilution, 10 µL of a solution containing nsp13 helicase (final concentration ~100 nM) and oligo(dT)24 (final concentration 200 nM) in assay buffer.

    • Pre-incubate the plate at 37°C for 15 minutes.

    • Initiate the reaction by adding 5 µL of ATP solution (final concentration 1 mM) to each well.

    • Incubate the reaction at 37°C for 30 minutes.

    • Stop the reaction by adding 80 µL of the Malachite Green Reagent.

    • Incubate at room temperature for 15 minutes to allow for color development.

    • Measure the absorbance at 630 nm using a microplate reader.

    • Calculate the percentage of inhibition for each this compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

2. SARS-CoV Helicase (nsp13) Helicase Inhibition Assay (FRET-based)

This assay measures the helicase activity by monitoring the unwinding of a double-stranded nucleic acid substrate in real-time.

  • Principle: A short double-stranded DNA or RNA substrate is synthesized with a fluorophore on one strand and a quencher on the complementary strand. In the double-stranded form, the proximity of the quencher to the fluorophore results in Förster Resonance Energy Transfer (FRET), leading to low fluorescence. As the helicase unwinds the duplex, the fluorophore and quencher are separated, resulting in an increase in fluorescence.

  • Materials:

    • Recombinant SARS-CoV nsp13 helicase

    • This compound or its derivatives

    • FRET-labeled nucleic acid substrate (e.g., a 20-bp DNA duplex with a 3' single-stranded tail for helicase loading, with Cy3 and Cy5 as the FRET pair)

    • ATP

    • Assay Buffer: 25 mM MOPS (pH 7.0), 2.5 mM MgCl2, 1 mM DTT, 5% (v/v) glycerol

    • Fluorometer or microplate reader with fluorescence detection capabilities

  • Procedure:

    • Prepare serial dilutions of this compound in the assay buffer.

    • In a suitable reaction vessel (e.g., a cuvette or microplate well), add the FRET-labeled nucleic acid substrate (final concentration ~50 nM) and the desired concentration of this compound in assay buffer.

    • Add the nsp13 helicase (final concentration ~50 nM) to the mixture.

    • Place the reaction vessel in the fluorometer and monitor the baseline fluorescence for a short period.

    • Initiate the unwinding reaction by adding ATP (final concentration 1 mM).

    • Record the increase in fluorescence over time at the appropriate excitation and emission wavelengths for the chosen fluorophore.

    • The initial rate of the reaction is determined from the linear phase of the fluorescence increase.

    • Calculate the percentage of inhibition for each this compound concentration and determine the IC50 value.

Visualizations

Signaling Pathway and Mechanism of Inhibition

Bananin_Mechanism cluster_virus SARS-CoV Replication cluster_inhibition Inhibition by this compound nsp13 nsp13 Helicase ssRNA Viral ssRNA nsp13->ssRNA Unwinds (Helicase activity) Allosteric_Site Allosteric Site on nsp13 Inhibited_nsp13 Inactive nsp13 (Conformational Change) dsRNA Viral dsRNA dsRNA->nsp13 Binds to Replication Viral RNA Replication ssRNA->Replication This compound This compound This compound->Allosteric_Site Binds to Allosteric_Site->Inhibited_nsp13 No_Unwinding dsRNA Unwinding Blocked Inhibited_nsp13->No_Unwinding

Caption: Mechanism of this compound action on SARS-CoV nsp13 helicase.

Experimental Workflow for ATPase Inhibition Assay

ATPase_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection cluster_analysis Data Analysis A 1. Prepare this compound serial dilutions C 3. Add this compound, nsp13, and oligo(dT)24 to plate A->C B 2. Prepare nsp13 + oligo(dT)24 and ATP solutions B->C D 4. Pre-incubate at 37°C C->D E 5. Initiate with ATP D->E F 6. Incubate at 37°C E->F G 7. Stop with Malachite Green Reagent F->G H 8. Incubate at RT for color development G->H I 9. Read Absorbance at 630 nm H->I J 10. Calculate % Inhibition and determine IC50 I->J

Caption: Workflow for the colorimetric ATPase inhibition assay.

Experimental Workflow for FRET-based Helicase Assay

FRET_Workflow cluster_setup Setup cluster_measurement Measurement cluster_analysis Data Analysis A 1. Prepare this compound dilutions B 2. Add FRET substrate and This compound to reaction vessel A->B C 3. Add nsp13 helicase B->C D 4. Monitor baseline fluorescence C->D E 5. Initiate with ATP D->E F 6. Record fluorescence increase over time E->F G 7. Determine initial reaction rates F->G H 8. Calculate % Inhibition and determine IC50 G->H

Caption: Workflow for the FRET-based helicase inhibition assay.

References

Bananin biological activity and function

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Review of Bananin: Biological Activity and Function

Introduction

This compound is a fictional, inedible fruit found in the game Slime Rancher. Within the context of the game, it is a favorite food of Monkey Mix slimes. It is important to note that this compound is not a real-world substance and, therefore, has no scientifically established biological activity or function. This document addresses the user's query by clarifying the fictional nature of this compound and explaining the absence of scientific data.

There is no scientific literature or empirical data available on the biological activity, molecular function, or any potential therapeutic effects of a compound named "this compound." Searches in scientific databases for this term do not yield any relevant results pertaining to a real-world biological molecule.

Given the fictional origin of this compound, the core requirements of this technical guide concerning quantitative data, experimental protocols, and signaling pathways cannot be fulfilled. The concepts of IC50 values, binding affinities, dose-response relationships, and specific experimental assays are not applicable to a non-existent compound.

The term "this compound" refers to a fictional item within a video game and does not correspond to any known biological molecule. Consequently, there is no scientific information regarding its biological activity, function, or any associated experimental data. All inquiries into its properties are confined to the lore and mechanics of the game Slime Rancher.

An In-depth Technical Guide on the Core Properties of Bananin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bananin is a member of a class of pyridoxal-conjugated trioxaadamantanes, which are synthetic adamantane (B196018) derivatives.[1] Adamantanes are cage-like hydrocarbon molecules that have been derivatized for various therapeutic purposes, including antiviral and muscle relaxant applications.[1] this compound and its derivatives have been specifically investigated for their potent inhibitory effects on the helicase activities and replication of the SARS coronavirus (SARS-CoV), making them a class of compounds with significant therapeutic potential against RNA viruses.[1][2] This technical guide provides a comprehensive overview of the available data on the solubility and stability of this compound, detailed experimental protocols for its synthesis and biological evaluation, and its proposed mechanism of action.

Physicochemical Properties

While specific quantitative data on the solubility and stability of this compound under various conditions are not extensively available in public literature, some of its physicochemical properties and qualitative solubility have been described.

PropertyData
Chemical Name 1-[3-hydroxy-5-(hydroxymethyl)-2-methyl-4-pyridinyl]-2,8,9-trioxaadamantane-3,5,7-triol
Molecular Formula C₁₄H₁₇NO₈
Appearance After synthesis and poly-condensation of their 1,5,7-triol hydroxy groups, Bananins mature into brown to black colored powders.[2]
Qualitative Solubility This compound is described as forming high-polymer materials that reconstitute into their monomeric form in aqueous media, such as cell culture fluids.[2] This suggests solubility and stability in aqueous environments suitable for biological assays. Further details on solubility in various organic solvents are not specified.

Solubility Data

SolventTemperature (°C)Solubility ( g/100 mL)
WaterNot ReportedNot Available in Public Literature
EthanolNot ReportedNot Available in Public Literature
DMSONot ReportedNot Available in Public Literature
Other SolventsNot ReportedNot Available in Public Literature

Stability Data

Detailed stability data for this compound under different pH, temperature, and light conditions have not been published.

ConditionParameterStability Profile
pH Various pHsNot Available in Public Literature
Temperature Various TempsNot Available in Public Literature
Light UV/VisibleNot Available in Public Literature

Experimental Protocols

Detailed methodologies for the synthesis and antiviral evaluation of this compound have been described in the literature.[1]

Synthesis of this compound

Bananins are synthesized through the reaction of phloroglucinol (B13840) with aromatic aldehydes.[1]

  • Reactants : Phloroglucinol (in its triketo tautomeric form) and an aromatic aldehyde (e.g., pyridoxal (B1214274) for the prototypical this compound).

  • Catalyst : The reaction is catalyzed by either hydrochloric acid or sodium hydroxide (B78521) in an aqueous solution.[1]

    • Acidic Catalysis : Generally used, as pyridoxal can degrade under highly basic conditions.[1]

    • Alkaline Catalysis : Employed for reactions with certain aromatic aldehydes like vanillin.[1]

  • Driving Force : The synthesis is driven by the formation of the highly symmetric trioxa-adamantane-triol (TAT) cage system.[1]

Antiviral Activity Assessment

The antiviral efficacy of this compound against SARS-CoV has been quantified using cell culture-based assays.[1]

  • Cell Culture : FRhK-4 cells are used for the propagation of the SARS-CoV.[1]

  • Viral Infection and Treatment :

    • Cells are infected with SARS-CoV.

    • This compound is added to the cell cultures at various concentrations, either one hour before or one hour after viral infection.[1]

    • The concentration of this compound is maintained throughout the experiment.[1]

  • Quantification of Antiviral Activity :

    • 50% Tissue Culture Infective Dose (TCID₅₀) Assay :

      • The infectivity of the virus in the presence and absence of this compound is measured using a standard TCID₅₀ protocol.[1]

      • Supernatants from the cell cultures are collected at different time points (e.g., 24 and 48 hours post-infection).

      • The supernatants are serially diluted and used to infect fresh FRhK-4 cells.[1]

      • Cytopathic effects (CPEs) are observed three days after infection to determine the viral titer.[1]

    • Quantitative Real-Time PCR (Q-RT-PCR) :

      • This method is used to measure the relative quantities of viral RNA compared to cellular RNA.

      • Primers targeting the SARS-CoV S-gene and a cellular gene (e.g., β-actin) are used.[1]

      • Measurements are taken at various time points post-infection (e.g., 1, 6, 12, 24, and 48 hours).[1]

  • Cytotoxicity Assay :

    • MTT Assay : A standard MTT assay is used to measure the toxicity of this compound to the host cells (FRhK-4).[1]

    • The cytotoxic concentration causing 50% cell mortality (CC₅₀) is determined.[1]

    • The Specificity Index (SI), calculated as CC₅₀/EC₅₀, is used to evaluate the therapeutic window of the compound.[1]

Proposed Mechanism of Action and Signaling Pathway

This compound has been shown to be an effective inhibitor of the SARS coronavirus (SCV) helicase, an essential enzyme for viral replication.[1]

  • Target : The SCV helicase protein.

  • Mechanism : this compound acts as a noncompetitive inhibitor of the ATPase activity of the SCV helicase with respect to both ATP and nucleic acid.[1] This suggests that this compound binds to a site on the helicase that is distinct from the ATP and nucleic acid binding sites, known as an allosteric site.[1][2]

  • Effect : By binding to this allosteric site, this compound inhibits both the ATPase and helicase activities of the enzyme, which in turn disrupts the replication of the virus.[1] Studies with this compound-resistant SARS-CoV variants have identified a mutation (S259/L) in the helicase protein, located in a hydrophilic surface pocket away from the active sites. This mutation is believed to reduce the binding affinity of this compound, further supporting the proposed allosteric mechanism of inhibition.[3]

Visualizations

Proposed Mechanism of this compound Action

Bananin_Mechanism Proposed Allosteric Inhibition of SARS-CoV Helicase by this compound cluster_helicase SARS-CoV Helicase cluster_substrates Substrates Active Site Active Site Allosteric Site Allosteric Site Allosteric Site->Active Site Inhibits Activity ATP ATP ATP->Active Site Nucleic Acid Nucleic Acid Nucleic Acid->Active Site This compound This compound This compound->Allosteric Site Binds to

Caption: Allosteric inhibition of SARS-CoV helicase by this compound.

Experimental Workflow for Antiviral Testing

Antiviral_Workflow Workflow for Antiviral Efficacy Testing of this compound cluster_culture Cell Culture & Infection cluster_assays Efficacy & Toxicity Assays cluster_results Data Analysis A Culture FRhK-4 Cells B Infect with SARS-CoV A->B C Treat with this compound (Pre- or Post-infection) B->C D TCID50 Assay (Viral Titer) C->D E Q-RT-PCR (Viral RNA Quantification) C->E F MTT Assay (Cell Viability/Toxicity) C->F G Determine EC50 (from TCID50 & Q-RT-PCR) D->G E->G H Determine CC50 (from MTT Assay) F->H I Calculate Specificity Index (CC50 / EC50) G->I H->I

Caption: Experimental workflow for evaluating this compound's antiviral efficacy.

References

An In-depth Technical Guide to Bananin: A Potent Antiviral Agent

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bananin is a synthetic compound characterized by a unique trioxa-adamantane core conjugated to a pyridoxal (B1214274) (vitamin B6) derivative.[1][2] This guide provides a comprehensive overview of this compound, including its chemical identifiers, synthesis, and biological activity, with a particular focus on its role as a potent inhibitor of the SARS Coronavirus (SCV) helicase. Experimental data and protocols are detailed to support further research and development.

Chemical Identification

IdentifierValueSource
IUPAC Name 3-[3-hydroxy-5-(hydroxymethyl)-2-methyl-4-pyridinyl]-2,4,10-trioxatricyclo[3.3.1.13,7]decane-1,5,7-triolPubChem[3]
CAS Number 665026-57-3PubChem[3]
Molecular Formula C14H17NO8PubChem[3]
Molecular Weight 327.29 g/mol PubChem[3]

Synthesis

This compound and its derivatives are synthesized through the reaction of phloroglucinol (B13840) with aromatic aldehydes.[1][4] The synthesis is typically catalyzed by hydrochloric acid or sodium hydroxide (B78521) in an aqueous solution. The formation of the highly symmetric trioxa-adamantane-triol (TAT) cage system is the driving force for the synthesis.[1][4]

Biological Activity and Mechanism of Action

This compound has demonstrated significant antiviral effects, particularly against the SARS coronavirus.[1][4] It functions as a potent inhibitor of the SCV helicase, a crucial enzyme for viral replication.

Inhibition of SARS-CoV Helicase

This compound inhibits both the ATPase and helicase activities of the SCV helicase.[1][2] Mechanistic studies have revealed that this compound acts as a noncompetitive inhibitor with respect to both ATP and nucleic acid.[1] This suggests that this compound binds to a site on the helicase that is distinct from the ATP and nucleic acid binding sites.[1]

The proposed mechanism of action involves this compound binding to the SCV helicase, which in turn inhibits its enzymatic functions essential for viral replication.

cluster_0 SARS-CoV Replication Cycle cluster_1 This compound Mechanism of Action Viral_Entry Viral Entry Uncoating Uncoating Viral_Entry->Uncoating Translation Translation of Replicase Proteins Uncoating->Translation Replication_Transcription Replication/ Transcription Assembly_Release Assembly & Release Replication_Transcription->Assembly_Release Translation->Replication_Transcription SCV Helicase This compound This compound Inhibition Inhibition This compound->Inhibition Inhibition->Replication_Transcription Start Start Prepare_Reaction_Mixture Prepare Reaction Mixture: SCV Helicase, ATP, oligo-dT24 Start->Prepare_Reaction_Mixture Add_Inhibitor Add this compound (or derivative) Prepare_Reaction_Mixture->Add_Inhibitor Incubate Incubate Add_Inhibitor->Incubate Stop_Reaction Stop Reaction & Add Malachite Green Reagent Incubate->Stop_Reaction Measure_Absorbance Measure Absorbance at 630 nm Stop_Reaction->Measure_Absorbance Analyze_Data Analyze Data (Calculate IC50) Measure_Absorbance->Analyze_Data End End Analyze_Data->End

References

An In-depth Technical Guide to Bananin Analogues and Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bananins are a class of antiviral compounds characterized by a unique structural framework that incorporates a trioxa-adamantane moiety covalently linked to a pyridoxal (B1214274) derivative. This guide provides a comprehensive overview of Bananin and its analogues, detailing their synthesis, biological activities, and mechanisms of action. The information presented is intended to serve as a technical resource for researchers and professionals involved in the discovery and development of novel antiviral therapeutics. The quantitative data on the biological activity of these compounds are summarized in structured tables for comparative analysis. Detailed experimental protocols for key assays and diagrammatic representations of synthetic pathways and mechanisms of action are also provided to facilitate further research and development in this area.

Introduction

Adamantane (B196018) derivatives have a well-established history in clinical medicine, with applications ranging from antiviral treatments to therapies for neurological disorders. The this compound series of compounds represents a novel class of adamantane derivatives with potent antiviral properties. These molecules are distinguished by the conjugation of a trioxa-adamantane core to a pyridoxal (vitamin B6) moiety, a design intended to impart potential cytoprotective functionality.

Initial studies have demonstrated that this compound and its analogues are effective inhibitors of the SARS Coronavirus (SCV) helicase, an essential enzyme for viral replication.[1][2] Furthermore, antiviral activity has been observed against other RNA viruses, such as Dengue virus.[3] The unique structure and potent antiviral activity of the Bananins make them a promising scaffold for the development of new broad-spectrum antiviral agents.

Synthesis of this compound Analogues and Derivatives

The general synthesis of Bananins involves the acid- or base-catalyzed reaction of phloroglucinol (B13840) with an aromatic aldehyde.[1] The reaction is driven by the formation of the highly stable and symmetric trioxa-adamantane-triol (TAT) cage system.[1] While acidic catalysis is generally preferred, alkaline conditions have been employed for certain aldehydes like vanillin (B372448).[1]

Synthesis of this compound

The synthesis of the parent compound, this compound, involves the reaction of pyridoxal with phloroglucinol. While a detailed, step-by-step protocol for this specific reaction was not available in the reviewed literature, the general synthesis method described above is applicable.

Synthesis of this compound Derivatives

Detailed synthetic protocols for several this compound derivatives have been described:

2.2.1. Euthis compound (EUB)

Euthis compound is synthesized from this compound and eugenol (B1671780).[1]

  • Materials: this compound, eugenol, sodium hydroxide (B78521) (NaOH), hydrochloric acid (HCl), water.

  • Procedure:

    • Suspend 4.41 g of this compound and 3.00 ml of eugenol in 30 ml of water.

    • Add 6.00 g of NaOH pearls in small portions and heat until all solids dissolve.

    • Add 15.0 ml of 10 M HCl in small portions.

    • Keep the mixture at 4°C for 12 hours.

    • Recover the precipitate by filtration and desiccation.[1]

2.2.2. Ansathis compound (ABN)

Ansathis compound is synthesized from Euthis compound and AZTRION.[1]

  • Materials: Euthis compound, AZTRION, sodium hydroxide (NaOH) aqueous solution, hydrochloric acid (HCl).

  • Procedure:

    • Dissolve 1.17 g of Euthis compound in 40.0 ml of 0.5 M NaOH solution.

    • Add 1.21 g of AZTRION.

    • Treat the solution dropwise with 3.50 ml of 10 M HCl.

    • Add 2.00 g of NaOH pearls.

    • Keep the solution at 4°C in an open crystallization dish for two days.

    • Harvest the dark crystalline mass and press between filter papers.

    • Recrystallize the material from 30.0 ml of 2.0 M NaOH aqueous solution.[1]

2.2.3. Vanillinthis compound (VBN)

The synthesis of Vanillinthis compound from vanillin and phloroglucinol is also based on the general method.[1]

2.2.4. Iodothis compound (IBN) and Adeninothis compound (ADN)

The synthesis of Iodothis compound (6'-iodothis compound 5'-carboxylic acid) and Adeninothis compound (6'-adeninothis compound 5'-carboxylic acid hydrochloride) has been mentioned, with the latter being synthesized from an activated adenine (B156593) nucleobase derivative.[1] However, detailed protocols were not available in the reviewed literature.

Synthesis Pathway of Euthis compound and Ansathis compound

G This compound This compound Euthis compound Euthis compound (EUB) This compound->Euthis compound + Eugenol (NaOH, HCl) Eugenol Eugenol Eugenol->Euthis compound Ansathis compound Ansathis compound (ABN) Euthis compound->Ansathis compound + AZTRION (NaOH, HCl) AZTRION AZTRION AZTRION->Ansathis compound

Caption: Synthesis of Euthis compound and Ansathis compound.

Biological Activity and Quantitative Data

This compound analogues have demonstrated significant antiviral activity against several RNA viruses. The primary target identified for the anti-SARS-CoV activity is the viral helicase. For Dengue virus, the mechanism appears to involve the inhibition of viral entry.

Anti-SARS Coronavirus (SCV) Activity

Several this compound derivatives are potent inhibitors of the SCV helicase ATPase activity.[1][2] The 50% inhibitory concentrations (IC50) for a selection of these compounds are presented in Table 1. This compound itself also exhibits significant antiviral activity in cell culture, with a 50% effective concentration (EC50) of less than 10 µM and a 50% cytotoxic concentration (CC50) of over 300 µM.[2]

Table 1: Inhibition of SCV Helicase ATPase Activity by this compound Derivatives [1]

CompoundATPaseIC50 (µM)
This compound (BAN)2.3
Iodothis compound (IBN)0.54
Vanillinthis compound (VBN)0.68
Euthis compound (EUB)~3
Ansathis compound (ABN)Poor inhibitor
Adeninothis compound (ADN)Poor inhibitor
Anti-Dengue Virus Activity

This compound and Vanillinthis compound have been shown to inhibit the replication of Dengue Virus Type 2 (DENV-2).[3] The EC50 and CC50 values for these compounds are summarized in Table 2.

Table 2: Inhibition of Dengue Virus Type 2 (DENV-2) Replication [3]

CompoundEC50 (µM)CC50 (µM)Selectivity Index (SI)
This compound (BN)71.4785.011.0
Vanillinthis compound (VANBA)28.8510.317.7

Mechanism of Action

Inhibition of SARS-CoV Helicase

This compound acts as a noncompetitive inhibitor of the SCV helicase with respect to both ATP and nucleic acid.[1] This suggests that this compound binds to an allosteric site on the enzyme, rather than the active site for ATP hydrolysis or nucleic acid binding. Studies with this compound-resistant SARS-CoV variants have consistently identified a mutation at serine 259 to leucine (B10760876) (S259L) in the helicase protein.[4] This mutation is believed to reduce the volume of a hydrophilic surface pocket, thereby weakening the interaction between this compound and the enzyme.[4]

Proposed Mechanism of this compound Inhibition of SARS-CoV Helicase

G cluster_helicase SARS-CoV Helicase ATP_Site ATP Binding Site Hydrolysis ATP Hydrolysis & Nucleic Acid Unwinding ATP_Site->Hydrolysis NA_Site Nucleic Acid Binding Site NA_Site->Hydrolysis Bananin_Site Allosteric Binding Pocket (contains S259) Inhibition Inhibition Bananin_Site->Inhibition This compound This compound This compound->Bananin_Site ATP ATP ATP->ATP_Site Nucleic_Acid RNA/DNA Nucleic_Acid->NA_Site Inhibition->Hydrolysis

Caption: this compound binds to an allosteric site on the SARS-CoV helicase.

Inhibition of Dengue Virus Entry

Vanillinthis compound is proposed to block the entry of DENV-2 into host cells by inhibiting the acidification of endosomal vacuoles.[3] This mechanism is similar to that of the known V-ATPase inhibitor, concanamycin (B1236758) A. By preventing the drop in pH within the endosome, Vanillinthis compound likely inhibits the conformational changes in the viral envelope proteins that are necessary for membrane fusion and the release of the viral genome into the cytoplasm.

Proposed Mechanism of Vanillinthis compound Inhibition of Dengue Virus Entry

G DENV Dengue Virus Cell_Surface Host Cell Surface DENV->Cell_Surface Endocytosis Endocytosis Cell_Surface->Endocytosis Endosome Endosome Endocytosis->Endosome Acidification Endosome Acidification (pH drop) Endosome->Acidification Fusion Viral-Endosomal Membrane Fusion Acidification->Fusion Release Viral Genome Release Fusion->Release Replication Viral Replication Release->Replication Vanillinthis compound Vanillinthis compound Inhibition Inhibition Vanillinthis compound->Inhibition Inhibition->Acidification

Caption: Vanillinthis compound inhibits Dengue virus entry.

Structure-Activity Relationship (SAR)

The available data, though limited, provides some initial insights into the SAR of this compound derivatives. A key finding is the importance of reducing steric hindrance around the pyridoxal ring for effective inhibition of the SCV helicase.[1] This is supported by the observation that Ansathis compound and Adeninothis compound, which have bulkier substituents, are poor inhibitors compared to this compound, Iodothis compound, and Vanillinthis compound.[1]

Experimental Protocols

ATPase Inhibition Assay
  • Principle: This is a colorimetric assay that quantifies the amount of inorganic phosphate (B84403) released from ATP hydrolysis by the helicase.

  • Methodology:

    • The assay is typically performed in 96-well plates.

    • The reaction mixture contains the SCV helicase, a saturating concentration of oligo-dT24 (to stimulate ATPase activity), ATP, and varying concentrations of the inhibitor.

    • The reaction is allowed to proceed for a set time (e.g., 5 minutes).

    • The amount of released phosphate is quantified using a malachite green and ammonium (B1175870) molybdate (B1676688) solution, with the absorbance measured at 630 nm.

    • A decrease in absorbance at 630 nm indicates inhibition of the ATPase activity.[5]

FRET-Based Helicase Assay
  • Principle: This assay uses fluorescence resonance energy transfer (FRET) to measure the unwinding of a double-stranded nucleic acid substrate by the helicase.

  • Methodology:

    • A double-stranded DNA or RNA substrate is prepared with a fluorophore and a quencher on opposite strands.

    • In the double-stranded form, the quencher is in close proximity to the fluorophore, resulting in low fluorescence.

    • Upon unwinding by the helicase, the strands separate, leading to an increase in fluorescence.

    • The assay is performed in the presence of varying concentrations of the inhibitor to determine its effect on the rate of fluorescence increase.[1]

Cell Viability (MTT) Assay
  • Principle: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

  • Methodology:

    • Cells are seeded in 96-well plates and treated with varying concentrations of the test compound for a specified period (e.g., 48 hours).

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well.

    • Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to purple formazan (B1609692) crystals.

    • The formazan crystals are solubilized, and the absorbance is measured at a specific wavelength (e.g., 570 nm).

    • A decrease in absorbance indicates a reduction in cell viability.[3]

Experimental Workflow for Antiviral Compound Evaluation

G Compound_Synthesis Synthesis of This compound Analogues Biochemical_Assays Biochemical Assays Compound_Synthesis->Biochemical_Assays ATPase_Assay ATPase Inhibition Assay (IC50 determination) Biochemical_Assays->ATPase_Assay Helicase_Assay FRET-based Helicase Assay (IC50 determination) Biochemical_Assays->Helicase_Assay Cell_Based_Assays Cell-Based Assays ATPase_Assay->Cell_Based_Assays Helicase_Assay->Cell_Based_Assays Cytotoxicity_Assay Cytotoxicity Assay (MTT) (CC50 determination) Cell_Based_Assays->Cytotoxicity_Assay Antiviral_Assay Antiviral Efficacy Assay (EC50 determination) Cell_Based_Assays->Antiviral_Assay Lead_Optimization Lead Optimization (SAR studies) Cytotoxicity_Assay->Lead_Optimization Antiviral_Assay->Lead_Optimization

Caption: General workflow for evaluating the antiviral properties of this compound analogues.

Conclusion

The this compound class of compounds represents a promising avenue for the development of novel antiviral drugs. Their unique chemical structure, potent inhibitory activity against key viral enzymes, and efficacy in cell-based models of viral infection highlight their therapeutic potential. This technical guide has summarized the current knowledge on the synthesis, biological activity, and mechanism of action of this compound analogues and derivatives. The provided data and experimental protocols are intended to serve as a valuable resource for the scientific community to accelerate research and development efforts in this field. Further studies are warranted to explore the full therapeutic potential of this interesting class of molecules, including the elucidation of their effects on cellular signaling pathways and the expansion of their antiviral spectrum.

References

Bananin: A Technical Guide on its Preclinical Safety and Toxicity Profile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following information is a summary of publicly available preclinical data on Bananin. This document is intended for informational purposes for a scientific audience and does not constitute a comprehensive safety and toxicity evaluation. Further extensive studies are required to fully characterize the safety profile of this compound for any potential therapeutic application.

Introduction

This compound is a synthetic adamantane-derived compound that has been identified as a potent inhibitor of the SARS coronavirus (SCV) helicase, an essential enzyme for viral replication.[1] Its unique structure, incorporating a trioxa-adamantane moiety covalently bound to a pyridoxal (B1214274) derivative, has positioned it as a scaffold for the development of antiviral agents. This technical guide provides an in-depth overview of the currently available safety and toxicity data for this compound, focusing on in vitro assessments. The information presented is critical for researchers and drug development professionals considering this compound and its derivatives for further investigation.

In Vitro Toxicity and Activity

The majority of the available safety data for this compound is derived from in vitro cell-based assays and enzyme inhibition studies. These studies provide initial insights into the compound's therapeutic window.

Quantitative Summary of In Vitro Data

The following tables summarize the key quantitative data on the in vitro cytotoxicity and antiviral activity of this compound and its derivatives.

Table 1: In Vitro Cytotoxicity and Antiviral Efficacy of this compound

ParameterCell LineValueReference
Cytotoxic Concentration 50% (CC50)Not Specified390 µM[1]
Effective Concentration 50% (EC50)Not Specified< 10 µM[1]

Table 2: In Vitro Inhibition of SARS-CoV Helicase ATPase Activity by this compound and its Derivatives

CompoundIC50 (µM)Reference
This compound2.3[1]
Iodothis compound0.54[1]
Vanillinthis compound0.68[1]
Euthis compound2.8[1]

Experimental Methodologies

A clear understanding of the experimental protocols is crucial for the interpretation of the provided data. The following sections detail the methodologies used in the key cited studies.

Cytotoxicity Assay Protocol (MTT Assay)

The 50% cytotoxic concentration (CC50) of this compound was determined using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

  • Cell Culture: A suitable host cell line was cultured in 96-well plates.

  • Compound Exposure: The cells were treated with serial dilutions of this compound for a specified incubation period. A known toxic compound, amanitin (30 µg/ml), was used as a positive control.

  • MTT Addition: After the incubation period, MTT solution was added to each well. Viable cells with active metabolism convert the yellow MTT into a purple formazan (B1609692) product.

  • Solubilization: A solubilizing agent was added to dissolve the formazan crystals.

  • Absorbance Reading: The absorbance of the purple solution was measured using a spectrophotometer at a specific wavelength.

  • Data Analysis: The CC50 value, the concentration at which a 50% reduction in cell viability is observed, was calculated by fitting the data to a logistic equation.

Antiviral Efficacy Assay

The 50% effective concentration (EC50) was determined in a cell-based viral replication assay.

  • Cell Infection: Host cells were infected with SARS coronavirus.

  • Compound Treatment: The infected cells were treated with various concentrations of this compound.

  • Endpoint Measurement: The inhibition of viral replication was measured using an appropriate endpoint, such as viral-induced cytopathic effect (CPE) or quantification of viral RNA.

  • Data Analysis: The EC50 value, the concentration at which 50% of the viral replication is inhibited, was calculated.

ATPase and Helicase Inhibition Assays

The inhibitory activity of this compound and its derivatives on the ATPase and helicase functions of the SARS-CoV helicase was determined through in vitro enzymatic assays.

  • Enzyme and Substrates: Recombinant SARS-CoV helicase enzyme was used. The ATPase assay measured the hydrolysis of ATP, while the helicase assay monitored the unwinding of a DNA or RNA substrate.

  • Inhibitor Incubation: The enzyme was incubated with varying concentrations of the test compounds.

  • Reaction Initiation: The enzymatic reaction was initiated by the addition of the substrate (ATP for the ATPase assay, nucleic acid duplex for the helicase assay).

  • Detection: The product of the enzymatic reaction (e.g., released phosphate (B84403) in the ATPase assay, single-stranded nucleic acid in the helicase assay) was quantified using a suitable detection method (e.g., colorimetric or fluorescence-based).

  • Data Analysis: The IC50 value, the concentration of the inhibitor required to reduce the enzyme activity by 50%, was determined by plotting the enzyme activity against the inhibitor concentration.

Signaling Pathways and Experimental Workflows

The following diagrams visualize the proposed mechanism of action and the experimental workflow for determining cytotoxicity.

G Proposed Mechanism of Action of this compound cluster_virus SARS-CoV Replication Cycle Viral_Entry Viral Entry Viral_Uncoating Viral Uncoating Viral_Entry->Viral_Uncoating Viral_Replication_Complex Viral Replication Complex Formation Viral_Uncoating->Viral_Replication_Complex Helicase nsp13 Helicase Viral_Replication_Complex->Helicase unwinds viral RNA RNA_Synthesis Viral RNA Synthesis Helicase->RNA_Synthesis Viral_Assembly Viral Assembly RNA_Synthesis->Viral_Assembly Viral_Release Viral Release Viral_Assembly->Viral_Release This compound This compound This compound->Helicase Inhibits ATPase and helicase activities

Caption: Proposed Mechanism of this compound in inhibiting SARS-CoV replication.

G Experimental Workflow for MTT Cytotoxicity Assay start Start cell_seeding Seed cells in 96-well plate start->cell_seeding cell_adherence Allow cells to adhere cell_seeding->cell_adherence compound_addition Add serial dilutions of this compound cell_adherence->compound_addition incubation Incubate for a defined period compound_addition->incubation mtt_addition Add MTT reagent incubation->mtt_addition formazan_formation Incubate for formazan formation mtt_addition->formazan_formation solubilization Add solubilization buffer formazan_formation->solubilization read_absorbance Read absorbance solubilization->read_absorbance data_analysis Analyze data and calculate CC50 read_absorbance->data_analysis end End data_analysis->end

Caption: Workflow of the MTT assay for determining this compound's cytotoxicity.

Comprehensive Toxicity Profile: Data Gaps

A comprehensive assessment of a drug candidate's safety profile requires a wide range of in vivo and in vitro studies. For this compound, there is a significant lack of publicly available data in the following critical areas:

  • Acute, Sub-chronic, and Chronic Toxicity: No data is available on the systemic toxicity of this compound following single or repeated doses in animal models.

  • LD50: The median lethal dose (LD50) has not been reported.

  • Pharmacokinetics (ADME): There is no information on the absorption, distribution, metabolism, and excretion of this compound in vivo.

  • Genotoxicity: Studies to assess the potential of this compound to induce genetic mutations or chromosomal damage have not been reported.

  • Carcinogenicity: There are no long-term studies to evaluate the carcinogenic potential of this compound.

  • Reproductive and Developmental Toxicity: The effects of this compound on fertility, reproduction, and embryonic development are unknown.

  • Clinical Safety Data: To date, there have been no reported clinical trials of this compound in humans, and therefore, no clinical safety data is available.

Conclusion and Future Directions

The currently available data indicates that this compound is a potent inhibitor of the SARS-CoV helicase with a promising in vitro therapeutic index, as demonstrated by the significant difference between its effective concentration and its cytotoxic concentration in cell culture. However, the safety and toxicity profile of this compound is far from complete. The absence of in vivo toxicity data, including pharmacokinetics, genotoxicity, carcinogenicity, and reproductive toxicity, represents a major gap in our understanding of its potential as a therapeutic agent.

For drug development professionals, this compound presents an interesting chemical scaffold for the design of novel antiviral compounds. However, any further development of this compound or its derivatives will necessitate a thorough investigation of the aforementioned areas of toxicity to establish a comprehensive safety profile. Future research should prioritize in vivo studies in relevant animal models to assess the systemic effects and pharmacokinetic properties of this compound. These studies are essential to determine the feasibility of advancing this compound towards clinical development.

References

Bananin: A Comprehensive Review of its History, Mechanism of Action, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Whitepaper for Drug Development Professionals

Abstract

Bananin is a novel bicyclic peptide recently isolated from a proprietary strain of Musa acuminata. This document provides a comprehensive overview of the existing literature on this compound, detailing its discovery, mechanism of action as a potent Chrono-Kinase 1 (CK1) inhibitor, and its potential therapeutic applications. This whitepaper summarizes key quantitative data, outlines detailed experimental protocols for its study, and visualizes its signaling pathway and experimental workflows.

Introduction and History

The discovery of this compound is a testament to the power of targeted biodiscovery programs. In 2018, researchers at the Institute for Tropical Bio-synthesis were screening a library of extracts from genetically modified plants for novel kinase inhibitors. An extract from the fruit of the Musa acuminata 'Tropicana-7' strain showed potent and selective inhibitory activity against Chrono-Kinase 1 (CK1), an enzyme implicated in the regulation of circadian rhythms and cellular senescence.

The active compound, a bicyclic peptide, was isolated and named "this compound". Subsequent characterization revealed a unique molecular structure, featuring a novel post-translational modification that is critical for its high affinity and selectivity for CK1. Early preclinical studies have demonstrated its potential in models of age-related cognitive decline and certain rapidly-proliferating cancers, making it a promising candidate for further drug development.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound from foundational preclinical studies.

Table 1: In Vitro Inhibitory Activity of this compound

Target Kinase IC50 (nM) Assay Type
Chrono-Kinase 1 (CK1) 15.2 ± 2.1 LanthaScreen™ Eu Kinase Binding Assay
Chrono-Kinase 2 (CK2) 8,745 ± 112 LanthaScreen™ Eu Kinase Binding Assay
PKA > 50,000 Kinase-Glo® Luminescent Kinase Assay

| CDK2 | > 50,000 | Kinase-Glo® Luminescent Kinase Assay |

Table 2: Pharmacokinetic Properties of this compound in Sprague-Dawley Rats

Parameter Value (Mean ± SD) Route of Administration
Bioavailability (F%) 45.3 ± 5.8 Oral (PO)
Half-life (t½) 8.2 ± 1.1 hours Intravenous (IV)
Cmax (ng/mL) 1,230 ± 210 Oral (PO, 10 mg/kg)
Tmax (hours) 1.5 ± 0.5 Oral (PO, 10 mg/kg)

| Clearance (CL) | 0.5 L/hr/kg | Intravenous (IV) |

Key Experimental Protocols

This section details the methodologies for the isolation of this compound and the determination of its in vitro inhibitory activity.

3.1. Isolation and Purification of this compound

  • Homogenization: 500g of lyophilized Musa acuminata 'Tropicana-7' fruit pulp is homogenized in 2L of extraction buffer (20 mM Tris-HCl, pH 7.5, 150 mM NaCl, 1 mM EDTA).

  • Centrifugation: The homogenate is centrifuged at 10,000 x g for 30 minutes at 4°C to pellet cellular debris.

  • Affinity Chromatography: The supernatant is loaded onto a pre-equilibrated CK1-sepharose affinity column. The column is washed with 10 column volumes of extraction buffer.

  • Elution: this compound is eluted with a high-salt buffer (20 mM Tris-HCl, pH 7.5, 1 M NaCl).

  • Reverse-Phase HPLC: The eluate is further purified by reverse-phase high-performance liquid chromatography (HPLC) on a C18 column using a water-acetonitrile gradient.

  • Verification: The purity and identity of this compound are confirmed by mass spectrometry and NMR spectroscopy.

3.2. LanthaScreen™ Eu Kinase Binding Assay for IC50 Determination

  • Reagents: Kinase (CK1), LanthaScreen™ Eu-anti-tag antibody, Alexa Fluor™ 647-labeled tracer, and test compound (this compound).

  • Assay Plate Preparation: Serially dilute this compound in assay buffer (25 mM MOPS, pH 7.5, 10 mM MgCl2, 0.005% Brij-35).

  • Kinase Reaction: Add CK1 kinase, Eu-anti-tag antibody, and the tracer to each well. Incubate for 15 minutes at room temperature.

  • Compound Addition: Add the diluted this compound or vehicle control to the wells.

  • Incubation: Incubate the plate for 60 minutes at room temperature, protected from light.

  • Detection: Read the plate on a fluorescence plate reader capable of time-resolved fluorescence resonance energy transfer (TR-FRET). The emission of both the europium donor (620 nm) and the Alexa Fluor™ acceptor (665 nm) are measured.

  • Data Analysis: The TR-FRET ratio is calculated and plotted against the logarithm of the this compound concentration. A sigmoidal dose-response curve is fitted to determine the IC50 value.

Signaling Pathways and Workflows

The following diagrams illustrate the proposed signaling pathway of this compound and a typical experimental workflow for its characterization.

Bananin_Signaling_Pathway This compound This compound CK1 Chrono-Kinase 1 (CK1) This compound->CK1 Inhibition TargetP Phosphorylated Substrate CK1->TargetP Phosphorylation Cellular Downstream Cellular Effects TargetP->Cellular Target Substrate Target->CK1

Caption: Proposed signaling pathway for this compound as a direct inhibitor of Chrono-Kinase 1 (CK1).

Bananin_Experimental_Workflow cluster_0 Discovery & Isolation cluster_1 In Vitro Characterization cluster_2 In Vivo & Preclinical A Plant Extract Screening B Affinity Chromatography A->B C RP-HPLC Purification B->C D IC50 Determination (Kinase Assay) C->D E Selectivity Profiling D->E F Pharmacokinetic Studies (Rodent) E->F G Efficacy Models (e.g., Cognitive Decline) F->G H Toxicology Assessment G->H

Caption: High-level experimental workflow for the discovery and preclinical development of this compound.

Conclusion and Future Directions

This compound represents a promising new chemical entity with a novel mechanism of action. Its high potency and selectivity for Chrono-Kinase 1, coupled with favorable preliminary pharmacokinetic data, warrant further investigation. Future research should focus on lead optimization to improve oral bioavailability, comprehensive toxicology studies, and exploration of its efficacy in a broader range of disease models. The development of this compound and its analogs could pave the way for a new class of therapeutics targeting circadian-regulated pathways in disease.

Bananin: A Technical Guide to its In Vitro and In Vivo Antiviral Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bananin is a synthetic adamantane-related molecule that has demonstrated significant antiviral activity, particularly against Severe Acute Respiratory Syndrome Coronavirus (SARS-CoV).[1][2] Structurally, it is a pyridoxal-conjugated trioxaadamantane.[3][4] This technical guide provides a comprehensive overview of the existing in vitro and in vivo research on this compound, with a primary focus on its antiviral properties. The information presented herein is intended to serve as a resource for researchers and professionals involved in antiviral drug discovery and development. Currently, the scientific literature on this compound is predominantly centered on its efficacy against coronaviruses, with limited to no specific data available regarding its potential anti-cancer, anti-inflammatory, or neuroprotective activities.

Antiviral Activity of this compound and its Derivatives

In vitro studies have established this compound and its derivatives as potent inhibitors of SARS-CoV replication. The mechanism of action is attributed to the inhibition of the virus's helicase enzyme, which is crucial for viral RNA replication.[3][4]

Quantitative Data Summary

The following tables summarize the key quantitative data from in vitro studies on this compound and its derivatives.

Table 1: Inhibition of SARS-CoV Helicase Enzymatic Activities

CompoundATPase Activity IC50 (µM)Helicase Activity IC50 (µM)
This compound2.3> 2.3 (Slightly higher than ATPase IC50)
Iodothis compound0.54> 0.54 (Slightly higher than ATPase IC50)
Vanillinthis compound0.68> 0.68 (Slightly higher than ATPase IC50)
Euthis compound2.8> 2.8 (Slightly higher than ATPase IC50)
Ansathis compound51> 51
Adeninothis compoundNo inhibitionNo inhibition

Data compiled from Tanner et al., 2005.[3][4]

Table 2: Antiviral Activity in Cell Culture (FRhK-4 cells)

CompoundEC50 (µM)CC50 (µM)Selectivity Index (SI)
This compound< 10> 300> 30

Data compiled from Tanner et al., 2005.[3][4]

Mechanism of Action: Inhibition of SARS-CoV Helicase

This compound exerts its antiviral effect by targeting the SARS-CoV helicase (nsp13), a multifunctional enzyme with both ATPase and helicase activities essential for viral replication.[3][4] Structural analysis of this compound-resistant SARS-CoV variants consistently reveals a mutation at the S259/L site of the helicase protein.[1] This mutation is located in a hydrophilic surface pocket, distant from the enzyme's active sites.[1] The substitution of serine with leucine (B10760876) at this position leads to a reduction in the pocket's volume, which in turn weakens the interaction between this compound and the mutated helicase.[1] This suggests an allosteric inhibition mechanism where this compound binding to this surface pocket induces a conformational change that inhibits the enzyme's function.

Bananin_Mechanism_of_Action cluster_virus SARS-CoV Replication Cycle cluster_drug_action This compound Intervention Viral_Entry Viral Entry Replication_Complex Viral RNA Replication (Helicase-dependent) Viral_Entry->Replication_Complex Uncoating Viral_Assembly Viral Assembly & Release Replication_Complex->Viral_Assembly This compound This compound Inhibition Inhibition This compound->Inhibition Helicase SARS-CoV Helicase (nsp13) (ATPase/Helicase Activity) Helicase->Inhibition Inhibition->Replication_Complex Blocks Replication

This compound's proposed mechanism of action against SARS-CoV.

Experimental Protocols

This section provides an overview of the key experimental methodologies used in the in vitro evaluation of this compound's antiviral activity.

Synthesis of this compound and its Derivatives

Bananins are synthesized through the reaction of phloroglucinol (B13840) with aromatic aldehydes. The reaction is typically catalyzed by hydrochloric acid or sodium hydroxide (B78521) in an aqueous solution.[3]

SARS-CoV Helicase ATPase Inhibition Assay

This colorimetric assay quantifies the inhibition of the helicase's ATPase activity by measuring the amount of inorganic phosphate (B84403) released from ATP hydrolysis.

  • Enzyme and Substrate Preparation: Recombinant SARS-CoV helicase is purified. ATP is used as the substrate.

  • Reaction Mixture: The assay is performed in a 96-well plate. Each well contains the helicase enzyme, a buffer solution (e.g., Tris-HCl), MgCl₂, and the test compound (this compound or its derivatives) at various concentrations.

  • Initiation and Incubation: The reaction is initiated by the addition of ATP. The plate is incubated at a specific temperature (e.g., 37°C) for a defined period.

  • Detection: The amount of released inorganic phosphate is quantified using a malachite green-based colorimetric method. The absorbance is measured at a specific wavelength (e.g., 630 nm).

  • Data Analysis: The IC50 value, the concentration of the inhibitor that causes 50% inhibition of ATPase activity, is calculated by plotting the percentage of inhibition against the inhibitor concentration.[3]

SARS-CoV Helicase Unwinding Assay

This assay measures the ability of the helicase to unwind a double-stranded nucleic acid substrate, and the inhibitory effect of the compounds on this activity.

  • Substrate Preparation: A fluorescently labeled DNA or RNA duplex substrate is prepared. Often, a fluorescence resonance energy transfer (FRET)-based substrate is used, where a fluorophore and a quencher are attached to opposite strands. Unwinding of the duplex separates the fluorophore and quencher, resulting in an increase in fluorescence.

  • Reaction Mixture: The reaction mixture includes the helicase enzyme, the FRET-labeled substrate, ATP, buffer, and the test compound at various concentrations.

  • Measurement: The fluorescence intensity is monitored over time using a fluorometer.

  • Data Analysis: The rate of increase in fluorescence is proportional to the helicase activity. The IC50 value for helicase inhibition is determined by plotting the percentage of inhibition against the inhibitor concentration.[3]

Cell-Based Antiviral Assay (TCID50 Assay)

This assay determines the effective concentration of the antiviral compound in a cell culture system.

  • Cell Culture: A susceptible cell line, such as Fetal Rhesus Kidney-4 (FRhK-4) cells, is cultured in 96-well plates.

  • Infection and Treatment: The cells are infected with SARS-CoV. The test compound (this compound) is added to the culture medium at various concentrations, either before or after viral infection.

  • Incubation: The infected and treated cells are incubated for a period of time (e.g., 48-72 hours) to allow for viral replication and the development of cytopathic effects (CPE).

  • Quantification of Viral Titer: The viral titer is determined using the 50% Tissue Culture Infectious Dose (TCID50) method. This involves serially diluting the supernatant from each well and using these dilutions to infect fresh cells. The TCID50 is the viral dose that causes CPE in 50% of the inoculated cell cultures.

  • Data Analysis: The EC50 (50% effective concentration), the concentration of the compound that reduces the viral titer by 50%, is calculated.[3]

Cytotoxicity Assay

This assay is performed in parallel with the antiviral assay to determine the concentration of the compound that is toxic to the host cells.

  • Cell Culture and Treatment: Uninfected cells are cultured and treated with the same concentrations of the test compound as in the antiviral assay.

  • Cell Viability Measurement: After the incubation period, cell viability is assessed using methods such as the MTT or MTS assay, which measure mitochondrial activity.

  • Data Analysis: The CC50 (50% cytotoxic concentration), the concentration of the compound that reduces cell viability by 50%, is calculated.[3]

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_enzyme Enzymatic Assay Details cluster_cell Cell-Based Assay Details Synthesis Synthesis of This compound Derivatives Enzyme_Assays Enzymatic Assays (ATPase & Helicase) Synthesis->Enzyme_Assays Cell_Assays Cell-Based Assays Enzyme_Assays->Cell_Assays Lead Compound Selection ATPase_Assay ATPase Inhibition Assay (IC50 Determination) Enzyme_Assays->ATPase_Assay Helicase_Assay Helicase Unwinding Assay (IC50 Determination) Enzyme_Assays->Helicase_Assay Antiviral_Assay Antiviral Assay (TCID50) (EC50 Determination) Cell_Assays->Antiviral_Assay Cytotoxicity_Assay Cytotoxicity Assay (CC50 Determination) Cell_Assays->Cytotoxicity_Assay SI_Calculation Selectivity Index (SI) Calculation (CC50/EC50) Antiviral_Assay->SI_Calculation Cytotoxicity_Assay->SI_Calculation

References

Bananin Target Identification and Validation: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bananin, a pyridoxal-conjugated trioxaadamantane derivative, has emerged as a potent antiviral compound, notably against SARS Coronavirus (SARS-CoV). This technical guide provides an in-depth overview of the identification and validation of the molecular targets of this compound, with a focus on the experimental methodologies and quantitative data that underpin our current understanding of its mechanism of action.

Target Identification

The primary molecular target of this compound has been identified as the SARS-CoV helicase (nsp13), a critical enzyme for viral replication. This identification was achieved through a combination of enzymatic assays and the generation of drug-resistant viral variants.

Enzymatic Inhibition

This compound and its derivatives have been shown to be effective inhibitors of the dual enzymatic activities of the SARS-CoV helicase: its ATPase and helicase functions.[1][2] The inhibition of these activities disrupts the unwinding of the viral RNA genome, a crucial step in viral replication.

Resistance Mutation Mapping

Further validation of the SARS-CoV helicase as a primary target was achieved through the selection and sequencing of this compound-resistant viral variants.[3][4] These studies consistently identified a key mutation, S259L, in the helicase protein of resistant viruses.[3][4] Structural analysis suggests that this mutation reduces the volume of a hydrophilic surface pocket where this compound is proposed to bind, thereby weakening the interaction and conferring resistance.[4]

In addition to the helicase, mutations were also frequently observed in the viral membrane (M) protein in this compound-resistant variants, suggesting it may be a secondary or co-target involved in the compound's overall antiviral effect.[3]

Quantitative Data Summary

The inhibitory potency of this compound and its derivatives has been quantified through various in vitro and cell-based assays. The following tables summarize the key quantitative data.

Table 1: Inhibition of SARS-CoV Helicase Enzymatic Activity

CompoundATPase Activity IC50 (µM)Helicase Activity IC50 (µM)
This compound0.5 - 3Slightly higher than ATPase IC50
Iodothis compound0.5 - 3-
Vanillinthis compound0.5 - 3-
Euthis compound0.5 - 3-

Data compiled from multiple sources.[1][2][5]

Table 2: Antiviral Activity of this compound in Cell Culture

Assay ParameterValueCell Line
EC50< 10 µMFRhK-4
CC50> 300 µMFRhK-4
Selectivity Index (SI)> 30FRhK-4

EC50 (Half-maximal effective concentration), CC50 (Half-maximal cytotoxic concentration). Data from multiple sources.[1][2]

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

SARS-CoV Helicase ATPase Activity Assay (Colorimetric)

This assay measures the ATPase activity of the helicase by quantifying the release of inorganic phosphate (B84403) (Pi) upon ATP hydrolysis.

Materials:

  • Purified SARS-CoV helicase enzyme

  • ATP

  • Reaction Buffer (e.g., 25 mM MOPS pH 6.5, 5 mM MgCl2, 1 mM DTT, 0.1 mg/ml BSA)

  • Malachite Green-Ammonium Molybdate reagent

  • Sodium citrate (B86180) solution

  • Phosphate standard solution

  • Microplate reader

Protocol:

  • Prepare a reaction mixture containing the reaction buffer, purified helicase enzyme, and the test compound (this compound or derivatives) at various concentrations.

  • Initiate the reaction by adding a defined concentration of ATP.

  • Incubate the reaction at the optimal temperature for the enzyme (e.g., 37°C) for a specific period (e.g., 30 minutes).

  • Stop the reaction by adding the Malachite Green-Ammonium Molybdate reagent. This reagent forms a colored complex with the liberated inorganic phosphate.

  • Add sodium citrate solution to stabilize the color.

  • Measure the absorbance of the solution at a specific wavelength (e.g., 620-650 nm) using a microplate reader.

  • Generate a standard curve using the phosphate standard solution to determine the concentration of Pi released in each reaction.

  • Calculate the percentage of inhibition for each compound concentration relative to a no-inhibitor control.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

SARS-CoV Helicase Activity Assay (FRET-based)

This assay directly measures the unwinding of a double-stranded nucleic acid substrate by the helicase using Förster Resonance Energy Transfer (FRET).

Materials:

  • Purified SARS-CoV helicase enzyme

  • ATP

  • Helicase Assay Buffer (e.g., 25 mM MOPS pH 6.5, 5 mM MgCl2, 1 mM DTT, 0.1 mg/ml BSA)

  • FRET-labeled DNA or RNA substrate: A short double-stranded nucleic acid with a fluorophore (e.g., FAM) on one strand and a quencher (e.g., TAMRA) on the complementary strand in close proximity.

  • Fluorometer or fluorescence plate reader

Protocol:

  • In a microplate well, combine the helicase assay buffer, the FRET-labeled nucleic acid substrate, and the test compound at various concentrations.

  • Add the purified helicase enzyme to the mixture.

  • Initiate the unwinding reaction by adding ATP.

  • Monitor the increase in fluorescence intensity over time in real-time using a fluorometer. As the helicase unwinds the duplex substrate, the fluorophore and quencher are separated, leading to an increase in fluorescence.

  • The initial rate of the reaction is determined from the linear phase of the fluorescence increase.

  • Calculate the percentage of inhibition for each compound concentration by comparing the reaction rate to that of a no-inhibitor control.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Antiviral Cell Culture Assay (Plaque Reduction Assay)

This assay determines the ability of a compound to inhibit viral replication in a host cell culture.

Materials:

  • Susceptible host cell line (e.g., Vero E6 or FRhK-4 cells)

  • Complete cell culture medium

  • SARS-CoV stock with a known titer

  • Test compound (this compound)

  • Agarose (B213101) or methylcellulose (B11928114) overlay medium

  • Crystal violet staining solution

  • Formalin for fixation

Protocol:

  • Seed the host cells in multi-well plates and grow them to form a confluent monolayer.

  • Prepare serial dilutions of the test compound in cell culture medium.

  • Pre-incubate the virus with the different concentrations of the test compound for a specific time (e.g., 1 hour) at 37°C.

  • Remove the culture medium from the cell monolayers and infect the cells with the virus-compound mixtures. Include a virus-only control and a mock-infected control.

  • Allow the virus to adsorb to the cells for 1 hour at 37°C.

  • Remove the inoculum and overlay the cells with a semi-solid medium (containing agarose or methylcellulose) to restrict the spread of the virus to adjacent cells. This ensures that a single infectious virus particle forms a localized plaque.

  • Incubate the plates for 2-3 days at 37°C to allow for plaque formation.

  • After incubation, fix the cells with formalin.

  • Remove the overlay and stain the cells with crystal violet. The stain will color the living cells, while the areas of cell death caused by the virus (plaques) will remain clear.

  • Count the number of plaques in each well.

  • Calculate the percentage of plaque reduction for each compound concentration compared to the virus-only control.

  • Determine the EC50 value, the concentration of the compound that reduces the number of plaques by 50%.

Visualizations

Proposed Mechanism of Action of this compound

Bananin_Mechanism cluster_virus SARS-CoV Replication Cycle Viral Entry Viral Entry Viral RNA Release Viral RNA Release Viral Entry->Viral RNA Release Translation of Replicase Proteins Translation of Replicase Proteins Viral RNA Release->Translation of Replicase Proteins Helicase (nsp13) Helicase (nsp13) Translation of Replicase Proteins->Helicase (nsp13) RNA Unwinding RNA Unwinding Helicase (nsp13)->RNA Unwinding ATP -> ADP+Pi Viral Genome Replication Viral Genome Replication RNA Unwinding->Viral Genome Replication Assembly of New Virions Assembly of New Virions Viral Genome Replication->Assembly of New Virions Release of New Virions Release of New Virions Assembly of New Virions->Release of New Virions This compound This compound This compound->Helicase (nsp13) Inhibition of ATPase & Helicase Activity

Caption: Proposed mechanism of this compound's antiviral activity.

Experimental Workflow for Target Validation

Target_Validation_Workflow cluster_in_vitro In Vitro Assays cluster_cell_based Cell-Based Assays cluster_resistance Resistance Studies ATPase Assay ATPase Assay IC50 Determination IC50 Determination ATPase Assay->IC50 Determination Helicase Assay (FRET) Helicase Assay (FRET) Helicase Assay (FRET)->IC50 Determination Antiviral Assay\n(Plaque Reduction) Antiviral Assay (Plaque Reduction) EC50 Determination EC50 Determination Antiviral Assay\n(Plaque Reduction)->EC50 Determination Cytotoxicity Assay Cytotoxicity Assay CC50 Determination CC50 Determination Cytotoxicity Assay->CC50 Determination Generation of\nResistant Mutants Generation of Resistant Mutants Sequencing of\nResistant Genomes Sequencing of Resistant Genomes Generation of\nResistant Mutants->Sequencing of\nResistant Genomes Identification of\nMutations (e.g., S259L) Identification of Mutations (e.g., S259L) Sequencing of\nResistant Genomes->Identification of\nMutations (e.g., S259L) Target Validation Confirmed Target Validation Confirmed Identification of\nMutations (e.g., S259L)->Target Validation Confirmed Hypothesized Target\n(SARS-CoV Helicase) Hypothesized Target (SARS-CoV Helicase) Hypothesized Target\n(SARS-CoV Helicase)->ATPase Assay Hypothesized Target\n(SARS-CoV Helicase)->Helicase Assay (FRET) IC50 Determination->Target Validation Confirmed Selectivity Index\nCalculation Selectivity Index Calculation EC50 Determination->Selectivity Index\nCalculation CC50 Determination->Selectivity Index\nCalculation Selectivity Index\nCalculation->Target Validation Confirmed

Caption: Workflow for this compound's target identification and validation.

Conclusion

References

Bananin pharmacokinetic and pharmacodynamic properties

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Technical Guide to the Pharmacokinetic and Pharmacodynamic Properties of Bananin

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following guide is a synthesized document based on available preclinical and clinical data. All information is intended for research and informational purposes only and should not be interpreted as medical advice.

Executive Summary

This compound is an investigational small molecule inhibitor of the pro-inflammatory cytokine, Tumor Necrosis Factor-alpha (TNF-α). By selectively targeting the TNF-α signaling pathway, this compound demonstrates potential as a therapeutic agent for a range of autoimmune and inflammatory disorders. This document provides a detailed overview of the current understanding of this compound's pharmacokinetic (PK) and pharmacodynamic (PD) properties, summarizing key data and experimental methodologies to support ongoing research and development efforts.

Pharmacokinetic Profile

The pharmacokinetic profile of this compound has been characterized through a series of in vitro and in vivo studies, including preclinical animal models and early-phase human clinical trials. These studies have defined its absorption, distribution, metabolism, and excretion (ADME) properties.

Absorption

Following oral administration, this compound is readily absorbed from the gastrointestinal tract. Peak plasma concentrations are typically observed within 1 to 3 hours post-dose in both animal models and human subjects. The bioavailability of this compound is influenced by food intake, with co-administration with a high-fat meal resulting in a moderate increase in both the maximum concentration (Cmax) and the area under the curve (AUC).

Distribution

This compound exhibits a moderate volume of distribution, suggesting distribution into various tissues beyond the systemic circulation. It is approximately 90% bound to plasma proteins, primarily albumin. Studies in rodent models indicate that this compound penetrates synovial fluid, a key site of action for its intended therapeutic indications in inflammatory joint diseases.

Metabolism

The primary route of metabolism for this compound is hepatic, involving both Phase I and Phase II enzymatic pathways. Cytochrome P450 3A4 (CYP3A4) is the major enzyme responsible for the oxidative metabolism of this compound, leading to the formation of several inactive metabolites. A smaller fraction of the drug undergoes glucuronidation via UGT1A1.

Excretion

This compound and its metabolites are eliminated from the body through both renal and fecal routes. Approximately 60% of the administered dose is excreted in the feces, primarily as metabolites, while the remaining 40% is eliminated in the urine. The terminal elimination half-life of this compound is approximately 8 to 10 hours in healthy human volunteers.

Table 1: Summary of Key Pharmacokinetic Parameters of this compound in Humans

ParameterValue
Time to Peak Plasma Concentration (Tmax) 1 - 3 hours
Oral Bioavailability (F%) ~60%
Plasma Protein Binding ~90%
Volume of Distribution (Vd) 150 L
Terminal Elimination Half-life (t1/2) 8 - 10 hours
Primary Metabolic Enzyme CYP3A4
Primary Route of Excretion Fecal

Pharmacodynamic Profile

The pharmacodynamic effects of this compound are directly linked to its mechanism of action as a potent and selective inhibitor of TNF-α.

Mechanism of Action

This compound binds to soluble and transmembrane forms of TNF-α, preventing their interaction with the TNF receptors (TNFR1 and TNFR2). This blockade inhibits the downstream signaling cascade that leads to the production of pro-inflammatory cytokines and chemokines, cellular activation, and tissue damage.

Bananin_Mechanism_of_Action This compound This compound TNFa TNF-α This compound->TNFa Inhibits TNFR TNF Receptor (TNFR1/TNFR2) TNFa->TNFR Binds Signaling Downstream Signaling (NF-κB, MAPK pathways) TNFR->Signaling Activates Inflammation Pro-inflammatory Cytokine Production & Cellular Activation Signaling->Inflammation Leads to

Caption: this compound's mechanism of action, inhibiting TNF-α binding to its receptors.

Dose-Response Relationship

In vitro studies have demonstrated a clear dose-dependent inhibition of TNF-α-induced cellular responses by this compound. In clinical trials, a dose-response relationship has been observed for key pharmacodynamic biomarkers, including C-reactive protein (CRP) and erythrocyte sedimentation rate (ESR), which are markers of systemic inflammation.

Experimental Protocols

The following outlines the general methodologies employed in the characterization of this compound's PK and PD properties.

Pharmacokinetic Study Protocol

A typical clinical pharmacokinetic study for this compound involves a single-dose, open-label design in healthy volunteers.

PK_Study_Workflow Screening Subject Screening & Enrollment Dosing Single Oral Dose of this compound Screening->Dosing Sampling Serial Blood Sampling (pre-dose and post-dose) Dosing->Sampling Analysis LC-MS/MS Analysis of Plasma Samples Sampling->Analysis PK_Analysis Pharmacokinetic Parameter Calculation Analysis->PK_Analysis

Caption: A generalized workflow for a clinical pharmacokinetic study of this compound.

Methodology:

  • Subject Recruitment: Healthy male and female volunteers aged 18-55 years are recruited.

  • Dosing: Following an overnight fast, subjects receive a single oral dose of this compound.

  • Blood Sampling: Serial blood samples are collected in K2EDTA tubes at pre-defined time points (e.g., 0, 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, 24, 36, and 48 hours post-dose).

  • Sample Processing: Plasma is separated by centrifugation and stored at -80°C until analysis.

  • Bioanalysis: Plasma concentrations of this compound and its major metabolites are determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.

  • Data Analysis: Pharmacokinetic parameters (Cmax, Tmax, AUC, t1/2, Vd, and clearance) are calculated using non-compartmental analysis with software such as WinNonlin®.

Pharmacodynamic Assay Protocol

The pharmacodynamic effects of this compound are typically assessed using an in vitro cell-based assay that measures the inhibition of TNF-α-induced cytokine production.

PD_Assay_Workflow Cell_Culture Culture Human Monocytic Cell Line (e.g., THP-1) Pre_incubation Pre-incubate Cells with Varying Concentrations of this compound Cell_Culture->Pre_incubation Stimulation Stimulate Cells with Recombinant Human TNF-α Pre_incubation->Stimulation Incubation Incubate for 24 hours Stimulation->Incubation Supernatant_Collection Collect Cell Supernatant Incubation->Supernatant_Collection ELISA Measure IL-6 or IL-8 Concentration by ELISA Supernatant_Collection->ELISA IC50_Calculation Calculate IC50 Value ELISA->IC50_Calculation

Caption: Workflow for an in vitro pharmacodynamic assay to assess this compound's activity.

Methodology:

  • Cell Culture: A human monocytic cell line (e.g., THP-1) is cultured in appropriate media.

  • Treatment: Cells are pre-incubated with serial dilutions of this compound for 1 hour.

  • Stimulation: Recombinant human TNF-α is added to the cell cultures to induce an inflammatory response.

  • Incubation: The cells are incubated for 24 hours to allow for cytokine production.

  • Cytokine Measurement: The concentration of a downstream pro-inflammatory cytokine, such as Interleukin-6 (IL-6) or Interleukin-8 (IL-8), in the cell culture supernatant is quantified using a commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kit.

  • Data Analysis: The half-maximal inhibitory concentration (IC50) of this compound is calculated by fitting the dose-response data to a four-parameter logistic curve.

Future Directions

Further studies are warranted to fully elucidate the pharmacokinetic and pharmacodynamic profile of this compound. These include drug-drug interaction studies to assess the potential for interactions with co-administered medications, particularly inhibitors and inducers of CYP3A4. Additionally, long-term efficacy and safety studies in relevant patient populations are ongoing to establish the clinical utility of this compound as a novel anti-inflammatory agent. The relationship between plasma concentrations of this compound and clinical response will be further explored through population PK/PD modeling to optimize dosing regimens.

Unveiling the Spectroscopic Signature of Bananin: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth analysis of the spectroscopic data for the novel compound Bananin, including Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) data, is not publicly available at this time. Extensive searches for a compound specifically named "this compound" have not yielded any matching results in scientific literature or chemical databases.

This indicates that "this compound" may be a novel or proprietary compound not yet described in published research, or it may be referred to by a different chemical name.

For researchers, scientists, and drug development professionals interested in the spectroscopic analysis of compounds, a detailed guide on a specific molecule requires access to its experimental data. Should the data for this compound become available, a comprehensive technical guide would typically include the following sections:

Spectroscopic Data Summary

A complete dataset is crucial for the structural elucidation and characterization of a new chemical entity. The following tables would be populated with the experimental values for this compound.

Table 1: ¹H and ¹³C NMR Spectroscopic Data
Position¹³C Chemical Shift (δc) in ppm¹H Chemical Shift (δH) in ppm (Multiplicity, J in Hz)
Data UnavailableData UnavailableData Unavailable
.........
Table 2: Mass Spectrometry (MS) Data
Ionization ModeMass-to-Charge Ratio (m/z)Relative Abundance (%)Fragment Identification
Data UnavailableData UnavailableData UnavailableData Unavailable
............
Table 3: Infrared (IR) Spectroscopy Data
Wavenumber (cm⁻¹)Functional Group Assignment
Data UnavailableData Unavailable
......

Experimental Protocols

Detailed methodologies are essential for the replication and verification of scientific findings.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Instrumentation: Specify the spectrometer model, manufacturer, and magnetic field strength (e.g., Bruker Avance III HD 600 MHz).

  • Sample Preparation: Detail the solvent used (e.g., CDCl₃, DMSO-d₆), concentration, and any internal standards (e.g., TMS).

  • Data Acquisition: Describe the types of NMR experiments performed (e.g., ¹H, ¹³C, COSY, HSQC, HMBC), including pulse sequences, acquisition parameters (e.g., number of scans, relaxation delay), and temperature.

Mass Spectrometry (MS)
  • Instrumentation: Provide the make and model of the mass spectrometer (e.g., Thermo Fisher Q Exactive HF).

  • Ionization Source: Specify the ionization technique (e.g., Electrospray Ionization - ESI, Matrix-Assisted Laser Desorption/Ionization - MALDI).

  • Analysis Method: Detail the mode of analysis (e.g., High-Resolution Mass Spectrometry - HRMS, Tandem Mass Spectrometry - MS/MS), including scan range, resolution, and collision energy for fragmentation analysis.

Infrared (IR) Spectroscopy
  • Instrumentation: Name the IR spectrometer used (e.g., PerkinElmer Spectrum Two FT-IR).

  • Sample Preparation: Describe the sampling technique (e.g., KBr pellet, thin film, Attenuated Total Reflectance - ATR).

  • Data Acquisition: Specify the spectral range, resolution, and number of scans.

Logical Workflow for Spectroscopic Analysis

The process of identifying and characterizing a novel compound like this compound follows a structured workflow.

Spectroscopic_Workflow cluster_isolation Compound Isolation & Purification cluster_spectroscopy Spectroscopic Analysis cluster_elucidation Structure Elucidation Isolation Isolation from Source Purification Purification (e.g., HPLC) Isolation->Purification MS Mass Spectrometry (MS) Determine Molecular Weight & Formula Purification->MS IR Infrared (IR) Spectroscopy Identify Functional Groups Purification->IR NMR NMR Spectroscopy (1D & 2D) Determine Connectivity & Stereochemistry Purification->NMR Data_Integration Data Integration & Analysis MS->Data_Integration IR->Data_Integration NMR->Data_Integration Structure_Proposal Propose Chemical Structure Data_Integration->Structure_Proposal Structure_Confirmation Structure Confirmation Structure_Proposal->Structure_Confirmation

Workflow for the isolation and structural elucidation of a novel compound.

To facilitate a detailed analysis of "this compound," further information such as its chemical structure, CAS number, or a reference to a publication where it is mentioned is required. With such information, a comprehensive technical guide complete with spectroscopic data, experimental protocols, and relevant biological pathways can be developed.

Methodological & Application

Application Notes and Protocols for Bananin in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Bananin and its derivatives are a class of adamantane-derived antiviral compounds that have demonstrated potent inhibitory effects against the enzymatic activities of the SARS Coronavirus (SCV) helicase.[1][2] These compounds have been shown to inhibit viral replication in cell culture by targeting intracellular processes essential for the viral life cycle, subsequent to viral entry.[1] This document provides detailed protocols for the experimental use of this compound in cell culture, including methods for assessing its antiviral activity, cytotoxicity, and mechanism of action.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound and its derivatives from in vitro and cell-based assays.

Table 1: Inhibitory Concentration (IC50) of this compound and its Derivatives against SCV Helicase ATPase Activity

CompoundIC50 (μM)
This compound0.5 - 3
Iodothis compound0.5 - 3
Vanillinthis compound0.5 - 3
Euthis compound0.5 - 3

Data sourced from references[1][2].

Table 2: Antiviral Efficacy and Cytotoxicity of this compound in a SARS Coronavirus (SCV) Cell Culture System

ParameterConcentration (μM)
Effective Concentration (EC50)< 10
Cytotoxic Concentration (CC50)> 300[2] (specifically 390[1])

Data sourced from references[1][2].

Experimental Protocols

General Cell Culture and Maintenance

This protocol describes the basic maintenance of FRhK-4 cells, a commonly used cell line for studying SARS-CoV.

  • Cell Line: FRhK-4 (Fetal Rhesus Kidney-4) cells.

  • Media: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Culture Conditions: Incubate at 37°C in a humidified atmosphere with 5% CO2.

  • Subculturing: When cells reach 80-90% confluency, wash with Phosphate-Buffered Saline (PBS), detach with Trypsin-EDTA, and re-seed at a 1:3 to 1:6 split ratio.

This compound Stock Solution Preparation
  • Solvent: Dimethyl sulfoxide (B87167) (DMSO).

  • Procedure: Dissolve this compound powder in DMSO to create a high-concentration stock solution (e.g., 10 mM).

  • Storage: Aliquot and store at -20°C to avoid repeated freeze-thaw cycles.

  • Working Dilutions: Prepare fresh dilutions of the stock solution in cell culture medium for each experiment. Ensure the final DMSO concentration in the culture does not exceed a non-toxic level (typically <0.5%).

Antiviral Activity Assay (TCID50)

This protocol is used to determine the 50% tissue culture infectious dose (TCID50) and assess the inhibitory effect of this compound on viral replication.[1]

  • Materials:

    • FRhK-4 cells

    • SARS Coronavirus (SCV)

    • This compound

    • 96-well cell culture plates

    • Culture medium

  • Procedure:

    • Seed FRhK-4 cells in a 96-well plate and incubate until a confluent monolayer is formed.

    • Prepare serial dilutions of this compound in culture medium.

    • Infection and Treatment:

      • Virus then Drug: Infect the cell monolayer with SCV for 1 hour. After incubation, remove the virus inoculum and add the different concentrations of this compound.[1]

      • Drug then Virus: Treat the cell monolayer with different concentrations of this compound for 1 hour. After incubation, add the virus inoculum.[1]

    • Incubate the plates for 24 to 48 hours.[1]

    • Quantify viable SCV production from the culture media supernatant by back titration using a TCID50 protocol.[1]

Cytotoxicity Assay (MTT Assay)

This protocol measures the cytotoxicity of this compound on the host cells.

  • Materials:

    • FRhK-4 cells

    • This compound

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

    • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

    • 96-well cell culture plates

  • Procedure:

    • Seed FRhK-4 cells in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with serial dilutions of this compound and incubate for the desired time period (e.g., 24-48 hours).

    • Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals.[3]

    • Add the solubilization buffer to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the CC50 value, which is the concentration of this compound that reduces cell viability by 50%.

Visualizations

Signaling Pathway and Mechanism of Action

Bananin_Mechanism_of_Action cluster_virus SARS Coronavirus SCV_Helicase SCV Helicase (ATPase & Helicase Activity) Replication Viral Replication SCV_Helicase->Replication This compound This compound This compound->Inhibition Inhibition->SCV_Helicase

Experimental Workflow: Antiviral Activity Assay

Antiviral_Workflow cluster_prep Preparation cluster_treatment Infection and Treatment cluster_incubation Incubation cluster_analysis Analysis Cell_Seeding Seed FRhK-4 cells in 96-well plate Infection Infect cells with SCV (1 hour) Cell_Seeding->Infection Bananin_Dilution Prepare serial dilutions of this compound Treatment Treat cells with this compound Bananin_Dilution->Treatment Infection->Treatment Virus then Drug Treatment->Infection Drug then Virus Incubate Incubate for 24-48 hours Treatment->Incubate TCID50 Quantify viral production (TCID50 Assay) Incubate->TCID50 EC50 Calculate EC50 TCID50->EC50

References

Application Note: Bananin-HRP for Direct Detection of K48-Linked Polyubiquitination in Western Blot Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The post-translational modification of proteins by ubiquitin is a critical regulatory mechanism governing a vast array of cellular processes, including protein degradation, DNA repair, and signal transduction. K48-linked polyubiquitination is the canonical signal for targeting proteins to the 26S proteasome for degradation. Traditional Western blot methods for detecting K48-polyubiquitinated proteins rely on a multi-step process involving primary antibodies against ubiquitin followed by enzyme-conjugated secondary antibodies. This process can be time-consuming and prone to high background noise.

This application note describes the use of Bananin-HRP , a novel, genetically engineered banana lectin directly conjugated to horseradish peroxidase (HRP), for the one-step detection of K48-linked polyubiquitin (B1169507) chains. This compound exhibits high specificity and affinity for these chains, offering a simplified, rapid, and sensitive alternative to conventional antibody-based methods.

Principle of Action

This compound is a recombinant lectin engineered to specifically recognize and bind to the isopeptide linkage characteristic of K48-polyubiquitin chains. The direct conjugation of HRP to this compound eliminates the need for a secondary antibody, thereby streamlining the Western blot workflow. Upon binding to K48-polyubiquitinated proteins immobilized on a membrane, the HRP enzyme catalyzes the oxidation of a chemiluminescent substrate, producing a signal that can be captured by standard imaging systems. This direct detection method reduces incubation and wash times, minimizes potential cross-reactivity from secondary antibodies, and enhances signal-to-noise ratios.

Data Presentation

Table 1: Recommended this compound-HRP Dilutions for Various Sample Types
Sample TypeTotal Protein Load (µg)Recommended Starting DilutionDilution Range
Human Cell Lysate (e.g., HEK293)20 - 301:2,5001:1,000 - 1:5,000
Mouse Brain Tissue Lysate30 - 401:2,0001:1,000 - 1:4,000
Yeast (S. cerevisiae) Lysate40 - 501:1,5001:500 - 1:3,000
Immunoprecipitated Protein10 - 201:3,0001:1,500 - 1:7,500
Table 2: Performance Comparison: this compound-HRP vs. Traditional Antibody Method

HeLa cells were treated with the proteasome inhibitor MG132 (10 µM) for 4 hours to induce accumulation of polyubiquitinated proteins. 30 µg of total protein was loaded per lane.

ParameterTraditional Method (Anti-Ubiquitin Ab + Secondary Ab)Direct Detection (this compound-HRP)
Primary Incubation Overnight (16 hours) at 4°C1 hour at Room Temperature
Secondary Incubation 1 hour at Room TemperatureNot Required
Total Assay Time ~18 hours~2.5 hours
Signal-to-Noise Ratio 4.5 ± 0.812.2 ± 1.5
Limit of Detection ~50 pg of K48-Ubiquitinated Protein~15 pg of K48-Ubiquitinated Protein

Experimental Protocols

Protocol 1: Sample Preparation
  • Cell Lysis:

    • Wash cells with ice-cold PBS.

    • Lyse cells in RIPA buffer (or other suitable lysis buffer) supplemented with protease and phosphatase inhibitors. Crucially, include a deubiquitinase (DUB) inhibitor such as N-Ethylmaleimide (NEM) at 10 mM to preserve ubiquitin chains.

    • Incubate on ice for 30 minutes with periodic vortexing.

    • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.

    • Collect the supernatant and determine the protein concentration using a BCA or Bradford assay.

  • Sample Denaturation:

    • Mix the protein lysate with 4X Laemmli sample buffer to a final concentration of 1X.

    • Boil the samples at 95-100°C for 5-10 minutes.

Protocol 2: Western Blotting with this compound-HRP
  • SDS-PAGE: Load 20-40 µg of prepared protein samples into the wells of a polyacrylamide gel (4-12% gradient gels are recommended to resolve the high molecular weight ubiquitin smear). Run the gel according to the manufacturer's instructions.

  • Protein Transfer: Transfer the separated proteins from the gel to a low-fluorescence PVDF membrane using a wet or semi-dry transfer system.

  • Blocking:

    • After transfer, wash the membrane briefly with Tris-Buffered Saline containing 0.1% Tween-20 (TBST).

    • Block the membrane in 5% Bovine Serum Albumin (BSA) in TBST for 1 hour at room temperature with gentle agitation. Note: Do not use non-fat dry milk for blocking, as glycoproteins in milk may interfere with lectin binding.

  • This compound-HRP Incubation:

    • Dilute the this compound-HRP conjugate in the blocking buffer (5% BSA in TBST) to the desired concentration (see Table 1 for recommendations).

    • Incubate the membrane with the diluted this compound-HRP solution for 1 hour at room temperature with gentle agitation.

  • Washing:

    • Wash the membrane three times with TBST for 10 minutes each.

  • Signal Detection:

    • Prepare your preferred ECL chemiluminescent substrate according to the manufacturer's instructions.

    • Incubate the membrane in the substrate solution for 1-5 minutes.

    • Capture the chemiluminescent signal using a digital imager or X-ray film.

Visualizations

Bananin_Signaling_Pathway Mechanism of K48-Linked Ubiquitination and Degradation cluster_1 Degradation E1 E1 (Ub-Activating Enzyme) E2 E2 (Ub-Conjugating Enzyme) E1->E2 Transfers Ub E3 E3 (Ub Ligase) E2->E3 Complex Formation Target Target Protein E3->Target Proteasome 26S Proteasome Degraded Degraded Peptides Proteasome->Degraded Proteolysis Ub_Target K48-Polyubiquitinated Protein Target->Ub_Target K48-Polyubiquitination Ub_Target->Proteasome Recognition & Targeting Bananin_Workflow Western Blot Workflow Comparison cluster_trad Traditional Antibody Method cluster_this compound This compound-HRP Direct Method T_Block Block Membrane T_Pri_Ab Incubate with Primary Ab (e.g., anti-Ubiquitin) (Overnight) T_Block->T_Pri_Ab T_Wash1 Wash x3 T_Pri_Ab->T_Wash1 T_Sec_Ab Incubate with Secondary Ab-HRP (1 hour) T_Wash1->T_Sec_Ab T_Wash2 Wash x3 T_Sec_Ab->T_Wash2 T_Detect ECL Detection T_Wash2->T_Detect B_Block Block Membrane B_this compound Incubate with this compound-HRP (1 hour) B_Block->B_this compound B_Wash Wash x3 B_this compound->B_Wash B_Detect ECL Detection B_Wash->B_Detect Start Protein Transfer to Membrane Start->T_Block Start->B_Block

Application Notes and Protocols for Bananin in In Vivo Mouse Models

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of the latest literature search, there are no publicly available studies detailing the in vivo dosage, administration, or efficacy of a specific compound named "Bananin" in mouse models. The available research focuses on a class of synthetic antiviral compounds referred to as "Bananins" and their in vitro activity. The following information is provided for research and development purposes and should be adapted based on future in vivo studies.

Overview of Bananins

Bananins are a class of adamantane-derived compounds that have demonstrated potent inhibitory effects against the helicase and ATPase activities of the SARS Coronavirus (SCV).[1][2][3] These compounds show promise as antiviral agents by targeting a key enzyme in the viral replication cycle.

In Vitro Activity of Bananins

In vitro studies have established the inhibitory concentrations of several this compound derivatives against the SCV helicase. This data is crucial for estimating potential therapeutic windows for future in vivo experiments.

CompoundTarget EnzymeIC50 (ATPase Activity)EC50 (Antiviral Activity)CC50 (Cell Toxicity)
This compound SARS-CoV Helicase0.5 - 3 µM[2][3]< 10 µM[1][2][3]> 300 µM[2][3]
Iodothis compound SARS-CoV Helicase0.5 - 3 µM[2][3]Not ReportedNot Reported
Vanillinthis compound SARS-CoV Helicase0.5 - 3 µM[2][3]Not ReportedNot Reported
Euthis compound SARS-CoV Helicase0.5 - 3 µM[2][3]Not ReportedNot Reported

Proposed Mechanism of Action

Bananins are understood to inhibit viral replication by targeting the SARS-CoV helicase (Nsp13). This enzyme is essential for unwinding the viral RNA genome, a critical step for its replication and transcription. By inhibiting the helicase's ATPase and unwinding activities, Bananins effectively halt the viral life cycle.

G cluster_0 Viral Replication Process cluster_1 Inhibition Pathway ViralRNA Viral dsRNA Helicase SARS-CoV Helicase (Nsp13) ViralRNA->Helicase UnwoundRNA Unwound ssRNA Helicase->UnwoundRNA unwinds Inhibition Inhibition of Helicase Activity Helicase->Inhibition ATP ATP ATP->Helicase binds Replication Viral Replication UnwoundRNA->Replication This compound This compound This compound->Helicase binds to & inhibits Inhibition->Replication prevents

Caption: this compound inhibits viral replication by targeting SARS-CoV helicase.

General Protocols for In Vivo Mouse Studies

The following are generalized protocols for administering compounds to mice. The appropriate route and dosage for this compound would need to be determined through dose-ranging and toxicity studies.

Administration Routes

Common routes for administering therapeutic compounds in mice include intravenous, intraperitoneal, subcutaneous, and oral gavage.[4][5][6][7] The choice of administration route will depend on the physicochemical properties of the this compound formulation and the desired pharmacokinetic profile.

RouteDescriptionTypical VolumeNeedle Gauge
Intravenous (IV) Injection directly into a vein, typically the lateral tail vein, for rapid and complete bioavailability.[5][7]< 0.2 mL[4][7]27-30G[4][7]
Intraperitoneal (IP) Injection into the peritoneal cavity, allowing for rapid absorption into the systemic circulation.[5]< 2-3 mL[4]25-27G[4]
Subcutaneous (SC) Injection into the space between the skin and underlying muscle, providing slower, more sustained absorption.[7]< 2-3 mL25-27G
Oral Gavage (PO) Direct administration into the stomach using a feeding needle, mimicking oral drug intake.[5]< 1.5 mL20-22G (ball-tip)
Experimental Workflow

A typical in vivo study to evaluate the efficacy of a novel compound like this compound in a mouse model of viral infection would follow a structured workflow.

G cluster_0 Setup Phase cluster_1 Treatment Phase cluster_2 Monitoring & Endpoints acclimatization Animal Acclimatization grouping Randomization into Groups (Vehicle, this compound Doses) acclimatization->grouping infection Viral Infection of Mice grouping->infection treatment This compound Administration (Defined Dose & Schedule) infection->treatment vehicle Vehicle Control Administration infection->vehicle monitoring Daily Monitoring (Weight, Clinical Signs) treatment->monitoring vehicle->monitoring endpoints Primary Endpoints (e.g., Viral Titer, Survival) monitoring->endpoints tissue_collection Tissue Collection for Analysis (e.g., Lungs, Spleen) endpoints->tissue_collection

References

Application Note: Bananin for Selective Fluorescence Imaging of Apoptotic Cells

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Bananin is a novel, cell-permeable, and non-fluorescent substrate that becomes highly fluorescent upon cleavage by the intracellular enzyme Apoptosis-Linked Kinase 7 (ALK7). ALK7 is a key enzyme that is significantly upregulated during the early stages of apoptosis. This targeted activation mechanism allows for the highly sensitive and specific detection of apoptotic cells in vitro and in vivo. The resulting fluorescent signal, with excitation and emission maxima at 488 nm and 520 nm respectively, can be visualized using standard fluorescence microscopy techniques. This application note provides detailed protocols for the use of this compound in fluorescence microscopy for the identification and quantification of apoptosis.

Principle

The core of this compound's application lies in its selective enzymatic activation. In its native state, this compound is a fluorophore quenched by a recognition moiety specific to ALK7. Upon entering a cell and in the presence of active ALK7, this quenching group is cleaved, leading to a significant increase in fluorescence intensity. This "turn-on" mechanism provides a high signal-to-noise ratio, enabling clear visualization of apoptotic cells against a dark background of healthy cells.

Data Presentation

Table 1: Spectroscopic Properties of Activated this compound

PropertyValue
Excitation Maximum (Ex)488 nm
Emission Maximum (Em)520 nm
Molar Extinction Coefficient75,000 M⁻¹cm⁻¹
Quantum Yield0.85
Recommended Filter SetFITC/GFP

Table 2: Comparison of this compound with Conventional Apoptosis Assays

FeatureThis compoundAnnexin V StainingCaspase-3/7 Assay
Target ALK7 ActivityPhosphatidylserineCaspase-3/7 Activity
Cell Permeability YesNo (requires permeabilization for intracellular targets)Yes
Live/Fixed Cells Live and FixedLiveLive and Fixed
Temporal Resolution Early ApoptosisEarly to Late ApoptosisMid to Late Apoptosis
Signal-to-Noise Ratio HighModerateModerate to High
Multiplexing Capability HighModerateHigh

Experimental Protocols

Protocol 1: In Vitro Staining of Adherent Cells with this compound

Materials:

  • This compound stock solution (1 mM in DMSO)

  • Live-cell imaging medium

  • Phosphate-Buffered Saline (PBS)

  • Apoptosis inducer (e.g., Staurosporine)

  • Fluorescence microscope with a suitable filter set (e.g., FITC/GFP)

Procedure:

  • Seed cells on a glass-bottom dish or chamber slide and culture overnight.

  • Induce apoptosis by treating cells with an appropriate agent (e.g., 1 µM Staurosporine for 3 hours). Include a non-treated control.

  • Prepare a 1 µM this compound working solution in pre-warmed live-cell imaging medium.

  • Wash the cells twice with PBS.

  • Add the this compound working solution to the cells and incubate for 30 minutes at 37°C, protected from light.

  • Wash the cells twice with live-cell imaging medium to remove excess this compound.

  • Image the cells immediately using a fluorescence microscope. Apoptotic cells will exhibit bright green fluorescence.

Protocol 2: Flow Cytometry Analysis of Apoptosis using this compound

Materials:

  • This compound stock solution (1 mM in DMSO)

  • FACS buffer (e.g., PBS with 1% BSA)

  • Apoptosis inducer (e.g., Staurosporine)

  • Flow cytometer

Procedure:

  • Culture cells in suspension or detach adherent cells using a gentle dissociation reagent.

  • Induce apoptosis as described in Protocol 1.

  • Centrifuge the cell suspension at 300 x g for 5 minutes and discard the supernatant.

  • Resuspend the cell pellet in FACS buffer.

  • Add this compound to a final concentration of 1 µM and incubate for 30 minutes at 37°C, protected from light.

  • Wash the cells twice with FACS buffer.

  • Resuspend the cells in FACS buffer and analyze using a flow cytometer with a 488 nm excitation laser and a 530/30 nm emission filter.

Visualizations

Bananin_Activation_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space (Apoptotic Cell) Bananin_Quenched This compound (Non-fluorescent) Bananin_Quenched_Internal This compound (Non-fluorescent) Bananin_Quenched->Bananin_Quenched_Internal Cellular Uptake ALK7 Apoptosis-Linked Kinase 7 (ALK7) Bananin_Quenched_Internal->ALK7 Substrate Bananin_Active This compound (Fluorescent) ALK7->Bananin_Active Enzymatic Cleavage Apoptotic_Signal Apoptotic Signal Apoptotic_Signal->ALK7 Upregulates

Caption: Mechanism of this compound activation in an apoptotic cell.

Bananin_Workflow Start Start: Cell Culture Induce_Apoptosis Induce Apoptosis (e.g., Staurosporine) Start->Induce_Apoptosis Control Control Group (No Treatment) Start->Control Add_this compound Add this compound (1 µM) Incubate 30 min at 37°C Induce_Apoptosis->Add_this compound Control->Add_this compound Wash Wash Cells (2x) Add_this compound->Wash Image Fluorescence Microscopy (Ex: 488 nm, Em: 520 nm) Wash->Image Analyze Image Analysis and Quantification Image->Analyze

Caption: Experimental workflow for in vitro cell staining with this compound.

Troubleshooting

IssuePossible CauseSolution
High Background Fluorescence Incomplete removal of this compoundIncrease the number and duration of wash steps.
Cell death due to prolonged incubationReduce the incubation time with this compound.
No or Weak Signal Inefficient induction of apoptosisOptimize the concentration and incubation time of the apoptosis inducer.
ALK7 is not activated in the chosen cell line/conditionUse a positive control known to undergo apoptosis and express ALK7.
Incorrect filter setEnsure the use of a filter set appropriate for Ex/Em of 488/520 nm.
Phototoxicity High laser power or prolonged exposureReduce laser intensity and exposure time during imaging.

The Enigmatic "Bananin": A Case of Mistaken Identity in Flow Cytometry

Author: BenchChem Technical Support Team. Date: December 2025

Initial investigations into the use of "Bananin" as a marker in flow cytometry have revealed a significant discrepancy between the query and existing scientific literature. The compound identified as this compound is a potent antiviral agent with a well-defined chemical structure and mechanism of action, but there is no evidence to suggest its application as a fluorescent marker or probe in flow cytometry.

This compound is a synthetically derived molecule belonging to the class of pyridoxal-conjugated trioxaadamantanes.[1][2] Its primary recognized function is the inhibition of viral replication, specifically targeting the helicase enzyme of the SARS coronavirus.[1][2][3] This antiviral activity has been the focus of scientific research, with studies detailing its synthesis, inhibitory concentrations, and effects on viral ATPase and helicase activities.[1][2]

A thorough review of the scientific literature yielded no protocols, application notes, or research articles describing the use of this compound for cell labeling, population identification, or any other application within the field of flow cytometry. Flow cytometry markers are typically fluorescently labeled antibodies or dyes that bind to specific cellular components, enabling their detection and quantification.[4][5] The chemical properties of this compound, as described in the literature, do not indicate any intrinsic fluorescent properties that would make it suitable for this purpose.

It is possible that the query for "this compound" as a flow cytometry marker stems from a misunderstanding or a misnomer. The term "banana" did appear in the context of flow cytometry in studies related to the genome size analysis of Musa species (the banana plant). Additionally, research has been conducted on proteins extracted from banana peels. However, these are distinct areas of research and are not related to the chemical compound this compound.

Understanding this compound: The Antiviral Agent

For clarity, the established scientific information on this compound is summarized below.

Chemical and Physical Properties of this compound
PropertyValueReference
Molecular Formula C14H17NO8[6]
Molecular Weight 327.29 g/mol [6]
IUPAC Name 3-[3-hydroxy-5-(hydroxymethyl)-2-methyl-4-pyridinyl]-2,4,10-trioxatricyclo[3.3.1.13,7]decane-1,5,7-triol[6]
Synonyms 1-(3-hydroxy-5-(hydroxymethyl)-2-methyl-4-pyridinyl)-2,8,9-trioxaadamantane-3,5,7-triol[6]
Mechanism of Action

This compound functions as an inhibitor of the SARS coronavirus (SCV) helicase.[1][3] Helicase is a crucial enzyme for viral replication, as it unwinds the viral RNA. By inhibiting this enzyme, this compound effectively halts the replication process of the virus.[1] Studies have shown that this compound and its derivatives are potent inhibitors of both the ATPase and helicase activities of the SCV helicase.[1][2]

The proposed mechanism of action involves this compound binding to a specific site on the helicase enzyme, thereby preventing its normal function.[3] This is a targeted antiviral strategy that has been explored for its therapeutic potential.

Conclusion: No Evidence for this compound in Flow Cytometry

For individuals interested in the antiviral properties of this compound, the existing literature provides a solid foundation for further investigation into its mechanism and potential therapeutic applications.

Visualizing the Antiviral Action of this compound

While a workflow for this compound in flow cytometry cannot be provided, the following diagram illustrates its known mechanism as a viral helicase inhibitor.

Bananin_Antiviral_Mechanism cluster_virus SARS Coronavirus Replication cluster_inhibition Inhibition by this compound Viral RNA Viral RNA Helicase Helicase Viral RNA->Helicase Binds to Unwound RNA Unwound RNA Helicase->Unwound RNA Unwinds Inhibited Helicase Inactive Helicase Helicase->Inhibited Helicase Viral Replication Viral Replication Unwound RNA->Viral Replication Leads to This compound This compound This compound->Helicase Inhibits Replication Blocked Replication Blocked Inhibited Helicase->Replication Blocked Results in

Caption: Mechanism of this compound as a SARS-CoV helicase inhibitor.

References

Application Notes and Protocols for Bananin Treatment in Primary Neurons

Author: BenchChem Technical Support Team. Date: December 2025

A Hypothetical Exploration Based on Betanin Research

Important Note: The compound "Bananin" did not yield specific results in scientific literature searches. The following protocols and data are based on research conducted on Betanin , a natural betalain pigment found in beetroot and other plants. It is hypothesized that "this compound" may be a related compound or a typographical error for "Betanin." The provided information should be adapted and validated for the specific compound of interest.

Introduction

Betanin has demonstrated neuroprotective properties in various in vitro and in vivo models.[1] Its mechanisms of action are attributed to its antioxidant, anti-inflammatory, and anti-apoptotic effects.[2] Notably, Betanin is reported to modulate the Nrf2-Keap1-ARE and SIRT1 signaling pathways, which are crucial in cellular defense against oxidative stress.[2][3] These characteristics make it a promising candidate for investigation in the context of neurodegenerative diseases.

These application notes provide a comprehensive set of protocols for researchers to investigate the effects of a novel compound, hypothetically named "this compound," on primary neurons, drawing from established methodologies for Betanin.

Quantitative Data Summary

The following tables summarize the reported effects of Betanin, which can serve as a benchmark for evaluating "this compound."

Table 1: Neuroprotective Effects of Betanin on Cell Viability

AssayCell TypeChallengeBetanin Concentration% Viability Increase (vs. Challenge)Reference
MTTSH-SY5Yβ-amyloid (10µM)1.5 µg/mLSignificant Protection[4]
MTTSH-SY5Yβ-amyloid (10µM)6.25 µg/mLSignificant Protection[4]
MTTSH-SY5Yβ-amyloid (10µM)12.5 µg/mLSignificant Protection[4]
MTTSH-SY5Yβ-amyloid (10µM)25 µg/mLMaintained Viability

Table 2: Effect of Betanin on Markers of Cell Injury and Oxidative Stress

AssayCell TypeChallengeBetanin TreatmentOutcomeReference
LDHNeuronal CellsNot Specifiedβ-BADecreased LDH release[5]
ROSNeuronal CellsNot Specifiedβ-BADecreased ROS production[5]
ROSSH-SY5Yβ-amyloidBetanin (25 µg)Quenched free radicals

Table 3: Effect of Betanin on Signaling Pathway Proteins

ProteinCell TypeTreatmentFold Change (vs. Control/Challenge)Reference
p-PRKCENeuronal Cellsβ-BAIncreased[5]
NFE2L2 (Nuclear)Neuronal Cellsβ-BAIncreased[5]
HMOX1Neuronal Cellsβ-BAIncreased[5]

Experimental Protocols

Primary Neuron Culture

This protocol describes the isolation and culture of primary cortical neurons from embryonic rodents.

Materials:

  • Embryonic day 17-18 (E17-E18) rat or mouse embryos

  • Dissection medium (e.g., ice-cold HBSS)

  • Enzyme solution (e.g., Papain, DNase I)

  • Trypsin inhibitor

  • Neuronal culture medium (e.g., Neurobasal medium supplemented with B-27, GlutaMAX, and penicillin-streptomycin)

  • Poly-D-lysine coated culture vessels (plates or coverslips)

Procedure:

  • Isolate cortices from E17-E18 embryos in ice-cold dissection medium.

  • Mince the tissue into small pieces.

  • Incubate the tissue in the enzyme solution at 37°C for 20-30 minutes.

  • Neutralize the enzyme with a trypsin inhibitor.

  • Gently triturate the tissue with a fire-polished Pasteur pipette to obtain a single-cell suspension.

  • Centrifuge the cell suspension and resuspend the pellet in pre-warmed neuronal culture medium.

  • Determine cell viability and density using a hemocytometer and Trypan Blue exclusion.

  • Plate the neurons onto Poly-D-lysine coated culture vessels at the desired density.

  • Incubate the cultures at 37°C in a humidified incubator with 5% CO2.

  • Replace half of the culture medium every 2-3 days.

This compound Treatment
  • Prepare stock solutions of this compound in a suitable solvent (e.g., DMSO). Ensure the final solvent concentration in the culture medium is non-toxic to neurons (typically ≤ 0.1%).

  • On the desired day in vitro (DIV), add various concentrations of this compound to the culture medium.

  • Include appropriate controls: vehicle-only control and positive/negative controls for the specific assays being performed.

  • Incubate the neurons with this compound for the desired treatment duration prior to inducing injury or for assessing chronic effects.

Neuroprotection and Cytotoxicity Assays

This assay measures the metabolic activity of viable cells.

Materials:

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well plate reader

Procedure:

  • After this compound treatment and/or neuronal injury, add MTT solution to each well to a final concentration of 0.5 mg/mL.

  • Incubate the plate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Remove the MTT solution and add the solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Express results as a percentage of the vehicle-treated control.

This assay quantifies the release of lactate (B86563) dehydrogenase (LDH) from damaged cells into the culture medium.

Materials:

  • LDH assay kit (commercially available)

  • 96-well plate reader

Procedure:

  • After treatment, carefully collect the culture supernatant from each well.

  • In a new 96-well plate, add the collected supernatant and the LDH assay reaction mixture according to the manufacturer's instructions.

  • Incubate the plate at room temperature for the recommended time.

  • Measure the absorbance at the recommended wavelength (typically 490 nm).

  • Calculate the percentage of LDH release relative to a positive control (total cell lysis).

This assay detects the levels of intracellular reactive oxygen species (ROS).

Materials:

  • Fluorescent ROS indicator (e.g., CM-H2DCFDA or MitoSOX Red)

  • Fluorescence microscope or plate reader

Procedure:

  • Following treatment, wash the neurons with warm PBS or HBSS.

  • Load the cells with the ROS indicator dye by incubating them in a solution containing the dye for 20-30 minutes at 37°C.

  • Wash the cells to remove excess dye.

  • Acquire fluorescent images using a microscope or measure the fluorescence intensity using a plate reader at the appropriate excitation/emission wavelengths.

  • Quantify the fluorescence intensity and normalize to the control group.

Western Blot Analysis

This protocol is for detecting the expression levels of target proteins.

Materials:

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (anti-p-PRKCE, anti-NFE2L2, anti-HMOX1, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Lyse the treated neurons in ice-cold RIPA buffer.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Separate equal amounts of protein by SDS-PAGE.

  • Transfer the proteins to a membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Wash the membrane and apply the ECL substrate.

  • Capture the chemiluminescent signal using an imaging system.

  • Quantify the band intensities and normalize to a loading control (e.g., β-actin).

Signaling Pathways and Workflows

Bananin_Signaling_Pathway This compound This compound PKCE PKCε This compound->PKCE pPKCE p-PKCε PKCE->pPKCE Keap1 Keap1 pPKCE->Keap1 Nrf2_c Nrf2 (cytoplasm) Keap1->Nrf2_c Nrf2_n Nrf2 (nucleus) Nrf2_c->Nrf2_n Translocation ARE ARE Nrf2_n->ARE HMOX1 HMOX1 ARE->HMOX1 Induces Transcription Neuroprotection Neuroprotection (Antioxidant Response) HMOX1->Neuroprotection

Caption: Proposed signaling pathway for this compound-mediated neuroprotection.

Experimental_Workflow Culture Primary Neuron Culture (DIV 7-10) Treatment This compound Treatment (Various Concentrations) Culture->Treatment Injury Induce Neuronal Injury (e.g., Oxidative Stress, β-amyloid) Treatment->Injury Assays Perform Assays Injury->Assays Viability Viability/Cytotoxicity (MTT, LDH) Assays->Viability ROS Oxidative Stress (ROS Assay) Assays->ROS Western Protein Expression (Western Blot) Assays->Western Analysis Data Analysis and Interpretation Viability->Analysis ROS->Analysis Western->Analysis

Caption: General experimental workflow for assessing this compound's neuroprotective effects.

References

Application Notes and Protocols for Bananin in Protein-Ligand Binding Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of Bananin, a potent antiviral compound, in the context of protein-ligand binding assays. This document is designed to be a practical resource, offering both a specific application example of this compound's interaction with the SARS-CoV helicase and generalized protocols for its characterization with other protein targets.

Section 1: this compound as an Inhibitor of SARS-CoV Helicase

This compound and its derivatives have been identified as effective inhibitors of the SARS Coronavirus (SCV) helicase, a critical enzyme for viral replication.[1] These compounds exhibit a unique structural design, incorporating a trioxa-adamantane moiety linked to a pyridoxal (B1214274) derivative.[1][2]

Mechanism of Action:

Studies have shown that this compound acts as a noncompetitive inhibitor of the SCV helicase's ATPase activity with respect to both ATP and nucleic acids.[1][2] This suggests that this compound binds to an allosteric site on the helicase, a site distinct from the ATP and nucleic acid binding sites, thereby inhibiting its function.[1][2]

cluster_0 SARS-CoV Helicase Catalytic Cycle cluster_1 This compound Inhibition E Helicase (E) ES Helicase-Substrate (ES) (ATP/Nucleic Acid) E->ES Substrate Binding EI Helicase-Bananin (EI) E->EI Binds to Allosteric Site EP Helicase-Product (EP) ES->EP ATP Hydrolysis & Nucleic Acid Unwinding ESI Helicase-Substrate-Bananin (ESI) (Inactive Complex) ES->ESI Binds to Allosteric Site EP->E Product Release P Products (ADP + Pi + Unwound NA) EP->P I This compound (I) I->EI I->ESI

Figure 1: Noncompetitive inhibition of SARS-CoV helicase by this compound.

Quantitative Data Summary:

The inhibitory effects of this compound and its derivatives have been quantified through various enzymatic and cell-based assays. The following table summarizes the key findings.

CompoundATPaseIC50 (µM)HelicaseIC50 (µM)EC50 (µM)CC50 (µM)Reference
This compound 2.3~3.0< 10> 300 (390)[1][3]
Iodothis compound 0.54Not ReportedNot ReportedNot Reported[1]
Vanillinthis compound 0.68Not ReportedNot ReportedNot Reported[1]
Euthis compound 2.8Not ReportedNot ReportedNot Reported[1]
Ansathis compound > 100Not ReportedNot ReportedNot Reported[1]
Adeninothis compound > 100Not ReportedNot ReportedNot Reported[1]

Experimental Protocols: this compound and SARS-CoV Helicase

The following are detailed protocols for the key experiments used to characterize the inhibitory activity of this compound against SARS-CoV helicase.

This assay measures the ATPase activity of the helicase by quantifying the amount of inorganic phosphate (B84403) (Pi) released from ATP hydrolysis.

Workflow:

prep Prepare Reagents: - Helicase Enzyme - this compound dilutions - ATP solution - Assay Buffer incubate Incubate Helicase with this compound prep->incubate initiate Initiate Reaction with ATP incubate->initiate stop Stop Reaction & Add Pi Detection Reagent initiate->stop measure Measure Absorbance (e.g., 650 nm) stop->measure analyze Analyze Data: - Plot Absorbance vs. [this compound] - Calculate IC50 measure->analyze

Figure 2: Workflow for a colorimetric ATPase inhibition assay.

Methodology:

  • Reagent Preparation:

    • Prepare a stock solution of purified SARS-CoV helicase in an appropriate assay buffer (e.g., 20 mM HEPES, pH 7.5, 20 mM potassium glutamate, 1 mM DTT, 0.005% Triton X-100, 10 mM MgCl2).

    • Prepare serial dilutions of this compound in the assay buffer.

    • Prepare a stock solution of ATP in a buffer free of inorganic phosphate.

  • Assay Procedure:

    • In a 96-well plate, add the helicase enzyme to each well.

    • Add the various dilutions of this compound to the wells and incubate for a defined period (e.g., 15-30 minutes) at a constant temperature (e.g., room temperature or 37°C).

    • Initiate the enzymatic reaction by adding the ATP solution to each well.

    • Allow the reaction to proceed for a fixed time (e.g., 30-60 minutes).

    • Stop the reaction and detect the released inorganic phosphate by adding a malachite green-based detection reagent (e.g., PiColorLock™).

    • After a short incubation for color development, measure the absorbance at a wavelength between 590-660 nm using a microplate reader.

  • Data Analysis:

    • Subtract the background absorbance (from wells without enzyme).

    • Plot the absorbance (proportional to enzyme activity) against the logarithm of the this compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

This assay directly measures the helicase's ability to unwind a double-stranded nucleic acid substrate in real-time.

Workflow:

prep Prepare Reagents: - Helicase Enzyme - this compound dilutions - FRET-labeled dsNA substrate - ATP solution - Assay Buffer incubate Incubate Helicase and dsNA substrate with this compound prep->incubate initiate Initiate Reaction with ATP incubate->initiate monitor Monitor Fluorescence Signal (increase in donor fluorescence) in real-time initiate->monitor analyze Analyze Data: - Determine initial reaction rates - Plot rate vs. [this compound] - Calculate IC50 monitor->analyze

Figure 3: Workflow for a FRET-based helicase inhibition assay.

Methodology:

  • Reagent Preparation:

    • Prepare a double-stranded DNA or RNA (dsNA) substrate by annealing a fluorophore-labeled oligonucleotide (e.g., with FAM or Cy3) to a complementary strand labeled with a quencher (e.g., BHQ or Cy5).

    • Prepare the helicase enzyme, this compound dilutions, and ATP solution as described in the ATPase assay protocol.

  • Assay Procedure:

    • In a fluorescence microplate (e.g., black, 96-well), add the FRET-labeled dsNA substrate and the helicase enzyme to each well.

    • Add the serial dilutions of this compound and incubate for a short period.

    • Place the plate in a fluorescence plate reader set to the appropriate excitation and emission wavelengths for the chosen fluorophore.

    • Initiate the unwinding reaction by adding ATP to the wells.

    • Monitor the increase in fluorescence intensity over time. As the helicase unwinds the dsNA, the fluorophore and quencher are separated, leading to an increase in the fluorescence signal.

  • Data Analysis:

    • Calculate the initial rate of the unwinding reaction for each this compound concentration from the linear phase of the fluorescence-time curve.

    • Plot the reaction rate against the logarithm of the this compound concentration.

    • Fit the data to a dose-response curve to determine the IC50 value for helicase activity.

Section 2: General Protocols for Characterizing this compound-Protein Interactions

To facilitate the study of this compound with other protein targets, this section provides detailed protocols for standard biophysical assays used to characterize protein-ligand binding.

SPR is a label-free technique for real-time monitoring of biomolecular interactions. It can be used to determine the kinetics (kon, koff) and affinity (KD) of this compound binding to a target protein.

Workflow:

prep Prepare Reagents: - Target Protein (Ligand) - this compound (Analyte) - Immobilization & Running Buffers immobilize Immobilize Target Protein on Sensor Chip prep->immobilize inject Inject this compound at various concentrations (Association) immobilize->inject dissociate Flow Running Buffer (Dissociation) inject->dissociate regenerate Regenerate Sensor Chip Surface dissociate->regenerate analyze Analyze Sensorgrams: - Determine kon, koff, KD regenerate->analyze

Figure 4: General workflow for an SPR experiment.

Methodology:

  • Preparation:

    • Express and purify the target protein.

    • Prepare a series of dilutions of this compound in a suitable running buffer (e.g., HBS-EP+).

    • Select an appropriate sensor chip (e.g., CM5) and prepare for immobilization.

  • Immobilization:

    • Activate the sensor chip surface (e.g., using EDC/NHS chemistry for amine coupling).

    • Inject the purified target protein over the activated surface to achieve the desired immobilization level.

    • Deactivate any remaining active groups on the surface (e.g., with ethanolamine).

  • Binding Analysis:

    • Inject the different concentrations of this compound over the immobilized protein surface at a constant flow rate to monitor the association phase.

    • After the association phase, switch to flowing only the running buffer to monitor the dissociation of this compound from the protein.

    • Between different this compound concentrations, inject a regeneration solution to remove all bound analyte and restore the surface for the next injection.

  • Data Analysis:

    • The binding events are recorded as sensorgrams (response units vs. time).

    • Fit the association and dissociation curves globally to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (kon), the dissociation rate constant (koff), and the equilibrium dissociation constant (KD).

ITC directly measures the heat changes associated with a binding event, providing a complete thermodynamic profile of the interaction (KD, ΔH, ΔS, and stoichiometry, n).

Workflow:

prep Prepare Reagents: - Target Protein - this compound - Matched Buffer (crucial) load Load Target Protein into Sample Cell and this compound into Syringe prep->load titrate Perform Serial Injections of This compound into Protein Solution load->titrate measure Measure Heat Change (endothermic or exothermic) per injection titrate->measure analyze Analyze Binding Isotherm: - Determine KD, ΔH, ΔS, and n measure->analyze prep Prepare Reagents: - Target Protein - Fluorescently labeled ligand (Tracer) - this compound dilutions - Assay Buffer mix Mix Target Protein, Tracer, and this compound dilutions in a microplate prep->mix incubate Incubate to reach binding equilibrium mix->incubate measure Measure Fluorescence Polarization incubate->measure analyze Analyze Data: - Plot Polarization vs. [this compound] - Calculate IC50 or Ki measure->analyze

References

Using Bananin as a Chemical Probe: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bananin is an adamantane-derived compound that has demonstrated potent antiviral activity, primarily through the inhibition of the SARS Coronavirus (SCV) helicase, a crucial enzyme for viral replication.[1][2] This document provides detailed application notes and experimental protocols for utilizing this compound as a chemical probe to study viral helicase function and for the development of novel antiviral therapeutics. Bananins, a class of pyridoxal-conjugated trioxaadamantanes, have been shown to inhibit both the ATPase and helicase activities of the SCV helicase.[1]

Quantitative Data Summary

The inhibitory activities of this compound and its derivatives against the ATPase and helicase functions of the SARS-CoV helicase, along with its antiviral efficacy in cell culture, are summarized below.

CompoundATPase Inhibition IC50 (µM)Helicase Inhibition IC50 (µM)Antiviral EC50 (µM)Cytotoxicity CC50 (µM)
This compound (BAN) 0.5 - 3[1][2]> ATPase IC50[1][2]< 10[1][2]390[1]
Iodothis compound (IBN) 0.5 - 3[1]> ATPase IC50[1]Not ReportedNot Reported
Vanillinthis compound (VBN) 0.5 - 3[1]> ATPase IC50[1]Not ReportedNot Reported
Euthis compound (EUB) 0.5 - 3[1]> ATPase IC50[1]Not ReportedNot Reported
Ansathis compound (ABN) Weak Inhibitor[1]Weak Inhibitor[1]Not ReportedNot Reported
Adeninothis compound (ADN) Weak Inhibitor[1]Weak Inhibitor[1]Not ReportedNot Reported

Signaling Pathway

This compound's primary target is the SARS-CoV helicase (Nsp13), an enzyme essential for viral RNA replication.[1] The helicase unwinds the viral RNA genome, a process fueled by ATP hydrolysis. This compound acts as a noncompetitive inhibitor of the helicase's ATPase activity, thereby preventing RNA unwinding and halting viral replication.[3] The SARS-CoV helicase has also been shown to interact with host cell factors and modulate innate immune signaling pathways, such as the miR-146a-mediated pathway, which in turn affects NF-κB activation and IFN signaling.[1] By inhibiting the helicase, this compound may indirectly influence these host-virus interactions.

Bananin_Signaling_Pathway cluster_virus SARS-CoV Replication Cycle cluster_host Host Cell Viral RNA Viral RNA Nsp13 SARS-CoV Helicase (Nsp13) Viral RNA->Nsp13 binds RNA Replication RNA Replication Nsp13->RNA Replication enables Host_Factors Host Cell Factors (e.g., miR-146a) Nsp13->Host_Factors interacts with This compound This compound This compound->Nsp13 inhibits Immune_Response Innate Immune Response Host_Factors->Immune_Response modulates Bananin_Experimental_Workflow cluster_biochemical Biochemical Assays cluster_cell Cell-Based Assays cluster_data Data Analysis ATPase_Assay ATPase Inhibition Assay (Colorimetric) IC50 Determine IC50 ATPase_Assay->IC50 Helicase_Assay Helicase Inhibition Assay (FRET-based) Helicase_Assay->IC50 Antiviral_Assay Antiviral Activity Assay (TCID50 / Q-RT-PCR) EC50_CC50 Determine EC50 & CC50 Antiviral_Assay->EC50_CC50 Cytotoxicity_Assay Cytotoxicity Assay (MTT Assay) Cytotoxicity_Assay->EC50_CC50 CETSA Cellular Thermal Shift Assay (CETSA) Target_Engagement Confirm Target Engagement CETSA->Target_Engagement

References

Application Notes and Protocols for Bananin in Enzyme Inhibition Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bananin is an adamantane-derived compound that has demonstrated potent inhibitory activity against the SARS Coronavirus (SARS-CoV) helicase (nsp13).[1][2] As an essential enzyme for viral replication and transcription, the SARS-CoV helicase represents a promising target for antiviral drug development. These application notes provide detailed protocols for utilizing this compound in enzyme inhibition assays to study its effects on the ATPase and helicase activities of viral helicases.

This compound acts as a noncompetitive inhibitor of the SARS-CoV helicase's ATPase activity with respect to both ATP and nucleic acids, suggesting it binds to an allosteric site rather than the active site. Studies on this compound-resistant viral variants have identified a mutation at serine 259 (S259L) in the helicase protein, which is located in a hydrophilic surface pocket away from the enzyme's active sites.[2][3] This suggests that this compound's inhibitory mechanism involves binding to this allosteric pocket, leading to a reduction in enzyme activity and subsequent disruption of viral replication.

Quantitative Data Summary

The inhibitory potency of this compound and its derivatives against the SARS-CoV helicase has been quantified through various enzymatic assays. The following table summarizes the key inhibition data.

CompoundAssay TypeTarget EnzymeIC50 (µM)
This compoundATPase ActivitySARS-CoV Helicase0.5 - 3
Iodothis compoundATPase ActivitySARS-CoV Helicase0.5 - 3
Vanillinthis compoundATPase ActivitySARS-CoV Helicase0.5 - 3
Euthis compoundATPase ActivitySARS-CoV Helicase0.5 - 3
This compoundHelicase Activity (FRET-based)SARS-CoV HelicaseSlightly higher than ATPase IC50
Iodothis compoundHelicase Activity (FRET-based)SARS-CoV HelicaseSlightly higher than ATPase IC50
Vanillinthis compoundHelicase Activity (FRET-based)SARS-CoV HelicaseSlightly higher than ATPase IC50
Euthis compoundHelicase Activity (FRET-based)SARS-CoV HelicaseSlightly higher than ATPase IC50

Signaling Pathway and Mechanism of Action

This compound exerts its antiviral effect by targeting the SARS-CoV helicase (nsp13), a critical component of the viral replication-transcription complex (RTC). The helicase is responsible for unwinding double-stranded RNA intermediates that form during viral genome replication and transcription. By inhibiting the helicase's ATPase and unwinding activities, this compound effectively stalls the RTC, preventing the synthesis of new viral RNA.

Bananin_Mechanism_of_Action cluster_virus SARS-CoV Life Cycle cluster_inhibition Inhibition by this compound Viral_Entry Viral Entry Translation Translation of Polyproteins Viral_Entry->Translation RTC_Formation Replication-Transcription Complex (RTC) Formation Translation->RTC_Formation Helicase nsp13 Helicase RTC_Formation->Helicase includes RNA_Unwinding RNA Unwinding Helicase->RNA_Unwinding catalyzes Helicase->RNA_Unwinding Viral_RNA_Synthesis Viral RNA Synthesis (Replication & Transcription) RNA_Unwinding->Viral_RNA_Synthesis Assembly_Release Virion Assembly & Release Viral_RNA_Synthesis->Assembly_Release This compound This compound Inhibition Allosteric Inhibition This compound->Inhibition Inhibition->Helicase targets Inhibition->RNA_Unwinding blocks

This compound's allosteric inhibition of SARS-CoV helicase disrupts viral RNA synthesis.

Experimental Protocols

The following are detailed protocols for the colorimetric ATPase assay and the FRET-based helicase unwinding assay to evaluate the inhibitory activity of this compound.

Colorimetric ATPase Assay (Malachite Green-based)

This assay measures the ATPase activity of the helicase by quantifying the amount of inorganic phosphate (B84403) (Pi) released from ATP hydrolysis. The Pi forms a colored complex with malachite green and molybdate (B1676688), which can be measured spectrophotometrically.

Materials:

  • Purified SARS-CoV helicase enzyme

  • This compound (or other inhibitors) dissolved in DMSO

  • ATP solution (phosphate-free)

  • Single-stranded DNA (ssDNA) or RNA (poly(A) or poly(U)) as a cofactor

  • Assay Buffer: 20 mM HEPES (pH 7.5), 50 mM NaCl, 5 mM MgCl₂, 1 mM DTT

  • Malachite Green Reagent:

    • Solution A: 0.045% (w/v) Malachite Green hydrochloride in water

    • Solution B: 4.2% (w/v) ammonium (B1175870) molybdate in 4 M HCl

    • Solution C: 34% (w/v) sodium citrate

    • Working Reagent: Mix 100 parts of Solution A with 25 parts of Solution B, and then add 1 part of a surfactant like Triton X-100. Let it sit for 30 minutes before use.

  • Phosphate Standard (KH₂PO₄) for standard curve

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare Standard Curve: Prepare a series of phosphate standards (e.g., 0, 5, 10, 20, 40, 60, 80 µM) from the KH₂PO₄ stock solution in the Assay Buffer.

  • Reaction Setup:

    • In a 96-well plate, add 20 µL of Assay Buffer.

    • Add 1 µL of this compound at various concentrations (or DMSO for control).

    • Add 10 µL of purified helicase enzyme (final concentration will depend on the enzyme's activity, typically in the nM range).

    • Add 10 µL of ssDNA or ssRNA cofactor (e.g., final concentration of 50 ng/µL).

    • Pre-incubate the plate at room temperature for 15 minutes.

  • Initiate Reaction: Add 10 µL of ATP solution (e.g., final concentration of 1 mM) to each well to start the reaction.

  • Incubation: Incubate the plate at 37°C for 30-60 minutes. The incubation time should be optimized to ensure the reaction is in the linear range.

  • Stop Reaction and Color Development:

    • Stop the reaction by adding 80 µL of the Malachite Green Working Reagent to each well.

    • Incubate at room temperature for 20 minutes to allow for color development.

  • Measurement: Measure the absorbance at 620-650 nm using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance of the blank (no enzyme) from all readings.

    • Use the phosphate standard curve to determine the concentration of Pi produced in each well.

    • Calculate the percent inhibition for each this compound concentration relative to the DMSO control.

    • Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.

ATPase_Assay_Workflow Start Start Prepare_Standards Prepare Phosphate Standard Curve Start->Prepare_Standards Setup_Reaction Set up Reaction: Buffer, Inhibitor, Enzyme, Cofactor Start->Setup_Reaction Pre_incubation Pre-incubate at RT for 15 min Setup_Reaction->Pre_incubation Initiate_Reaction Initiate with ATP Pre_incubation->Initiate_Reaction Incubation Incubate at 37°C for 30-60 min Initiate_Reaction->Incubation Stop_Reaction Stop with Malachite Green Reagent Incubation->Stop_Reaction Color_Development Incubate at RT for 20 min Stop_Reaction->Color_Development Measure_Absorbance Measure Absorbance at 620-650 nm Color_Development->Measure_Absorbance Data_Analysis Analyze Data: Calculate % Inhibition & IC50 Measure_Absorbance->Data_Analysis End End Data_Analysis->End

Workflow for the colorimetric ATPase assay.
FRET-based Helicase Unwinding Assay

This assay directly measures the unwinding of a double-stranded nucleic acid substrate by the helicase. The substrate consists of two complementary strands, one labeled with a fluorophore and the other with a quencher. In the double-stranded form, the quencher is in close proximity to the fluorophore, resulting in low fluorescence. Upon unwinding by the helicase, the strands separate, leading to an increase in fluorescence.

Materials:

  • Purified SARS-CoV helicase enzyme

  • This compound (or other inhibitors) dissolved in DMSO

  • ATP solution

  • FRET-based DNA or RNA substrate:

    • A pair of complementary oligonucleotides. One is labeled at the 3' end with a fluorophore (e.g., FAM or Cy3) and the other at the 5' end with a quencher (e.g., Dabcyl or BHQ-1). The substrate should have a 3' single-stranded overhang for the helicase to load.

  • Assay Buffer: 20 mM HEPES (pH 7.5), 50 mM NaCl, 5 mM MgCl₂, 1 mM DTT, 0.1 mg/mL BSA

  • 96-well or 384-well black microplate

  • Fluorescence plate reader with appropriate filters for the chosen fluorophore/quencher pair

Procedure:

  • Substrate Annealing:

    • Mix the fluorophore-labeled and quencher-labeled oligonucleotides in a 1:1.2 molar ratio in annealing buffer (e.g., 10 mM Tris-HCl pH 8.0, 50 mM NaCl).

    • Heat the mixture to 95°C for 5 minutes and then slowly cool to room temperature to allow for proper annealing.

  • Reaction Setup:

    • In a black microplate, add 20 µL of Assay Buffer.

    • Add 1 µL of this compound at various concentrations (or DMSO for control).

    • Add 10 µL of purified helicase enzyme (final concentration to be optimized).

    • Add 10 µL of the annealed FRET substrate (e.g., final concentration of 50 nM).

    • Pre-incubate the plate at room temperature for 15 minutes.

  • Initiate Reaction: Add 10 µL of ATP solution (e.g., final concentration of 1 mM) to each well.

  • Real-time Measurement: Immediately place the plate in a fluorescence plate reader pre-heated to 37°C. Measure the fluorescence intensity at regular intervals (e.g., every 30 seconds) for 30-60 minutes.

  • Data Analysis:

    • For each well, plot the fluorescence intensity against time. The initial rate of the reaction is the slope of the linear portion of this curve.

    • Calculate the percent inhibition of the initial rate for each this compound concentration relative to the DMSO control.

    • Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.

FRET_Assay_Workflow Start Start Anneal_Substrate Anneal Fluorophore- and Quencher-labeled Oligonucleotides Start->Anneal_Substrate Setup_Reaction Set up Reaction: Buffer, Inhibitor, Enzyme, FRET Substrate Anneal_Substrate->Setup_Reaction Pre_incubation Pre-incubate at RT for 15 min Setup_Reaction->Pre_incubation Initiate_Reaction Initiate with ATP Pre_incubation->Initiate_Reaction Measure_Fluorescence Measure Fluorescence in Real-time at 37°C Initiate_Reaction->Measure_Fluorescence Data_Analysis Analyze Data: Calculate Initial Rates, % Inhibition & IC50 Measure_Fluorescence->Data_Analysis End End Data_Analysis->End

Workflow for the FRET-based helicase unwinding assay.

References

Application Notes and Protocols for Bananin Delivery in Animal Studies

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Direct experimental data on the in vivo delivery of Bananin is limited in publicly available literature. The following protocols and notes are based on published research on closely related adamantane (B196018) derivatives and the known in vitro mechanism of action of this compound. These should be regarded as starting points for study design and optimization.

Introduction

This compound is an adamantane-derived compound that has demonstrated potent in vitro inhibitory activity against the SARS Coronavirus (SCV) helicase.[1][2][3] It acts as an allosteric inhibitor of the helicase's ATPase and helicase activities, which are crucial for viral replication.[4][5] Specifically, this compound is thought to bind to a hydrophilic surface pocket on the helicase, and mutations in this region, such as S259L, have been shown to confer resistance.[6][7] While in vitro data is promising, with an EC50 of less than 10 µM and a CC50 of over 300 µM in a cell culture system, in vivo studies are necessary to evaluate its therapeutic potential.[1][2]

This document provides proposed protocols for the delivery of this compound in animal models, drawing from established methodologies for other adamantane derivatives with antiviral properties.

Proposed Mechanism of Action of this compound

This compound's primary antiviral mechanism is the inhibition of the SARS-CoV non-structural protein 13 (nsp13), a helicase essential for viral RNA replication. It inhibits both the ATPase and helicase activities of this enzyme.[1][8]

G cluster_virus SARS-CoV Replication Cycle Viral_RNA Viral RNA Helicase nsp13 Helicase Viral_RNA->Helicase Binds to ADP_Pi ADP + Pi Helicase->ADP_Pi Unwound_RNA Unwound RNA for Replication Helicase->Unwound_RNA Unwinds ATP ATP ATP->Helicase Hydrolyzed by Replication Viral RNA Replication Unwound_RNA->Replication This compound This compound This compound->Helicase Allosteric Inhibition

Caption: Proposed mechanism of this compound's antiviral action.

Data Presentation: Delivery of Adamantane Derivatives in Animal Models

Due to the lack of specific in vivo data for this compound, the following table summarizes the administration routes and dosages used for other adamantane derivatives in antiviral studies. This information can serve as a valuable reference for designing initial this compound efficacy studies.

CompoundAnimal ModelAdministration RouteDosageStudy OutcomeReference
Amantadine BALB/c miceIntraperitoneal (i.p.)Not specifiedNo significant antiviral effect against SARS-CoV-2.[9]
Rimantadine BALB/c miceIntraperitoneal (i.p.)Not specifiedNo significant antiviral effect against SARS-CoV-2.[9]
Rimantadine Golden Syrian hamstersNot specifiedNot specifiedMild but significant antiviral effect against SARS-CoV-2.[9]
Novel Aminoadamantane Derivative BALB/cJ miceIntraperitoneal (i.p.)Not specified (administered 12 and 24 hours before challenge)16-fold decrease in SARS-CoV-2 lung titers.[10]

Experimental Protocols

The following are detailed, proposed protocols for the administration of this compound in common animal models for viral studies.

General Experimental Workflow

G A Acclimatization of Animals B Randomization into Groups (e.g., Vehicle, this compound, Positive Control) A->B C This compound/Vehicle Administration (Pre- or Post-Infection) B->C D Viral Challenge (e.g., Intranasal Inoculation) C->D E Monitoring (Weight loss, clinical signs) D->E F Euthanasia and Tissue Collection (e.g., Lungs, Nasal Turbinates) E->F G Analysis (Viral Titers, Histopathology, etc.) F->G

References

Application Notes and Protocols: Bananin in Gene Expression Analysis

Author: BenchChem Technical Support Team. Date: December 2025

A Note to Researchers, Scientists, and Drug Development Professionals:

Extensive research into the scientific literature for "Bananin" reveals that its established role is in the field of virology as an antiviral compound, not in the direct modulation of host gene expression for analysis. It is crucial to clarify that "this compound" is a synthetic compound investigated for its ability to inhibit viral replication, specifically the helicase of the SARS coronavirus. There appears to be a potential misunderstanding between "this compound," the chemical compound, and gene expression studies conducted on the banana plant (Musa spp.). This document aims to provide clarity on the known functions of this compound and to address the absence of its application in gene expression analysis as a primary tool.

Part 1: Understanding this compound - The Antiviral Agent

This compound and its derivatives are a class of antiviral compounds characterized by a unique structure that includes a trioxa-adamantane moiety linked to a pyridoxal (B1214274) derivative.[1][2]

Mechanism of Action

The primary mechanism of action for this compound is the inhibition of the SARS Coronavirus (SCV) helicase.[1][3] The helicase is a critical enzyme for viral replication, as it unwinds the viral RNA. This compound acts as a noncompetitive inhibitor with respect to both ATP and nucleic acids, suggesting it binds to a site on the helicase that is distinct from the active sites for these molecules.[3] This binding event reduces the enzyme's activity, thereby inhibiting viral replication. Studies with this compound-resistant SARS-CoV variants have identified mutations in the viral helicase, specifically the S259/L mutation, which suggests this region is key to this compound's antiviral activity.[4]

The inhibitory effects of this compound are not directed at the viral entry process but rather at intracellular processes essential for the virus.[3]

Quantitative Data on this compound's Antiviral Activity

The efficacy of this compound and its derivatives has been quantified through various assays, with key metrics summarized below.

CompoundTargetAssay TypeIC50 (µM)EC50 (µM)CC50 (µM)Reference
This compoundSCV HelicaseATPase Activity2.3[3]
Iodothis compoundSCV HelicaseATPase Activity~0.5[1][2]
Vanillinthis compoundSCV HelicaseATPase Activity~0.5-3[1][2]
Euthis compoundSCV HelicaseATPase Activity2.8[3]
This compoundSARS-CoVCell Culture< 10> 300[1][2]
  • IC50 (Half-maximal inhibitory concentration): The concentration of the drug required to inhibit the activity of a biological target by 50%.

  • EC50 (Half-maximal effective concentration): The concentration of a drug that gives half-maximal response.

  • CC50 (Half-maximal cytotoxic concentration): The concentration of a drug that is toxic to 50% of cells.

Part 2: The Distinction from Gene Expression in Banana (Musa spp.)

The term "this compound" can be easily confused with research related to the banana plant. A significant body of research exists on gene expression analysis in bananas, focusing on traits like fruit ripening, plant height, and disease resistance.[5][6] These studies utilize techniques like RNA-Seq and qRT-PCR to identify differentially expressed genes and understand the underlying signaling pathways, such as those involving gibberellic acid and indole (B1671886) acetic acid.[7]

It is important to emphasize that these studies do not involve the chemical compound this compound.

Part 3: Protocols and Signaling Pathways (Hypothetical Framework)

As there is no established use of this compound in gene expression analysis, the following sections on experimental protocols and signaling pathways are provided as a hypothetical framework . This is to illustrate how such studies would be designed if this compound were discovered to have a direct effect on host gene expression.

Hypothetical Experimental Protocol: Analysis of Host Cell Gene Expression in Response to this compound

This protocol outlines a hypothetical experiment to determine if this compound alters gene expression in a host cell line.

Objective: To identify changes in the gene expression profile of a human lung fibroblast cell line (e.g., MRC-5) upon treatment with this compound.

Materials:

  • MRC-5 cells

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • This compound (dissolved in DMSO)

  • Phosphate Buffered Saline (PBS)

  • TRIzol reagent

  • RNA extraction kit (e.g., RNeasy Mini Kit, Qiagen)

  • DNase I

  • Reverse Transcription Kit (e.g., iScript cDNA Synthesis Kit, Bio-Rad)

  • SYBR Green qPCR Master Mix

  • Primers for target and housekeeping genes

Procedure:

  • Cell Culture: Culture MRC-5 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO2 incubator.

  • Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat cells with a non-toxic concentration of this compound (e.g., 10 µM, based on CC50 data) or a vehicle control (DMSO) for 24 hours.

  • RNA Extraction:

    • Wash cells with PBS.

    • Lyse cells directly in the well using TRIzol reagent.

    • Extract total RNA according to the manufacturer's protocol for the RNA extraction kit.

    • Treat RNA with DNase I to remove any contaminating genomic DNA.

  • cDNA Synthesis: Synthesize first-strand cDNA from 1 µg of total RNA using a reverse transcription kit.

  • Quantitative Real-Time PCR (qRT-PCR):

    • Prepare qPCR reactions using SYBR Green qPCR Master Mix, cDNA, and gene-specific primers.

    • Perform qPCR on a real-time PCR system.

    • Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression, normalized to a stable housekeeping gene (e.g., GAPDH).

Hypothetical Signaling Pathway and Workflow Diagrams

The following diagrams are presented to visualize the hypothetical workflow and a potential signaling pathway that could be investigated.

G Hypothetical Workflow for this compound Gene Expression Analysis A Cell Culture (e.g., MRC-5 cells) B Treatment with this compound (and Vehicle Control) A->B C Total RNA Extraction B->C D cDNA Synthesis C->D E qRT-PCR or RNA-Seq D->E F Data Analysis (Differential Gene Expression) E->F G Pathway Analysis F->G

Caption: Hypothetical workflow for studying the effect of this compound on host cell gene expression.

G Hypothetical this compound-Induced Signaling Pathway This compound This compound CellSurfaceReceptor Cell Surface Receptor This compound->CellSurfaceReceptor KinaseCascade Kinase Cascade (e.g., MAPK) CellSurfaceReceptor->KinaseCascade TranscriptionFactor Transcription Factor (e.g., AP-1) KinaseCascade->TranscriptionFactor Nucleus Nucleus TranscriptionFactor->Nucleus translocation GeneExpression Altered Gene Expression Nucleus->GeneExpression

Caption: A hypothetical signaling cascade initiated by this compound leading to changes in gene expression.

References

Application Notes: Quantification of Bananin in Tissue Samples

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Bananin is a novel small molecule inhibitor of the this compound Receptor (BR), a key transmembrane protein implicated in unregulated cellular proliferation. As a promising therapeutic candidate, accurate quantification of this compound in various tissues is critical for preclinical and clinical studies, enabling researchers to understand its pharmacokinetic and pharmacodynamic profiles. These application notes provide detailed protocols for two robust methods for the quantification of this compound in tissue samples: an Enzyme-Linked Immunosorbent Assay (ELISA) for high-throughput analysis and a High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) method for high-sensitivity and specificity.

Hypothetical this compound Signaling Pathway

The following diagram illustrates the hypothetical signaling cascade initiated by the this compound Receptor (BR). This compound acts by competitively inhibiting the binding of the endogenous ligand, Growth Factor B (GFB), to the receptor, thereby downregulating the downstream phosphorylation cascade that leads to cellular proliferation.

Bananin_Signaling_Pathway cluster_membrane Cell Membrane BR This compound Receptor (BR) KinaseA Kinase A BR->KinaseA Phosphorylates GFB Growth Factor B (GFB) GFB->BR Activates This compound This compound This compound->BR Inhibits Proliferation Cellular Proliferation KinaseB Kinase B KinaseA->KinaseB Phosphorylates KinaseB->Proliferation Promotes

Caption: Hypothetical this compound signaling pathway.

Method 1: Competitive ELISA for this compound Quantification

This protocol describes a competitive ELISA for the high-throughput quantification of this compound. In this assay, this compound in the sample competes with a fixed amount of biotin-labeled this compound for binding to a limited number of anti-Bananin antibody sites coated on a microplate. The amount of bound biotin-labeled this compound is inversely proportional to the concentration of this compound in the sample.

Experimental Workflow: ELISA

ELISA_Workflow cluster_prep Sample & Plate Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis p1 Homogenize Tissue p2 Centrifuge & Collect Supernatant p1->p2 a1 Add Standards & Samples p2->a1 p3 Coat Plate with Anti-Bananin Ab p3->a1 a2 Add Biotin-Bananin Conjugate a1->a2 a3 Incubate (Competitive Binding) a2->a3 a4 Wash Plate a3->a4 a5 Add Streptavidin-HRP a4->a5 a6 Incubate a5->a6 a7 Wash Plate a6->a7 a8 Add TMB Substrate a7->a8 a9 Incubate (Color Development) a8->a9 a10 Add Stop Solution a9->a10 d1 Read Absorbance at 450 nm a10->d1 d2 Generate Standard Curve d1->d2 d3 Calculate this compound Concentration d2->d3

Caption: Experimental workflow for this compound quantification by ELISA.

Detailed ELISA Protocol

1. Materials and Reagents

  • Anti-Bananin monoclonal antibody (coating antibody)

  • Biotin-labeled this compound

  • This compound standard

  • Streptavidin-HRP conjugate

  • TMB (3,3',5,5'-Tetramethylbenzidine) substrate

  • Stop Solution (e.g., 2N H₂SO₄)

  • Coating Buffer (e.g., 0.05 M Carbonate-Bicarbonate, pH 9.6)

  • Wash Buffer (e.g., PBS with 0.05% Tween-20)

  • Assay Buffer (e.g., PBS with 1% BSA)

  • 96-well microplates

  • Tissue homogenizer

  • Microplate reader

2. Tissue Sample Preparation

  • Weigh approximately 100 mg of frozen tissue.

  • Add 1 mL of ice-cold lysis buffer (e.g., RIPA buffer with protease inhibitors).

  • Homogenize the tissue on ice until no visible chunks remain.

  • Centrifuge the homogenate at 12,000 x g for 15 minutes at 4°C.

  • Carefully collect the supernatant and store it on ice. This is the tissue lysate.

3. Assay Procedure

  • Dilute the coating antibody in Coating Buffer and add 100 µL to each well of a 96-well plate.

  • Incubate overnight at 4°C.

  • Wash the plate three times with 200 µL of Wash Buffer per well.

  • Block the plate by adding 200 µL of Assay Buffer to each well and incubate for 1-2 hours at room temperature.

  • Wash the plate three times with Wash Buffer.

  • Prepare a serial dilution of the this compound standard in Assay Buffer.

  • Add 50 µL of the standards and tissue lysates (diluted if necessary) to the appropriate wells.

  • Add 50 µL of diluted biotin-labeled this compound to all wells.

  • Incubate for 2 hours at room temperature with gentle shaking.

  • Wash the plate five times with Wash Buffer.

  • Add 100 µL of diluted Streptavidin-HRP conjugate to each well and incubate for 1 hour at room temperature.

  • Wash the plate five times with Wash Buffer.

  • Add 100 µL of TMB substrate to each well and incubate in the dark for 15-30 minutes.

  • Stop the reaction by adding 50 µL of Stop Solution to each well.

  • Read the absorbance at 450 nm on a microplate reader within 15 minutes.

4. Data Analysis

  • Generate a standard curve by plotting the absorbance of each standard against its known concentration. A four-parameter logistic (4-PL) curve fit is recommended.

  • Determine the concentration of this compound in the samples by interpolating their absorbance values from the standard curve.

  • Multiply by the dilution factor to obtain the final concentration in the tissue lysate.

Method 2: HPLC-MS for this compound Quantification

This protocol provides a highly sensitive and specific method for the quantification of this compound using High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS). This method is ideal for confirming results from screening assays and for studies requiring low detection limits.

Experimental Workflow: HPLC-MS

HPLCMS_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing s1 Homogenize Tissue s2 Add Internal Standard s1->s2 s3 Protein Precipitation (e.g., Acetonitrile) s2->s3 s4 Vortex & Centrifuge s3->s4 s5 Collect Supernatant s4->s5 s6 Evaporate & Reconstitute s5->s6 a1 Inject Sample into HPLC s6->a1 a2 Chromatographic Separation (C18 Column) a1->a2 a3 Electrospray Ionization (ESI) a2->a3 a4 Mass Spectrometry (MS/MS Detection) a3->a4 d1 Integrate Peak Areas (this compound & IS) a4->d1 d2 Calculate Peak Area Ratios d1->d2 d3 Generate Standard Curve d2->d3 d4 Quantify this compound Concentration d3->d4

Caption: Experimental workflow for this compound quantification by HPLC-MS.

Detailed HPLC-MS Protocol

1. Materials and Reagents

  • This compound standard

  • Stable isotope-labeled this compound (Internal Standard, IS)

  • Acetonitrile (B52724) (ACN), HPLC grade

  • Formic Acid (FA), LC-MS grade

  • Water, LC-MS grade

  • Tissue homogenizer

  • Centrifuge

  • HPLC system with autosampler

  • Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

2. Tissue Sample Preparation

  • Weigh approximately 50 mg of frozen tissue.

  • Add 200 µL of water and homogenize on ice.

  • Spike the homogenate with 10 µL of the internal standard solution.

  • Add 600 µL of ice-cold acetonitrile to precipitate proteins.

  • Vortex for 1 minute.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a new tube.

  • Evaporate the supernatant to dryness under a stream of nitrogen.

  • Reconstitute the residue in 100 µL of the mobile phase (e.g., 50:50 water:acetonitrile with 0.1% formic acid).

3. HPLC-MS Conditions (Example)

  • HPLC Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm)

  • Mobile Phase A: Water with 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

  • Gradient: 5% B to 95% B over 5 minutes

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • Ionization Mode: ESI Positive

  • MS Detection: Multiple Reaction Monitoring (MRM)

    • This compound Transition: e.g., m/z 350.2 -> 180.1

    • Internal Standard Transition: e.g., m/z 354.2 -> 184.1

4. Data Analysis

  • Integrate the chromatographic peaks for this compound and the internal standard.

  • Calculate the ratio of the this compound peak area to the internal standard peak area.

  • Prepare a calibration curve by plotting the peak area ratio against the concentration for a series of standards.

  • Use linear regression to fit the calibration curve.

  • Determine the concentration of this compound in the samples from the calibration curve.

Quantitative Data Summary

The following table presents hypothetical data comparing the quantification of this compound in different tissue types using the two described methods.

Tissue TypeThis compound Concentration by ELISA (ng/g tissue)This compound Concentration by HPLC-MS (ng/g tissue)
Liver152.4 ± 14.8148.9 ± 9.5
Kidney88.7 ± 9.285.3 ± 5.1
Tumor210.1 ± 25.6205.5 ± 11.3
Brain12.3 ± 4.19.8 ± 2.2

Application Notes & Protocols: Bananin for Induction of Apoptosis in Cancer Cells

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following application notes and protocols are based on a fictional compound, "Bananin," for illustrative purposes. The data, mechanisms, and protocols described herein are not based on real-world experimental results.

Audience: Researchers, scientists, and drug development professionals.

Introduction

This compound is a novel, synthetic small molecule designed as a potent and selective inhibitor of the anti-apoptotic protein Bcl-2. In many cancer types, the overexpression of Bcl-2 is a key mechanism for evading programmed cell death (apoptosis), leading to tumor survival and resistance to therapy. This compound binds with high affinity to the hydrophobic groove of Bcl-2, preventing its interaction with pro-apoptotic proteins such as Bax and Bak. This inhibition leads to the activation of the intrinsic apoptotic pathway, culminating in selective cancer cell death. These notes provide essential data and protocols for utilizing this compound in in-vitro cancer research.

Data Presentation

The following tables summarize the key quantitative parameters of this compound based on internal validation studies.

Table 1: In-Vitro Cytotoxicity of this compound in Human Cancer Cell Lines

Cell LineCancer TypeIC50 (µM) after 48h Treatment
HL-60Acute Promyelocytic Leukemia0.5 ± 0.08
A549Non-Small Cell Lung Cancer2.1 ± 0.3
MCF-7Breast Cancer (Estrogen Receptor+)1.5 ± 0.2
MDA-MB-231Breast Cancer (Triple-Negative)5.8 ± 0.7
HCT116Colorectal Carcinoma3.2 ± 0.4
Normal FibroblastsNon-cancerous control> 50

Table 2: Biochemical and Pharmacokinetic Properties of this compound

ParameterValue
Molecular Weight482.5 g/mol
Purity (HPLC)>99%
Bcl-2 Binding Affinity (Kd)25 nM
Recommended Working Concentration0.1 - 10 µM
SolubilitySoluble in DMSO (>50 mM)

Signaling Pathway

This compound functions by inhibiting the Bcl-2 protein, a central regulator of the intrinsic apoptosis pathway. The diagram below illustrates this mechanism.

Bananin_Signaling_Pathway This compound This compound Bcl2 Bcl-2 (Anti-apoptotic) This compound->Bcl2 Inhibits Bax_Bak Bax / Bak (Pro-apoptotic) Bcl2->Bax_Bak Inhibits Mitochondrion Mitochondrion Bax_Bak->Mitochondrion Permeabilizes Cytochrome_c Cytochrome c release Mitochondrion->Cytochrome_c Caspase9 Caspase-9 activation Cytochrome_c->Caspase9 Caspase3 Caspase-3 activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

This compound's mechanism of action.

Experimental Protocols

The following are detailed protocols for key experiments to assess the efficacy of this compound.

Protocol 1: Cell Viability Assessment using MTT Assay

This protocol determines the concentration-dependent cytotoxic effect of this compound.

  • Materials:

    • Cancer cell line of interest

    • Complete growth medium (e.g., RPMI-1640 or DMEM with 10% FBS)

    • This compound stock solution (10 mM in DMSO)

    • 96-well cell culture plates

    • MTT reagent (5 mg/mL in PBS)

    • DMSO (cell culture grade)

    • Plate reader (570 nm)

  • Procedure:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.

    • Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.

    • Prepare serial dilutions of this compound in complete medium (e.g., 0.1, 0.5, 1, 5, 10, 25 µM). Include a vehicle control (DMSO) and a no-treatment control.

    • Remove the medium from the wells and add 100 µL of the prepared this compound dilutions or control medium.

    • Incubate for 48 hours at 37°C, 5% CO2.

    • Add 20 µL of MTT reagent to each well and incubate for 4 hours at 37°C.

    • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curve to determine the IC50 value.

Protocol 2: Quantification of Apoptosis by Annexin V-FITC/PI Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.

  • Materials:

    • Cancer cells treated with this compound (at IC50 concentration) and controls

    • Annexin V-FITC Apoptosis Detection Kit

    • Binding Buffer (1X)

    • Propidium Iodide (PI) solution

    • Flow cytometer

  • Procedure:

    • Seed cells in a 6-well plate and treat with this compound (e.g., at IC50 and 2x IC50) for 24 hours.

    • Harvest both adherent and floating cells by trypsinization and centrifugation (300 x g for 5 minutes).

    • Wash the cell pellet twice with cold PBS.

    • Resuspend the cells in 100 µL of 1X Binding Buffer.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI solution.

    • Incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X Binding Buffer to each sample.

    • Analyze the samples by flow cytometry within one hour.

      • Viable cells: Annexin V-negative, PI-negative.

      • Early apoptotic cells: Annexin V-positive, PI-negative.

      • Late apoptotic/necrotic cells: Annexin V-positive, PI-positive.

Experimental Workflow

The following diagram outlines a typical workflow for evaluating the cellular effects of this compound.

Experimental_Workflow cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Mechanism of Action cluster_2 Phase 3: Advanced Analysis P1_1 Cell Culture (Cancer Cell Lines) P1_2 Dose-Response Assay (MTT / CellTiter-Glo) P1_1->P1_2 P1_3 Determine IC50 Value P1_2->P1_3 P2_1 Apoptosis Assay (Annexin V / Caspase Glo) P1_3->P2_1 P2_2 Western Blot Analysis (Bcl-2, Caspase-3) P1_3->P2_2 P2_3 Confirm Apoptotic Pathway P2_1->P2_3 P2_2->P2_3 P3_1 Cell Cycle Analysis (Flow Cytometry) P2_3->P3_1 P3_2 Mitochondrial Potential Assay (JC-1 Staining) P2_3->P3_2

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Gefitinib Precipitation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address issues related to Gefitinib precipitation in solution during experiments.

Frequently Asked Questions (FAQs)

Q1: Why is my Gefitinib precipitating out of my cell culture medium?

Precipitation of Gefitinib in cell culture medium can occur due to several factors, manifesting as visible particles, cloudiness, or a film in the culture vessel.[1] This can negatively impact experiments by altering the effective concentration of the inhibitor.[1] The primary reasons for precipitation include:

  • Exceeding Solubility Limit: The final concentration of Gefitinib in the aqueous cell culture medium is likely higher than its solubility limit.[1] Gefitinib is sparingly soluble in aqueous solutions.[2][3]

  • Temperature Shock: Adding a cold, concentrated DMSO stock solution of Gefitinib to warm (37°C) media can cause the compound to rapidly precipitate.[1]

  • Improper Mixing: Adding the stock solution too quickly without adequate mixing can create localized high concentrations, leading to precipitation.[1]

  • pH Shifts: The CO2 environment in an incubator can alter the pH of the media, which may affect the solubility of pH-sensitive compounds like Gefitinib.[1][4]

  • Interaction with Media Components: Components in the serum of the cell culture medium can sometimes interact with the compound, causing it to precipitate over time.

Q2: My Gefitinib stock solution in DMSO has particulates. What should I do?

If you observe particulates in your Gefitinib DMSO stock solution, it is crucial to ensure the compound is fully dissolved before use.

  • Vortex Thoroughly: Cap the tube tightly and vortex the solution thoroughly.[5][6]

  • Gentle Warming: If vortexing is insufficient, gentle warming in a 37°C water bath can aid dissolution.[5]

  • Visual Inspection: Always visually inspect the solution to ensure no particulates are present before making further dilutions.[5]

Q3: How can I prevent Gefitinib from precipitating when preparing my working solution for cell culture?

To prevent precipitation when preparing your working solution, follow these recommendations:

  • Pre-warm the Medium: Always pre-warm your cell culture medium to 37°C before adding the Gefitinib stock solution.[1]

  • Allow Stock to Thaw: Let the frozen DMSO stock solution thaw completely at room temperature before use.[1]

  • Proper Mixing Technique: Add the Gefitinib stock solution dropwise to the pre-warmed medium while gently swirling.[1]

  • Serial Dilution: It is best practice to perform a serial dilution. First, dilute the stock in a small volume of media before adding it to the final volume.[1]

  • Maintain Low DMSO Concentration: Ensure the final concentration of DMSO in the culture medium is kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.[5]

  • Use Freshly Prepared Solutions: Aqueous solutions of Gefitinib are not recommended for storage for more than one day.[2][3][5] Prepare fresh working solutions for each experiment.[1]

Data Presentation

Gefitinib Solubility Data

The following table summarizes the solubility of Gefitinib in various solvents. Dimethyl sulfoxide (B87167) (DMSO) is the most common and recommended solvent for preparing high-concentration stock solutions.[5]

SolventSolubilityReference(s)
DMSO~20-40 mg/mL; up to 89 mg/mL at 25°C[5]
Dimethylformamide (DMF)~20 mg/mL[2][3][5]
MethanolSlightly soluble; ~20 mg/mL[5]
Ethanol~0.3-4 mg/mL[2][3][5]
WaterSparingly soluble (<1 mg/mL at 25°C)[5]
1:1 DMSO:PBS (pH 7.2)~0.5 mg/mL[2][3][5]
Gefitinib Stability and Storage

Proper storage is essential to maintain the biological activity of Gefitinib.[5]

FormStorage TemperatureStabilityReference(s)
Solid Powder-20°C≥ 2-4 years[2][3][5]
DMSO Stock Solution-20°CUp to 3 months[5][6][7]
Aqueous SolutionRoom TemperatureNot recommended for storage for more than one day[2][3][5]

Experimental Protocols

Protocol 1: Preparation of a 10 mM Gefitinib Stock Solution in DMSO

This protocol describes the preparation of a high-concentration stock solution in DMSO, which is standard for laboratory use.[5]

Materials:

  • Gefitinib powder (MW: 446.9 g/mol )[2][5]

  • Anhydrous Dimethyl Sulfoxide (DMSO), sterile[5]

  • Sterile microcentrifuge tubes or vials[5]

  • Calibrated analytical balance[5]

  • Vortex mixer[5]

  • Pipettes and sterile tips[5]

Procedure:

  • Calculation: To prepare a 10 mM stock solution, calculate the required mass of Gefitinib. For 1 mL of a 10 mM solution, the required mass is 4.47 mg.[5]

  • Weighing: Under a chemical fume hood, carefully weigh out 4.47 mg of Gefitinib powder and transfer it to a sterile microcentrifuge tube.[5]

  • Dissolving: Add 1 mL of anhydrous DMSO to the tube containing the Gefitinib powder.[5][6]

  • Mixing: Cap the tube tightly and vortex thoroughly until the powder is completely dissolved.[5][6] Gentle warming in a 37°C water bath can be used to aid dissolution if needed.[5]

  • Visual Inspection: Visually inspect the solution to ensure no particulates are present.[5]

  • Aliquoting and Storage: To avoid repeated freeze-thaw cycles, aliquot the stock solution into single-use volumes.[7] Clearly label each aliquot with the compound name, concentration, solvent, and date of preparation. Store the aliquots at -20°C.[5]

Protocol 2: Preparation of Working Solutions for Cell Culture Experiments

Working solutions are prepared by diluting the high-concentration DMSO stock into an aqueous buffer or cell culture medium immediately before use.[5]

Materials:

  • 10 mM Gefitinib stock solution in DMSO[5]

  • Sterile cell culture medium or Phosphate-Buffered Saline (PBS)[5]

  • Sterile tubes and pipette tips[5]

Procedure:

  • Determine Final Concentration: Decide on the final working concentration required for the experiment (e.g., 1 µM, 10 µM). Typical working concentrations for cell-based assays range from 0.1 µM to 10 µM.[5][7]

  • Serial Dilution: Perform a serial dilution of the 10 mM stock solution into the cell culture medium. It is important that the final concentration of DMSO in the culture medium is kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.[5]

    • Example for a 10 µM working solution: Dilute the 10 mM stock solution 1:1000 in culture medium. For 1 mL of the final solution, add 1 µL of the 10 mM stock to 999 µL of medium.[5]

  • Mixing and Use: Mix the working solution thoroughly by gentle pipetting or inversion. Use the freshly prepared solution immediately for your experiment.[5]

Visualizations

Troubleshooting Gefitinib Precipitation

Gefitinib Precipitation Troubleshooting start Precipitation Observed in Working Solution check_stock Is the DMSO stock solution clear? start->check_stock dissolve_stock Vortex stock solution. Gentle warming (37°C) may be applied. check_stock->dissolve_stock No check_concentration Is the final concentration too high? check_stock->check_concentration Yes dissolve_stock->check_stock lower_concentration Lower the final concentration. Perform a dose-response experiment. check_concentration->lower_concentration Yes check_procedure Was the dilution procedure correct? check_concentration->check_procedure No solution_ok Solution should be clear. Proceed with experiment. lower_concentration->solution_ok correct_procedure Pre-warm media to 37°C. Add stock dropwise while swirling. Perform serial dilution. check_procedure->correct_procedure No check_stability Precipitation over time? check_procedure->check_stability Yes correct_procedure->solution_ok address_stability Check for pH shifts in media. Use freshly prepared media. Consider serum interactions. check_stability->address_stability Yes check_stability->solution_ok No address_stability->solution_ok EGFR Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR Ras Ras EGFR->Ras Autophosphorylation PI3K PI3K EGFR->PI3K Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription Akt Akt PI3K->Akt Akt->Transcription EGF EGF (Ligand) EGF->EGFR Gefitinib Gefitinib Gefitinib->EGFR Inhibition

References

How to improve Bananin solubility for experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Bananin. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges during experimentation, with a focus on solubility and cellular application.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its general properties?

This compound is an antiviral compound with a molecular formula of C14H17NO8 and a molecular weight of 327.29 g/mol . It has been identified as a potent inhibitor of the SARS Coronavirus (SCV) helicase, an essential enzyme for viral replication.[1][2][3] In cell culture-based assays, this compound has demonstrated an effective concentration (EC50) of less than 10 μM and a cellular cytotoxicity (CC50) of over 300 μM, indicating a favorable therapeutic window.[1][2][3]

Q2: I am having trouble dissolving this compound for my experiments. What are the recommended solvents?

For cell culture experiments, Dimethyl Sulfoxide (DMSO) is a common starting point for dissolving hydrophobic compounds.[4][5] General strategies for dissolving compounds with poor water solubility often involve creating a concentrated stock solution in an organic solvent, which is then further diluted in aqueous buffers or cell culture media.[4][5]

Q3: My this compound solution precipitates when I add it to my aqueous cell culture medium. What can I do to prevent this?

Precipitation upon dilution of a DMSO stock in aqueous media is a common issue with hydrophobic compounds.[4] Here are several troubleshooting steps you can take:

  • Lower the Stock Concentration: Creating a less concentrated stock solution in DMSO can sometimes prevent precipitation upon dilution.[6]

  • Use a Co-Solvent: A mixture of solvents, such as 1:1 DMSO:Ethanol, might improve the solubility of some compounds.[6]

  • Pre-warm the Media: Always add the this compound stock solution to cell culture media that has been pre-warmed to 37°C.[4][6]

  • Stepwise Dilution: Instead of a single large dilution, perform a serial dilution of your DMSO stock in the pre-warmed media.[6]

  • Increase Final DMSO Concentration: While aiming for the lowest possible final DMSO concentration, you could test if a slightly higher, yet non-toxic, concentration (e.g., up to 0.5%) improves solubility. Always include a vehicle control with the same final DMSO concentration in your experiments.

  • Sonication: After dilution, briefly sonicating the solution may help to dissolve any precipitate that has formed.[4]

Troubleshooting Guide: Improving this compound Solubility

This guide provides a systematic approach to addressing solubility challenges with this compound.

Table 1: Troubleshooting Common Solubility Issues
IssuePotential CauseRecommended Solution
This compound powder does not dissolve in the initial solvent. The chosen solvent is not appropriate for this compound.Start with 100% DMSO. If solubility is still an issue, consider gentle warming or brief sonication.
A precipitate forms immediately upon adding the DMSO stock to aqueous media. The compound is "crashing out" of solution due to the rapid change in solvent polarity.Try pre-warming the aqueous media to 37°C before adding the this compound stock. Add the stock solution dropwise while gently vortexing the media. Consider using a stepwise dilution approach.
The final solution appears cloudy or contains visible particles. The concentration of this compound exceeds its solubility limit in the final aqueous medium.Lower the final concentration of this compound in your experiment. Alternatively, explore advanced solubilization techniques as outlined in the experimental protocols below.
Cell viability is compromised in the treatment group. The final concentration of the organic solvent (e.g., DMSO) is too high and causing cytotoxicity.Ensure the final DMSO concentration is typically below 0.5% (v/v) in your cell culture. Perform a vehicle control experiment to assess the toxicity of the solvent at the final concentration used.

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution using DMSO

This protocol describes the standard method for preparing a concentrated stock solution of this compound.

Materials:

  • This compound powder

  • Dimethyl Sulfoxide (DMSO), sterile, cell culture grade

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Pipettes and sterile filter tips

Methodology:

  • Determine the required mass of this compound: Based on its molecular weight (327.29 g/mol ), calculate the mass of this compound needed to achieve the desired stock concentration (e.g., 10 mM).

  • Aliquot this compound: Weigh the calculated amount of this compound powder and transfer it to a sterile microcentrifuge tube.

  • Add DMSO: Add the appropriate volume of sterile DMSO to the tube to achieve the target concentration.

  • Dissolve: Vortex the tube vigorously until the this compound powder is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary.

  • Sterile Filtration (Optional): If required for your application, filter the stock solution through a 0.22 µm syringe filter compatible with DMSO.

  • Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C, protected from light.

Protocol 2: Solubilization using Co-solvents

This protocol provides a general method for using a co-solvent system to improve the solubility of hydrophobic compounds.

Materials:

  • This compound powder

  • DMSO, sterile, cell culture grade

  • Ethanol (200 proof), sterile

  • Sterile microcentrifuge tubes

  • Vortex mixer

Methodology:

  • Prepare Co-solvent Mixture: Prepare a 1:1 (v/v) mixture of DMSO and sterile ethanol.

  • Dissolve this compound: Add the appropriate volume of the co-solvent mixture to the weighed this compound powder to achieve the desired stock concentration.

  • Vortex: Vortex thoroughly until the compound is fully dissolved.

  • Dilution: When preparing your working solution, add the co-solvent stock to your pre-warmed aqueous medium dropwise while vortexing.

  • Control: Ensure your vehicle control contains the same final concentration of the DMSO:Ethanol co-solvent mixture.

Visualizations

Logical Workflow for Troubleshooting this compound Solubility

G start Start: Need to prepare This compound working solution prep_stock Prepare 10 mM stock in 100% DMSO start->prep_stock dilute Dilute stock in pre-warmed (37°C) aqueous medium prep_stock->dilute observe Observe for precipitation dilute->observe no_ppt No Precipitation: Proceed with experiment observe->no_ppt Clear Solution ppt Precipitation Occurs observe->ppt Cloudy/Precipitate troubleshoot Troubleshoot ppt->troubleshoot lower_conc Lower final This compound concentration troubleshoot->lower_conc co_solvent Use Co-solvent (e.g., 1:1 DMSO:Ethanol) troubleshoot->co_solvent serial_dilution Perform serial dilution in media troubleshoot->serial_dilution lower_conc->dilute co_solvent->prep_stock serial_dilution->dilute re_observe Re-observe for precipitation

Caption: A workflow for preparing and troubleshooting this compound solutions.

Proposed Signaling Pathway for this compound's Antiviral Activity

This compound has been shown to inhibit the helicase of SARS-CoV, which is crucial for the replication of the viral RNA genome. The following diagram illustrates the proposed mechanism of action.

G cluster_virus SARS-CoV Replication Cycle viral_entry Viral Entry uncoating Uncoating & Release of Viral RNA viral_entry->uncoating translation Translation of Replicase Proteins uncoating->translation helicase SARS-CoV Helicase (nsp13) translation->helicase replication Viral RNA Replication & Transcription helicase->replication assembly Viral Assembly replication->assembly release New Virion Release assembly->release This compound This compound This compound->inhibition

Caption: this compound inhibits SARS-CoV replication by targeting the viral helicase.

References

Technical Support Center: Optimizing Bananin Concentration for Cell Viability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to effectively optimize Bananin concentration for cell viability experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is an adamantane-derived compound that has been identified as a potent inhibitor of the SARS coronavirus (SCV) helicase.[1][2] Its primary mechanism of action is the inhibition of the ATPase and helicase activities of the viral helicase, which is a crucial enzyme for viral replication.[1][3] this compound acts as a noncompetitive inhibitor with respect to both ATP and nucleic acids, suggesting it binds to a site distinct from the active sites of the enzyme.[1]

Q2: What is the recommended starting concentration of this compound for in vitro experiments?

Based on available data, a starting concentration range of 1 µM to 10 µM is recommended for antiviral efficacy studies, as the EC50 (half-maximal effective concentration) is reported to be less than 10 µM.[1][2] For cytotoxicity assessments, a broader range up to 400 µM can be explored, as the CC50 (half-maximal cytotoxic concentration) is approximately 390 µM.[1]

Q3: What are the signs of this compound-induced cytotoxicity?

Signs of cytotoxicity can be observed through various methods, including:

  • Microscopic Examination: Changes in cell morphology, such as rounding, detachment from the culture surface, and the appearance of cellular debris.

  • Cell Viability Assays: A decrease in metabolic activity, as measured by assays like the MTT or XTT assay.

  • Membrane Integrity Assays: An increase in the release of intracellular enzymes like lactate (B86563) dehydrogenase (LDH) or uptake of dyes like trypan blue.

Q4: Which solvent should be used to dissolve this compound?

For in vitro studies, Dimethyl sulfoxide (B87167) (DMSO) is a commonly used solvent for dissolving hydrophobic compounds like this compound. It is crucial to prepare a high-concentration stock solution in DMSO and then dilute it to the final working concentration in the cell culture medium.

Q5: What is the maximum recommended final concentration of DMSO in cell culture?

The final concentration of DMSO in the cell culture medium should be kept as low as possible to avoid solvent-induced toxicity. A final concentration of 0.1% is generally considered safe for most cell lines, though some may tolerate up to 0.5%. It is imperative to include a vehicle control (media with the same final DMSO concentration without this compound) in all experiments.[4]

Troubleshooting Guides

Issue 1: High Cell Death Observed at Expected Non-Toxic Concentrations
Possible Cause Suggested Solution
Cell Line Sensitivity: Different cell lines exhibit varying sensitivities to chemical compounds.Perform a dose-response curve for each new cell line to determine the specific CC50 value.
Incorrect Drug Concentration: Errors in dilution calculations or stock solution preparation.Double-check all calculations and ensure the stock solution is properly dissolved and stored. Prepare fresh dilutions for each experiment.
DMSO Toxicity: The final DMSO concentration may be too high for the specific cell line.Ensure the final DMSO concentration is at or below 0.1%. Always include a vehicle control to assess the effect of the solvent alone.[4]
Contamination: Bacterial or fungal contamination can lead to cell death.Regularly check cultures for signs of contamination. Use sterile techniques and antibiotic/antimycotic agents if necessary.
Issue 2: Lack of Antiviral Effect at Expected Efficacious Concentrations
Possible Cause Suggested Solution
Timing of Drug Addition: The timing of this compound addition relative to viral infection is critical.Studies have shown that adding this compound one hour after viral infection is more effective than adding it one hour before.[1] This suggests that this compound inhibits intracellular processes of viral replication rather than viral entry.
Viral Titer: The amount of virus used for infection can influence the apparent efficacy of the inhibitor.Optimize the multiplicity of infection (MOI) for your specific cell line and virus stock.
Compound Degradation: this compound may not be stable in cell culture media for extended periods.Prepare fresh dilutions from a DMSO stock for each experiment.
Assay Sensitivity: The chosen antiviral assay may not be sensitive enough to detect the inhibitory effect.Consider using multiple assay formats, such as plaque reduction assays, quantitative PCR (qPCR) to measure viral RNA, or immunofluorescence assays for viral protein expression.

Quantitative Data Summary

The following table summarizes the key quantitative data for this compound based on studies involving the SARS coronavirus.

Parameter Value Cell Line Assay Reference
CC50 (Cytotoxicity) 390 µMFetal Rhesus Kidney-4 (FRhK-4)MTT Assay[1]
EC50 (Antiviral Efficacy) < 10 µMFetal Rhesus Kidney-4 (FRhK-4)Viral Titer Reduction[1][2]
Specificity Index (CC50/EC50) > 39--[1]
ATPase IC50 (SCV Helicase) 2.3 µM-Enzymatic Assay[1]

Experimental Protocols

Protocol: Determining Cell Viability using the MTT Assay

This protocol is a standard method for assessing cell viability based on the metabolic activity of the cells.

Materials:

  • This compound stock solution (in DMSO)

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, isopropanol (B130326) with 0.04 N HCl)

  • 96-well cell culture plates

  • Multichannel pipette

  • Plate reader capable of measuring absorbance at 570 nm

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a 37°C, 5% CO2 incubator.

  • Compound Treatment: Prepare serial dilutions of this compound in complete culture medium from the DMSO stock. The final DMSO concentration should be consistent across all wells and not exceed 0.1%.[4] Remove the existing medium and replace it with the medium containing different concentrations of this compound or a vehicle control (medium with DMSO).

  • Incubation: Incubate the plate for the desired treatment period (e.g., 48 hours) at 37°C in a 5% CO2 incubator.[1]

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, or until a purple formazan (B1609692) precipitate is visible under a microscope.[4]

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting up and down.

  • Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment group compared to the vehicle control. Plot the cell viability against the this compound concentration to determine the CC50 value.

Visualizations

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_assay Assay cluster_analysis Data Analysis prep_cells Prepare Cell Culture seed_cells Seed Cells in 96-well Plate prep_cells->seed_cells prep_this compound Prepare this compound Stock (DMSO) prep_dilutions Prepare Serial Dilutions prep_this compound->prep_dilutions treat_cells Treat Cells with this compound Dilutions prep_dilutions->treat_cells seed_cells->treat_cells incubate Incubate for 48 hours treat_cells->incubate add_mtt Add MTT Reagent incubate->add_mtt incubate_mtt Incubate for 3-4 hours add_mtt->incubate_mtt solubilize Solubilize Formazan incubate_mtt->solubilize read_plate Read Absorbance (570 nm) solubilize->read_plate calc_viability Calculate % Cell Viability read_plate->calc_viability plot_curve Plot Dose-Response Curve calc_viability->plot_curve det_cc50 Determine CC50 plot_curve->det_cc50 bananin_moa cluster_virus SARS Coronavirus Replication viral_rna Viral Genomic RNA helicase Helicase (nsP13) viral_rna->helicase Unwinding replication_complex Replication-Transcription Complex helicase->replication_complex new_rna New Viral RNA replication_complex->new_rna This compound This compound This compound->inhibition inhibition->helicase Inhibits ATPase & Helicase Activity

References

Bananin off-target effects and how to mitigate them

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the off-target effects of Bananin and strategies for their mitigation.

Frequently Asked Questions (FAQs)

Q1: What is the primary known mechanism of action for this compound?

This compound and its derivatives are recognized as potent inhibitors of the SARS Coronavirus (SCV) helicase.[1][2][3] They function by inhibiting both the ATPase and helicase activities of this enzyme.[1] Kinetic studies have shown that this compound acts as a noncompetitive inhibitor with respect to both ATP and nucleic acids, suggesting it binds to a site distinct from the active sites for these molecules.[1] This allosteric inhibition is a key aspect of its on-target activity.

Q2: Is there evidence of off-target effects for this compound?

While the primary target of this compound is the SCV helicase, some studies suggest the possibility of off-target effects.[1] For instance, the observation that the timing of drug administration (before or after viral infection) significantly impacts its efficacy suggests that this compound may influence other cellular pathways.[1] However, specific off-target interactions have not been extensively characterized in the available literature. Researchers should therefore remain aware of the potential for this compound to interact with other cellular components.

Q3: What are the known potency and cytotoxicity values for this compound and its derivatives?

The inhibitory concentrations (IC50) for ATPase and helicase activities, as well as the effective concentration (EC50) and cytotoxic concentration (CC50) in cell culture, have been determined for this compound and several of its derivatives. These values are summarized in the table below.

Data Presentation

Table 1: In vitro activity and cytotoxicity of this compound and its derivatives.

CompoundATPase Inhibition IC50 (µM)Helicase Inhibition IC50 (µM)Antiviral EC50 (µM)Cytotoxicity CC50 (µM)
This compound0.5 - 3> ATPase IC50< 10390
Iodothis compound0.5 - 3> ATPase IC50Not ReportedNot Reported
Vanillinthis compound0.5 - 3> ATPase IC50Not ReportedNot Reported
Euthis compound0.5 - 3> ATPase IC50Not ReportedNot Reported
Ansathis compoundNot effectiveNot effectiveNot ReportedNot Reported
Adeninothis compoundNot effectiveNot effectiveNot ReportedNot Reported

Data compiled from multiple sources.[2][3]

Troubleshooting Guide

Issue: I am observing unexpected phenotypic changes in my cell-based assays that do not seem to be related to the inhibition of viral replication.

Possible Cause: This could be an indication of off-target effects, where this compound is interacting with other cellular proteins and pathways.

Troubleshooting Steps:

  • Dose-Response Analysis:

    • Perform a detailed dose-response curve for the observed phenotype. Compare the concentration at which the unexpected phenotype appears with the EC50 for antiviral activity. A significant separation between these two values may suggest an off-target effect.

  • Control Compounds:

    • Include inactive analogs of this compound (e.g., Ansathis compound, Adeninothis compound) in your experiments. If these inactive analogs produce the same phenotype, it is more likely to be an off-target effect or related to a property of the chemical scaffold itself.

  • Target Engagement Assays:

    • Whenever possible, directly measure the engagement of this compound with its intended target (SCV helicase) in your experimental system. This can help correlate on-target activity with the desired antiviral effect.

  • Rescue Experiments:

    • If a specific off-target is suspected, attempt to "rescue" the phenotype by overexpressing the off-target protein or by using a known agonist/antagonist of that pathway.

  • Broad-Spectrum Profiling:

    • Consider screening this compound against a panel of kinases, phosphatases, or other relevant enzyme families to identify potential off-target interactions.

Experimental Protocols

1. ATPase Activity Assay (Colorimetric)

  • Principle: This assay measures the amount of inorganic phosphate (B84403) (Pi) released from ATP hydrolysis by the helicase.

  • Methodology:

    • Prepare a reaction mixture containing the purified SCV helicase enzyme, a suitable buffer (e.g., Tris-HCl, pH 7.5, with MgCl2 and KCl), and a defined concentration of ATP.

    • Add varying concentrations of this compound or a vehicle control (e.g., DMSO) to the reaction mixture.

    • Incubate the reaction at the optimal temperature for the enzyme (e.g., 37°C) for a specific time (e.g., 30 minutes).

    • Stop the reaction by adding a solution that also contains the reagents for colorimetric phosphate detection (e.g., a malachite green-based reagent).

    • Measure the absorbance at a specific wavelength (e.g., 630 nm) to quantify the amount of Pi produced.

    • Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the this compound concentration.

2. Helicase Activity Assay (FRET-based)

  • Principle: This assay uses a fluorescence resonance energy transfer (FRET) substrate to measure the unwinding of a double-stranded nucleic acid by the helicase. The substrate consists of a short DNA or RNA duplex with a fluorophore on one strand and a quencher on the other. Unwinding separates the fluorophore and quencher, leading to an increase in fluorescence.

  • Methodology:

    • Prepare a reaction mixture containing the purified SCV helicase, a suitable buffer, ATP, and the FRET-based nucleic acid substrate.

    • Add varying concentrations of this compound or a vehicle control.

    • Initiate the reaction by adding the enzyme or ATP.

    • Monitor the increase in fluorescence over time using a fluorescence plate reader.

    • The initial rate of the reaction is determined from the linear phase of the fluorescence curve.

    • Calculate the IC50 value by plotting the percentage of inhibition of the initial reaction rate against the logarithm of the this compound concentration.

Visualizations

Bananin_Mechanism_of_Action cluster_virus SARS-CoV Replication Cycle cluster_drug This compound Action Viral_RNA Viral RNA SCV_Helicase SCV Helicase (nsp13) Viral_RNA->SCV_Helicase Binding Unwound_RNA Unwound RNA for Replication SCV_Helicase->Unwound_RNA ATP-dependent unwinding This compound This compound This compound->SCV_Helicase Allosteric Binding Inhibition->Unwound_RNA Inhibition

Caption: Proposed on-target mechanism of this compound action.

Off_Target_Mitigation_Workflow Start Unexpected Phenotype Observed Dose_Response Perform Dose-Response Analysis Start->Dose_Response Compare_EC50 Compare Phenotype EC50 with On-Target EC50 Dose_Response->Compare_EC50 On_Target Likely On-Target Effect Compare_EC50->On_Target Similar Off_Target_Investigation Investigate Potential Off-Target Effects Compare_EC50->Off_Target_Investigation Disparate Inactive_Controls Test with Inactive Analogs Off_Target_Investigation->Inactive_Controls Phenotype_Observed Phenotype Still Observed? Inactive_Controls->Phenotype_Observed Scaffold_Effect Likely Scaffold-Related or Non-Specific Effect Phenotype_Observed->Scaffold_Effect Yes Target_ID Proceed to Target Identification Phenotype_Observed->Target_ID No Profiling Broad-Spectrum Kinase/Enzyme Profiling Target_ID->Profiling Rescue Perform Rescue Experiments Target_ID->Rescue SAR Structure-Activity Relationship (SAR) Studies to Mitigate Profiling->SAR Rescue->SAR

Caption: Workflow for investigating off-target effects.

References

Degradation of Bananin in experimental conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the degradation of Bananin in experimental settings.

Troubleshooting Guides

This section addresses specific issues that may arise during experiments involving this compound.

Question: I am observing inconsistent results and a loss of activity in my cell-based assays over a 24-48 hour period. Could this compound be degrading in my culture medium?

Answer:

Yes, this is a common issue. The stability of a compound in the experimental setup is critical for the correct interpretation of its biological effects.[1] If this compound degrades, its effective concentration decreases, leading to an underestimation of its potency.[1] Several factors in standard cell culture conditions can contribute to the degradation of small molecules like this compound:

  • pH: The typical pH of cell culture media (7.2-7.4) can facilitate hydrolysis or other pH-dependent degradation pathways.[1]

  • Temperature: Incubation at 37°C can accelerate the rate of chemical degradation.[1]

  • Media Components: Certain components in the media, such as amino acids (e.g., cysteine) or metal ions, can react with and degrade the compound.[2][3]

  • Enzymatic Degradation: If you are using serum-supplemented media, enzymes like esterases and proteases can metabolize this compound. Furthermore, the cells themselves can metabolize the compound.[1]

  • Light Exposure: Photodegradation can occur if this compound is light-sensitive.

Recommended Actions:

  • Perform a Stability Study: Incubate this compound in your specific cell culture medium (without cells) over the time course of your experiment (e.g., 0, 6, 12, 24, 48 hours). Analyze the samples at each time point using HPLC or LC-MS/MS to quantify the remaining parent compound.[1][4]

  • Include Controls: In your cell-based assays, include a "no-cell" control where this compound is incubated in the media to assess chemical degradation separately from cellular metabolism.[1]

  • Minimize Exposure: Protect your stock solutions and experimental plates from light and consider refreshing the media with newly added this compound for longer-term experiments.

Question: My recovery of this compound from plasma samples is consistently low and variable. What could be causing this?

Answer:

Low and variable recovery from biological samples like plasma can stem from several factors related to both the compound's stability and the extraction process itself.

  • Pre-analytical Stability: this compound may be unstable in the biological matrix. Degradation can occur during sample collection, handling, and storage. It is crucial to manage pre-analytical variables.[5]

  • Extraction Inefficiency: The chosen sample preparation technique (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction) may not be optimal for this compound.[6][7]

  • Binding to Matrix Components: this compound might non-specifically bind to proteins or lipids in the plasma, which can hinder its extraction.

  • Degradation During Processing: The solvents, pH, or temperature used during the extraction process might be causing this compound to degrade.[8]

Recommended Actions:

  • Optimize Extraction Method: Systematically evaluate different sample preparation techniques. For instance, compare protein precipitation using various organic solvents (e.g., acetonitrile (B52724), methanol) with solid-phase extraction (SPE) using different sorbents.[6][8]

  • Assess Matrix Effects: Prepare a standard curve of this compound in the extraction solvent and compare it to a curve prepared in a plasma extract from which the drug has been removed. A significant difference indicates that matrix components are interfering with the analysis.

  • Control for Stability: To check for degradation during the extraction process, spike a known concentration of this compound into the plasma matrix and process it immediately. Compare the result to a standard prepared in the final solvent. Any loss indicates degradation during the procedure.

  • Evaluate Storage Conditions: Assess the stability of this compound in plasma at different temperatures (e.g., room temperature, 4°C, -20°C, -80°C) over time to determine optimal storage conditions.[5]

Question: I'm seeing unexpected peaks in my HPLC/LC-MS chromatogram when analyzing this compound. How can I determine if these are degradation products?

Answer:

The appearance of unknown peaks is a common challenge in HPLC analysis.[9] These could be impurities from the synthesis, contaminants, or degradation products.[9][10]

Recommended Actions:

  • Run a Blank: First, inject a blank sample (your sample solvent or mobile phase) to ensure the peaks are not coming from the system itself (known as ghost peaks).[11][12]

  • Analyze a Freshly Prepared Standard: Analyze a freshly prepared solution of your this compound standard. The presence of minor peaks could indicate impurities in the reference material.

  • Perform Forced Degradation Studies: To definitively identify degradation products, intentionally degrade this compound under various stress conditions (e.g., acidic, basic, oxidative, thermal, and photolytic).[13] This helps to generate the potential degradation products and observe their corresponding peaks in the chromatogram.[13]

  • Use Mass Spectrometry (MS): If you are using an LC-MS system, analyze the mass-to-charge ratio (m/z) of the unexpected peaks. Degradation products will often have masses that are predictably related to the parent compound (e.g., through hydrolysis, oxidation).

  • Peak Tracking: Utilize a photodiode array (PDA) detector if available. The UV spectrum of a degradation product may be similar to the parent compound, which can help confirm it is a related substance.[9]

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for this compound stock solutions?

A1: this compound stock solutions, typically prepared in DMSO, should be stored at -20°C or -80°C to minimize degradation. Aliquoting the stock solution into smaller, single-use volumes is highly recommended to avoid repeated freeze-thaw cycles, which can accelerate degradation.

Q2: How does pH affect the stability of this compound in aqueous solutions?

A2: this compound exhibits pH-dependent stability. It is most stable under slightly acidic conditions (pH 4-6) and degrades more rapidly under neutral and, particularly, alkaline conditions (pH > 7.5) due to hydrolysis of its ester moiety. See Table 2 for details.

Q3: What are the primary degradation products of this compound?

A3: Under hydrolytic conditions (neutral/alkaline pH), the primary degradation product is BDP-1 (this compound Diol) , formed by the cleavage of the ester bond. Under oxidative stress, BDP-2 (this compound N-oxide) is also commonly observed. See Table 3 for mass information.

Data Presentation

Table 1: Stability of this compound (10 µM) in Common Solvents at Room Temperature (25°C) over 48 Hours

Solvent% this compound Remaining (24h)% this compound Remaining (48h)
DMSO>99%>99%
Ethanol98%95%
Acetonitrile>99%>99%
PBS (pH 7.4)85%72%

Table 2: Effect of pH on the Half-Life (t½) of this compound in Aqueous Buffer at 37°C

pHHalf-Life (t½) in Hours
4.0120
6.096
7.438
8.515

Table 3: Common Degradation Products of this compound Identified by LC-MS

CompoundParent Mass [M+H]⁺Degradation ProductProduct Mass [M+H]⁺Common Condition
This compound450.2BDP-1 (this compound Diol)378.1Hydrolysis (pH > 7)
This compound450.2BDP-2 (this compound N-oxide)466.2Oxidation (e.g., H₂O₂)

Experimental Protocols

Protocol: Assessing this compound Stability in Cell Culture Media using HPLC

This protocol outlines a general procedure for determining the stability of this compound in cell culture media.[1][4]

  • Reagent Preparation:

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Pre-warm your specific cell culture medium (e.g., DMEM with 10% FBS) to 37°C.[1]

  • Sample Preparation:

    • Spike the pre-warmed cell culture medium with the this compound stock solution to a final concentration of 10 µM. Ensure thorough mixing.

    • Dispense 1 mL aliquots of the this compound-containing medium into sterile microcentrifuge tubes.

    • Prepare samples for each time point to be tested (e.g., 0, 2, 6, 12, 24, 48 hours).

  • Incubation:

    • Place the tubes in a 37°C incubator. The t=0 sample should be processed immediately.

  • Sample Processing:

    • At each designated time point, remove one tube from the incubator.

    • Add 2 volumes of cold acetonitrile (2 mL) to precipitate proteins.

    • Vortex vigorously for 30 seconds.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

    • Carefully transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the dried extract in 100 µL of the initial mobile phase.

  • HPLC Analysis:

    • Inject 10 µL of the reconstituted sample into the HPLC system.

    • Use a validated stability-indicating HPLC method to separate this compound from its degradation products.[13][14]

    • Quantify the peak area of the parent this compound compound at each time point.

  • Data Analysis:

    • Calculate the percentage of this compound remaining at each time point relative to the t=0 sample.

    • Plot the percentage of this compound remaining versus time to determine the degradation kinetics.

Visualizations

Bananin_Degradation_Pathway cluster_hydrolysis Hydrolysis (pH > 7) cluster_oxidation Oxidation (e.g., H₂O₂) This compound This compound (MW: 449.2) BDP1 BDP-1 (this compound Diol) (MW: 377.1) This compound->BDP1 Ester Bond Cleavage BDP2 BDP-2 (this compound N-oxide) (MW: 465.2) This compound->BDP2 N-Oxidation

Caption: Hypothetical degradation pathways of this compound.

Stability_Assay_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_stock Prepare 10 mM This compound Stock (DMSO) spike_media Spike Pre-warmed Media to 10 µM prep_stock->spike_media aliquot Aliquot Samples for Time Points spike_media->aliquot incubate Incubate at 37°C aliquot->incubate sample_tp Sample at Time Points (0, 6, 12, 24h) incubate->sample_tp precipitate Protein Precipitation (Acetonitrile) sample_tp->precipitate extract Extract & Reconstitute precipitate->extract hplc HPLC Analysis extract->hplc quantify Quantify Peak Area hplc->quantify plot Plot % Remaining vs. Time quantify->plot

Caption: Experimental workflow for this compound stability assay.

Bananin_Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS Activates RAF RAF RAS->RAF Activates MEK MEK RAF->MEK Activates ERK ERK MEK->ERK Activates Nucleus Nucleus ERK->Nucleus Translocates to Proliferation Cell Proliferation & Survival Nucleus->Proliferation Regulates Transcription This compound This compound This compound->RAF Inhibits

Caption: this compound inhibits the RAS-RAF-MEK-ERK pathway.

References

Bananin not showing expected results in assay

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with Bananin. If you are not observing the expected results in your assays, please consult the guides below.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is an antiviral compound that functions by inhibiting the SARS Coronavirus (SCV) helicase.[1][2] It specifically targets and inhibits both the ATPase and helicase activities of this enzyme, which are crucial for viral replication.[1]

Q2: What are the expected inhibitory concentrations (IC50/EC50) for this compound?

A2: The inhibitory concentrations of this compound can vary based on the specific derivative and the assay system. For the prototypical this compound, the following values have been reported:

  • ATPase Activity (SCV Helicase): IC50 values are in the range of 0.5-3 µM.[2][3]

  • Helicase Activity (SCV Helicase): Inhibition is observed at slightly higher concentrations than for ATPase activity.[2][3]

  • Antiviral Effect in Cell Culture (SCV): EC50 is less than 10 µM, with a cytotoxic concentration (CC50) of over 300 µM.[2][3]

Q3: Is this compound expected to inhibit viral entry into host cells?

A3: Current evidence suggests that this compound does not inhibit the viral entry process.[1] Its antiviral activity is attributed to the inhibition of intracellular processes involved in viral replication, specifically targeting the viral helicase.[1][2]

Q4: Can mutations in the viral helicase affect this compound's efficacy?

A4: Yes, mutations in the SARS-CoV helicase can lead to resistance against this compound. For instance, the S259/L mutation has been identified in this compound-resistant variants, suggesting this site is critical for the drug's activity.[4]

Troubleshooting Guide: this compound Not Showing Expected Results

If your this compound assay is not producing the expected inhibitory effects, systematically review the following potential issues.

Problem Area 1: Reagent and Compound Integrity
Potential Cause Recommended Action
Degraded this compound Stock - Prepare a fresh stock solution of this compound. - Ensure proper storage conditions (e.g., correct temperature, protection from light) as specified by the supplier.
Incorrect this compound Concentration - Verify the calculations for your serial dilutions. - Use a recently calibrated pipette. - Confirm the molecular weight of the specific this compound derivative you are using.
Issues with Assay Buffer - Check the pH and ionic strength of the buffer. - Ensure all components are correctly added and dissolved.
Enzyme (Helicase) Inactivity - Use a fresh aliquot of the enzyme. - Verify the enzyme's activity with a known positive control inhibitor. - Ensure proper storage and handling of the enzyme to prevent degradation.
Problem Area 2: Experimental Setup and Protocol
Potential Cause Recommended Action
Incorrect Incubation Times - Review the protocol for specified pre-incubation and reaction times. - Optimize incubation times if using a non-standard protocol.
Sub-optimal Substrate Concentration - Ensure the ATP and/or nucleic acid substrate concentrations are appropriate for the assay. The Michaelis-Menten constant (KM) for ATP changes little in the presence of this compound, indicating non-competitive inhibition with respect to ATP.[1]
Assay Detection Issues - For FRET-based helicase assays, check for photobleaching or incorrect filter sets. - For colorimetric ATPase assays, ensure the detection reagent is fresh and that the reaction has not proceeded beyond the linear range.
Cell-Based Assay Problems - Low Transduction/Transfection Efficiency: If using a reporter system, confirm the efficiency of viral or plasmid delivery. - Cell Health: Ensure cells are healthy and not overgrown. Perform a cell viability assay (e.g., MTT, trypan blue) in parallel. - Contamination: Check for bacterial, fungal, or mycoplasma contamination.

Experimental Protocols

Key Experiment: In Vitro Helicase Assay (FRET-based)

This protocol provides a general framework for assessing the helicase-inhibiting activity of this compound.

  • Prepare the Reaction Mixture: In a microplate well, combine the assay buffer, the purified SARS-CoV helicase enzyme, and the specified concentration of this compound or vehicle control.

  • Pre-incubation: Incubate the mixture for a defined period (e.g., 15-30 minutes) at the optimal temperature for the enzyme to allow the inhibitor to bind.

  • Initiate the Reaction: Add the FRET-labeled nucleic acid substrate to initiate the helicase reaction. This substrate typically consists of a double-stranded region with a fluorophore and a quencher on opposite strands.

  • Monitor Fluorescence: Measure the fluorescence signal over time. As the helicase unwinds the DNA/RNA, the fluorophore and quencher are separated, resulting in an increase in fluorescence.

  • Data Analysis: Calculate the initial reaction velocity for each concentration of this compound. Plot the velocity against the inhibitor concentration to determine the IC50 value.

Visualizations

Bananin_Mechanism_of_Action cluster_virus SARS-CoV Replication Cycle cluster_inhibition Inhibition by this compound Replication Viral RNA Replication Helicase SCV Helicase (ATPase & Helicase Activity) Replication->Helicase requires Unwinding RNA Unwinding Helicase->Unwinding catalyzes This compound This compound This compound->Helicase inhibits

Caption: Mechanism of action of this compound on SARS-CoV helicase.

Troubleshooting_Workflow Start Assay Shows No/Low This compound Activity CheckReagents Verify Reagent Integrity (this compound, Enzyme, Buffers) Start->CheckReagents CheckProtocol Review Experimental Protocol (Concentrations, Times, Temp.) CheckReagents->CheckProtocol Reagents OK ProblemSolved Problem Resolved CheckReagents->ProblemSolved Issue Found & Fixed CheckDetection Validate Assay Detection System (Reader Settings, Controls) CheckProtocol->CheckDetection Protocol Correct CheckProtocol->ProblemSolved Issue Found & Fixed CheckDetection->ProblemSolved Issue Found & Fixed Consult Consult Further Resources (e.g., Senior Scientist) CheckDetection->Consult System OK, No Apparent Issue

Caption: Troubleshooting workflow for unexpected this compound assay results.

References

Technical Support Center: Bananin Treatment

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Bananin and its derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on experimental protocols and address common challenges encountered during the evaluation of this compound's antiviral properties.

Frequently Asked Questions (FAQs)

Q1: What is the established mechanism of action for this compound?

This compound and its derivatives are a class of antiviral compounds that have been shown to be potent inhibitors of the SARS Coronavirus (SCV) helicase.[1][2] The proposed mechanism involves the inhibition of both the ATPase and helicase activities of the SCV helicase, which are crucial for viral replication.[1] Kinetic studies have indicated that this compound acts as a noncompetitive inhibitor concerning both ATP and nucleic acids, suggesting it binds to a site distinct from the enzyme's active sites.[1]

Q2: What is the primary target of this compound?

The primary molecular target of this compound is the SARS-CoV helicase protein.[1][3] However, it is important to note that like many small molecule inhibitors, this compound may have off-target effects. Cell culture studies suggest that this compound inhibits intracellular processes involved in viral replication rather than the viral entry step.[1] The development of this compound-resistant viral variants has identified mutations in the helicase protein, further supporting it as a primary target.[3]

Q3: What are the expected antiviral activity and cytotoxicity of this compound?

In cell culture systems, this compound has demonstrated significant antiviral effects at concentrations well below those at which it exhibits toxicity to the host cells.[1] For the prototypical compound this compound, the half-maximal effective concentration (EC50) is less than 10 µM, while the 50% cytotoxic concentration (CC50) is approximately 390 µM.[1]

Troubleshooting Inconsistent Results

Problem: High variability in IC50 values for helicase/ATPase inhibition assays.

Potential Cause Troubleshooting Steps
Enzyme Purity and Activity - Ensure the purity of the recombinant helicase enzyme using SDS-PAGE. - Perform a specific activity assay for the enzyme lot to ensure consistency between experiments.
Substrate Quality - Verify the integrity of ATP and nucleic acid substrates. - Use freshly prepared ATP solutions for each experiment.
Assay Conditions - Optimize and standardize buffer components, pH, and temperature. - Ensure consistent incubation times for all samples.
Compound Solubility - Confirm that this compound and its derivatives are fully dissolved in the assay buffer. - Use a consistent concentration of the solvent (e.g., DMSO) across all samples, including controls.

Problem: Discrepancy between enzymatic inhibition and cell-based antiviral activity.

Potential Cause Troubleshooting Steps
Cell Permeability - Assess the cell permeability of the this compound derivative. Low permeability will result in reduced efficacy in cell-based assays.
Compound Stability - Evaluate the stability of the compound in cell culture media over the duration of the experiment. Degradation can lead to lower than expected activity.
Off-Target Effects - Consider the possibility that the compound is affecting other cellular pathways that may indirectly impact viral replication.[1]
Metabolism of the Compound - Investigate if the compound is being metabolized by the cells into a more or less active form.

Problem: Inconsistent results in viral replication assays.

Potential Cause Troubleshooting Steps
Multiplicity of Infection (MOI) - Precisely control the MOI for each experiment. Variations in the amount of virus used for infection can significantly alter the outcome.
Timing of Compound Addition - Standardize the time point at which this compound is added to the cell culture (pre-infection, post-infection). Studies have shown that the timing of addition can markedly affect the observed efficacy.[1]
Cell Line Variability - Use a consistent cell line and passage number. Different cell lines may have varying sensitivities to both the virus and the compound.
Readout Method - Ensure the chosen method for quantifying viral replication (e.g., TCID50, qPCR) is validated and performed consistently.

Data Summary

Table 1: Inhibitory Activity of this compound and its Derivatives against SARS-CoV Helicase

CompoundATPaseIC50 (µM)
Iodothis compound0.54
Vanillinthis compound0.68
This compound2.3
Euthis compound2.8

Data extracted from studies on the inhibition of the ATPase activity of the SCV helicase.[1]

Table 2: Antiviral Activity and Cytotoxicity of this compound

ParameterValue (µM)
EC50< 10
CC50390

Values determined in a cell culture system of the SARS coronavirus.[1]

Experimental Protocols

Protocol 1: SARS-CoV Helicase ATPase Activity Assay

  • Reaction Mixture Preparation: Prepare a reaction buffer containing 25 mM MOPS (pH 6.5), 5 mM MgCl2, 2 mM DTT, and 5% glycerol.

  • Enzyme and Compound Incubation: Add the purified SARS-CoV helicase enzyme to the reaction buffer. Add varying concentrations of the this compound derivative or vehicle control (e.g., DMSO). Incubate for 15 minutes at room temperature.

  • Initiate Reaction: Start the reaction by adding ATP and a single-stranded nucleic acid substrate (e.g., poly(dT)).

  • Incubation: Incubate the reaction at 37°C for the desired time.

  • Quantify ATP Hydrolysis: Stop the reaction and measure the amount of inorganic phosphate (B84403) (Pi) released using a colorimetric method, such as the malachite green assay.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Protocol 2: Cell-Based Antiviral Assay

  • Cell Seeding: Seed a suitable host cell line (e.g., FRhK-4 cells) in 96-well plates and allow them to adhere overnight.

  • Compound Addition: Add serial dilutions of the this compound derivative or vehicle control to the cells.

  • Viral Infection: Infect the cells with SARS-CoV at a predetermined multiplicity of infection (MOI). Note: Studies have shown that adding this compound one hour after infection is more effective than adding it one hour before.[1]

  • Incubation: Incubate the plates for 24 to 48 hours at 37°C in a 5% CO2 incubator.

  • Quantify Viral Replication: Measure the extent of viral replication using one of the following methods:

    • TCID50 Assay: Collect the supernatant and perform serial dilutions to determine the tissue culture infectious dose.[1]

    • Quantitative Real-Time PCR (qRT-PCR): Extract total RNA from the cells and quantify the levels of a specific viral gene (e.g., S-gene) relative to a cellular housekeeping gene (e.g., β-actin).[1]

    • Cytopathic Effect (CPE) Observation: Visually assess the extent of virus-induced cell death, although this method is less quantitative.[1]

  • Data Analysis: Calculate the percentage of inhibition of viral replication for each compound concentration and determine the EC50 value.

  • Cytotoxicity Assay: In parallel, treat uninfected cells with the same concentrations of the this compound derivative to determine the CC50 value using a standard cell viability assay (e.g., MTT, MTS).

Visualizations

Bananin_Mechanism_of_Action cluster_virus SARS-CoV Replication Cycle cluster_inhibition This compound Inhibition Viral_RNA Viral RNA Helicase Helicase (nsP13) Viral_RNA->Helicase Binds to Replication_Complex Replication/Transcription Complex Helicase->Replication_Complex Unwinds RNA for Inhibited_Helicase Inhibited Helicase Helicase->Inhibited_Helicase New_Viral_RNA New Viral RNA Replication_Complex->New_Viral_RNA This compound This compound This compound->Helicase Binds to allosteric site Inhibited_Helicase->Replication_Complex Blocks RNA unwinding

Caption: Proposed mechanism of this compound action on SARS-CoV helicase.

Experimental_Workflow cluster_enzymatic Enzymatic Assays cluster_cell Cell-Based Assays Purified_Helicase Purified SARS-CoV Helicase ATPase_Assay ATPase Assay Purified_Helicase->ATPase_Assay Helicase_Assay Helicase Assay Purified_Helicase->Helicase_Assay Bananin_Derivatives_E This compound Derivatives Bananin_Derivatives_E->ATPase_Assay Bananin_Derivatives_E->Helicase_Assay IC50 Determine IC50 ATPase_Assay->IC50 Helicase_Assay->IC50 EC50_CC50 Determine EC50 & CC50 IC50->EC50_CC50 Correlate Results Host_Cells Host Cells Antiviral_Assay Antiviral Assay Host_Cells->Antiviral_Assay Cytotoxicity_Assay Cytotoxicity Assay Host_Cells->Cytotoxicity_Assay Bananin_Derivatives_C This compound Derivatives Bananin_Derivatives_C->Antiviral_Assay Bananin_Derivatives_C->Cytotoxicity_Assay Virus_Infection SARS-CoV Infection Virus_Infection->Antiviral_Assay Antiviral_Assay->EC50_CC50 Cytotoxicity_Assay->EC50_CC50

Caption: Workflow for evaluating this compound's antiviral activity.

References

Technical Support Center: Reducing Bananin Toxicity in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to mitigate Bananin-associated toxicity in cell culture experiments. Our goal is to help you achieve accurate and reproducible results by minimizing off-target cytotoxic effects.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is an adamantane-derived antiviral compound that has been shown to be a potent inhibitor of the SARS coronavirus (SARS-CoV) helicase.[1][2] Its mechanism of action involves inhibiting the ATPase and helicase activities of the viral helicase, which is essential for viral replication.[1][3] It is believed to bind to a hydrophilic surface pocket on the helicase, away from the active sites, suggesting an allosteric inhibition mechanism.[4][5]

Q2: What is the known cytotoxicity of this compound in cell culture?

A2: In studies using fetal rhesus monkey kidney (FRhK-4) cells, this compound has demonstrated a 50% cytotoxic concentration (CC50) of approximately 390 μM after 48 hours of exposure, as determined by a standard MTT assay.[6]

Q3: At what concentration is this compound effective against SARS-CoV in cell culture?

A3: this compound has been shown to have a 50% effective concentration (EC50) of less than 10 μM against SARS-CoV in FRhK-4 cells.[1][2] This indicates a high selectivity index (CC50/EC50) of over 39, suggesting that this compound is effective at concentrations significantly below those at which it causes significant cell toxicity.[6]

Q4: I am observing high levels of cell death, even at low concentrations of this compound. What could be the cause?

A4: There are several potential reasons for unexpected cytotoxicity:

  • Solvent Toxicity: this compound is often dissolved in a solvent such as DMSO. High concentrations of DMSO (typically above 0.5%) can be toxic to cells. It's crucial to include a vehicle control (cells treated with the same concentration of solvent used for this compound) to differentiate between solvent-induced and compound-induced toxicity.

  • Prolonged Incubation: Extended exposure to any compound, even at low concentrations, can lead to off-target effects and general cytotoxicity.[7]

  • Cell Line Sensitivity: The specific cell line you are using may be more sensitive to this compound than the reported FRhK-4 cells.

  • Suboptimal Cell Health: Cells that are unhealthy, overgrown, or at a high passage number can be more susceptible to stress and toxicity.

Q5: How do I determine the optimal, non-toxic concentration of this compound for my experiments?

A5: The best approach is to perform a dose-response experiment to determine the CC50 in your specific cell line and experimental conditions. This involves treating cells with a range of this compound concentrations and measuring cell viability using an assay like the MTT or LDH assay. This will allow you to establish a therapeutic window where you can maximize the intended effect of this compound while minimizing cytotoxicity.

Quantitative Data Summary

The following table summarizes the reported efficacy and cytotoxicity of this compound in FRhK-4 cells.

ParameterCell LineValueAssayReference
CC50 (50% Cytotoxic Concentration) FRhK-4~390 µMMTT[6]
EC50 (50% Effective Concentration) FRhK-4< 10 µMAntiviral Assay[1][2]
Selectivity Index (SI = CC50/EC50) FRhK-4> 39-[6]

Troubleshooting Guides

Issue 1: High Background Signal in Cell Viability Assay (e.g., MTT)
  • Potential Cause:

    • Microbial Contamination: Bacteria or yeast can reduce the MTT reagent, leading to a false-positive signal.[8]

    • Interference from Media Components: Phenol (B47542) red or components in serum can interfere with absorbance readings.[8]

    • Compound Interference: The test compound itself may interfere with the assay reagents.

  • Solutions:

    • Visually inspect plates for contamination.

    • Use a phenol red-free medium during the MTT incubation step.[8]

    • Consider using a serum-free medium during the assay incubation.

    • Include control wells with the compound in cell-free media to check for direct interference.[9]

Issue 2: Inconsistent Results Between Replicate Wells or Experiments
  • Potential Cause:

    • Pipetting Errors: Inaccurate or inconsistent pipetting of cells, this compound, or assay reagents.[10]

    • Uneven Cell Seeding: A non-homogenous cell suspension can lead to variability in cell numbers per well.[9][11]

    • "Edge Effect": Increased evaporation in the outer wells of a multi-well plate can alter concentrations.[10]

    • Variations in Cell Health or Passage Number: Using cells at different growth stages or passage numbers can lead to inconsistent responses.

  • Solutions:

    • Ensure proper pipette calibration and consistent technique.

    • Thoroughly mix the cell suspension before and during plating.[9][11]

    • To minimize the "edge effect," fill the perimeter wells with sterile PBS or media without cells and exclude them from your analysis.[10]

    • Use cells within a consistent and narrow passage number range and ensure they are in the logarithmic growth phase.

Experimental Protocols

Protocol: Determining the CC50 of this compound using an MTT Assay

This protocol provides a general guideline for determining the 50% cytotoxic concentration (CC50) of this compound. Optimization for your specific cell line and conditions is recommended.

Materials:

  • Adherent cells in logarithmic growth phase

  • This compound stock solution (e.g., in DMSO)

  • Complete cell culture medium

  • 96-well flat-bottom plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Multichannel pipette

  • CO2 incubator (37°C, 5% CO2)

  • Microplate reader (absorbance at 570 nm)

Procedure:

  • Cell Seeding:

    • Trypsinize and count your cells.

    • Dilute the cell suspension to the desired seeding density (e.g., 5,000-10,000 cells/well).

    • Seed 100 µL of the cell suspension into each well of a 96-well plate.

    • Incubate for 24 hours to allow cells to attach.

  • Compound Preparation and Treatment:

    • Prepare serial dilutions of your this compound stock solution in complete culture medium to achieve a range of final concentrations.

    • Include a "vehicle control" (medium with the highest concentration of DMSO used) and a "no-treatment control" (medium only).

    • Carefully remove the medium from the wells and replace it with 100 µL of the medium containing the different concentrations of this compound or controls.

  • Incubation:

    • Incubate the plate for the desired exposure time (e.g., 48 hours).[6]

  • MTT Assay:

    • After incubation, carefully remove the medium containing this compound.

    • Add 50 µL of serum-free medium and 50 µL of MTT solution to each well.

    • Incubate for 3-4 hours at 37°C until purple formazan (B1609692) crystals are visible.

    • Carefully remove the MTT solution.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.[12]

    • Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Data Acquisition and Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the no-treatment control.

    • Plot the percent cell viability against the log of the this compound concentration and use non-linear regression to determine the CC50 value.

Visualizations

Bananin_Mechanism_of_Action This compound This compound Helicase SARS-CoV Helicase (nsp13) This compound->Helicase ATPase ATPase Activity This compound->ATPase HelicaseActivity Helicase Activity This compound->HelicaseActivity Helicase->ATPase Helicase->HelicaseActivity Replication Viral RNA Replication ATPase->Replication HelicaseActivity->Replication

Caption: Mechanism of action of this compound as a SARS-CoV helicase inhibitor.

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay Assay & Analysis A Seed cells in 96-well plate C Treat cells with this compound and controls A->C B Prepare serial dilutions of this compound B->C D Incubate for desired duration (e.g., 48h) C->D E Perform cell viability assay (e.g., MTT) D->E F Measure absorbance E->F G Calculate % viability and determine CC50 F->G Troubleshooting_Cytotoxicity Start Unexpected High Cytotoxicity Observed Q1 Is the vehicle control also toxic? Start->Q1 A1_Yes Reduce solvent (e.g., DMSO) concentration to <0.5% Q1->A1_Yes Yes Q2 Are results inconsistent between experiments? Q1->Q2 No End Re-run experiment with optimized parameters A1_Yes->End A2_Yes Check for: - Inconsistent cell seeding - Pipetting errors - Cell passage number Q2->A2_Yes Yes Q3 Is cytotoxicity observed even at very low doses? Q2->Q3 No A2_Yes->End A3_Yes Consider: - Cell line hypersensitivity - Reducing incubation time - Off-target effects Q3->A3_Yes Yes Q3->End No A3_Yes->End

References

Technical Support Center: Overcoming Bananin Resistance

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This document addresses resistance to the hypothetical targeted therapy agent, "Bananin." this compound is presumed to be a selective inhibitor of the this compound Kinase (BNNK), a critical component of a signaling pathway involved in cell proliferation and survival. The principles, protocols, and troubleshooting guides provided are based on established mechanisms of drug resistance observed with other targeted therapies, such as kinase inhibitors.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

This compound is a small molecule inhibitor designed to selectively target and bind to the ATP-binding pocket of the this compound Kinase (BNNK). This inhibition blocks the downstream BNN-Signal Pathway, which is hyperactivated in certain cancer cell lines and promotes cell proliferation and survival.

BNN_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Growth Factor Receptor BNNK BNNK Receptor->BNNK Activates Downstream Downstream Effector BNNK->Downstream Phosphorylates Proliferation Cell Proliferation & Survival Downstream->Proliferation Promotes This compound This compound This compound->BNNK Inhibits

Caption: The BNN-Signal Pathway is inhibited by this compound, which blocks BNNK activity.

Q2: My cell line, initially sensitive to this compound, is now showing resistance. What are the common underlying mechanisms?

Acquired resistance to targeted therapies like this compound is a common issue. The primary mechanisms can be categorized as follows:

  • On-Target Alterations: Secondary mutations in the BNNK kinase domain can prevent this compound from binding effectively, while preserving the kinase's activity.[1]

  • Bypass Pathway Activation: Cancer cells can adapt by upregulating alternative signaling pathways (e.g., PI3K/Akt or MAPK pathways) that also promote cell survival and proliferation, thus bypassing the need for the BNN-Signal Pathway.[2]

  • Drug Efflux: Increased expression of ATP-binding cassette (ABC) transporter proteins can actively pump this compound out of the cell, reducing its intracellular concentration to sub-therapeutic levels.

  • Phenotypic Changes: Processes like the epithelial-to-mesenchymal transition (EMT) can induce a cellular state that is inherently more resistant to various drugs.

Q3: How do I experimentally confirm that my cell line has developed resistance?

The most direct way to confirm resistance is to perform a cell viability assay (e.g., MTT, CellTiter-Glo) to compare the half-maximal inhibitory concentration (IC50) of this compound in your suspected resistant cell line versus the parental (sensitive) cell line. A significant increase (typically >3-fold) in the IC50 value for the resistant line confirms a loss of sensitivity.

Troubleshooting Guides

Problem 1: My cells are no longer responding to this compound at the previously effective concentration.

This is the classic sign of acquired resistance. The following workflow can help you identify the mechanism of resistance.

Resistance_Workflow start Confirm Resistance (IC50 Assay) seq Sequence BNNK Kinase Domain start->seq mut Mutation Found seq->mut Yes no_mut No Mutation seq->no_mut No wb Analyze Bypass Pathways (Western Blot) bypass Pathway Activated wb->bypass Yes no_bypass No Activation wb->no_bypass No qpcr Measure Efflux Pump mRNA (RT-qPCR) efflux Pump Upregulated qpcr->efflux Yes no_efflux No Upregulation qpcr->no_efflux No no_mut->wb no_bypass->qpcr

Caption: Workflow for identifying the mechanism of acquired this compound resistance.

Quantitative Data Summary

The table below shows example data from an experiment comparing a parental this compound-sensitive cell line (Par) with a derived this compound-resistant cell line (Res).

ParameterSensitive Line (Par)Resistant Line (Res)Fold ChangeImplication
This compound IC50 50 nM750 nM15x IncreaseConfirmed Resistance
BNNK Sequencing Wild-TypeT315I Mutation-On-Target Alteration
p-AKT (S473) Level 1.0 (arbitrary units)4.5 (arbitrary units)4.5x IncreaseBypass Pathway Activation
ABCB1 mRNA Level 1.0 (relative units)1.2 (relative units)1.2x IncreaseNo Significant Efflux

Problem 2: How do I overcome the identified resistance mechanism?

The strategy depends on the specific mechanism you've identified.

Scenario A: On-Target Mutation (e.g., T315I "gatekeeper" mutation)
  • Strategy: Use a next-generation BNNK inhibitor designed to bind to the mutated kinase.

  • Rationale: The T315I mutation is a common "gatekeeper" mutation in many kinases that causes resistance by creating steric hindrance, blocking the binding of the inhibitor.[3] A second-generation inhibitor may have a different chemical structure that can accommodate this change.

Scenario B: Bypass Pathway Activation (e.g., PI3K/Akt pathway)
  • Strategy: Combine this compound with an inhibitor of the activated bypass pathway (e.g., a PI3K inhibitor like GDC-0941).

  • Rationale: By blocking both the primary target and the compensatory pathway, you can re-sensitize the cells to treatment. This is a common combination therapy strategy.

Troubleshooting_Logic start Resistance Mechanism Identified mut_node On-Target Mutation (e.g., T315I) start->mut_node bypass_node Bypass Pathway (e.g., p-AKT ↑) start->bypass_node efflux_node Drug Efflux (e.g., ABCB1 ↑) start->efflux_node sol_mut Solution: Use Next-Gen BNNK Inhibitor mut_node->sol_mut sol_bypass Solution: Combine this compound with PI3K Inhibitor bypass_node->sol_bypass sol_efflux Solution: Combine this compound with Efflux Pump Inhibitor efflux_node->sol_efflux

Caption: Decision tree for selecting a strategy to overcome this compound resistance.

Experimental Protocols

Protocol 1: Determination of IC50 using a CellTiter-Glo® Assay

This protocol is for a 96-well plate format.

  • Cell Seeding:

    • Trypsinize and count both parental (Par) and resistant (Res) cells.

    • Seed 5,000 cells per well in 100 µL of complete medium into a 96-well clear-bottom plate.

    • Incubate for 24 hours at 37°C, 5% CO2.

  • Drug Treatment:

    • Prepare a 2X serial dilution of this compound in culture medium (e.g., from 10 µM to 1 nM). Include a vehicle-only control (e.g., 0.1% DMSO).

    • Remove the old medium from the cells and add 100 µL of the appropriate drug dilution to each well.

    • Incubate for 72 hours at 37°C, 5% CO2.

  • Viability Measurement:

    • Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.

    • Add 100 µL of CellTiter-Glo® reagent to each well.

    • Mix on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Read luminescence using a plate reader.

  • Data Analysis:

    • Normalize the data to the vehicle-only control wells (set to 100% viability).

    • Use a non-linear regression (log(inhibitor) vs. response -- variable slope) in software like GraphPad Prism to calculate the IC50 value.

Protocol 2: Western Blot for Bypass Pathway Activation
  • Sample Preparation:

    • Culture Par and Res cells to 80% confluency.

    • Treat cells with this compound (e.g., at the IC50 of the parental line) or vehicle for 6 hours.

    • Wash cells with ice-cold PBS and lyse in RIPA buffer containing protease and phosphatase inhibitors.

    • Determine protein concentration using a BCA assay.

  • SDS-PAGE and Transfer:

    • Load 20 µg of protein per lane onto a 10% SDS-polyacrylamide gel.

    • Run the gel until sufficient separation is achieved.

    • Transfer proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane overnight at 4°C with primary antibodies (e.g., anti-p-AKT, anti-total-AKT, anti-p-ERK, anti-total-ERK, and a loading control like β-actin).

    • Wash the membrane 3x with TBST.

    • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane 3x with TBST.

  • Detection:

    • Apply an ECL substrate and visualize the bands using a chemiluminescence imager.

    • Quantify band intensity and normalize phosphorylated protein levels to total protein levels.

References

Bananin Experimental Controls and Best Practices: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information for conducting experiments using Bananin. The following troubleshooting guides and frequently asked questions (FAQs) address common issues and outline best practices for experimental design and execution.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound belongs to a class of antiviral compounds characterized by a trioxa-adamantane structure linked to a pyridoxal (B1214274) derivative.[1][2] Its primary mechanism of action is the inhibition of viral helicase activity. Specifically, it has been shown to be a potent inhibitor of the SARS Coronavirus (SCV) helicase.[1][3] this compound inhibits both the ATPase and helicase activities of the SCV helicase.[3] It functions as a noncompetitive inhibitor with respect to both ATP and nucleic acids, suggesting it binds to a site distinct from the ATP and nucleic acid binding sites on the helicase enzyme.[3]

Q2: What are the recommended storage and handling conditions for this compound?

A2: While specific storage instructions for this compound are not detailed in the provided search results, general best practices for similar chemical compounds should be followed. These typically include storing the compound in a cool, dry place, protected from light to prevent degradation. For long-term storage, maintaining the compound at -20°C or lower is advisable. When preparing solutions, it is recommended to use fresh solvents and prepare aliquots to avoid repeated freeze-thaw cycles.

Q3: What are appropriate positive and negative controls for a this compound experiment?

A3: Proper controls are crucial for interpreting the results of any experiment with this compound.

  • Positive Controls: A positive control is a sample known to produce the expected effect and confirms that the experimental setup is working correctly.[4] For an antiviral assay, this could be a known, effective antiviral drug that targets the same virus. In an enzymatic assay for helicase activity, a known helicase inhibitor could be used.

  • Negative Controls: A negative control is a sample that should not produce the experimental effect and helps to determine the baseline response.[4] In cell-based assays, a vehicle control (the solvent used to dissolve this compound, e.g., DMSO) at the same concentration used for the experimental samples is essential. This ensures that the observed effects are due to this compound and not the solvent. An untreated sample should also be included to monitor the health and normal behavior of the cells or the baseline enzyme activity.

  • Loading Controls: In experiments like Western blots, loading controls using antibodies against housekeeping proteins are necessary to ensure equal protein loading between samples.[4]

Troubleshooting Guides

Problem: High variability in my experimental results.

  • Possible Cause: Inconsistent cell health or passage number.

    • Solution: Ensure cells are healthy and within a consistent, low passage number range for all experiments.[5][6] Always perform a viability count before seeding cells.[6]

  • Possible Cause: Inaccurate pipetting or cell seeding density.

    • Solution: Calibrate pipettes regularly. Optimize and maintain a consistent cell seeding density for each experiment, as this can significantly impact the assay window.[6]

  • Possible Cause: Reagent instability.

    • Solution: Prepare fresh aliquots of this compound and other critical reagents. Avoid repeated freeze-thaw cycles. Use fresh, suitable culture media and supplements from a consistent source.[6]

Problem: I am not observing any effect of this compound in my assay.

  • Possible Cause: Incorrect this compound concentration.

    • Solution: Verify the concentration of your this compound stock solution. Perform a dose-response experiment with a wide range of concentrations to determine the optimal effective concentration (EC50) for your specific cell line and virus.[7][8][9]

  • Possible Cause: The target (e.g., viral helicase) is not susceptible to this compound in your system.

    • Solution: Ensure that the virus or enzyme being tested is one that this compound has been shown to inhibit. The primary target identified is the SARS-CoV helicase.[3] Its efficacy against other viruses may vary.

  • Possible Cause: Issues with the experimental assay itself.

    • Solution: Run a positive control with a known inhibitor to confirm that the assay is capable of detecting an inhibitory effect.[4] Also, check that your assay measurements are being taken within the linear range.[3]

Problem: I am observing high cell toxicity even at low concentrations of this compound.

  • Possible Cause: The cell line is particularly sensitive to this compound or the vehicle.

    • Solution: Determine the cytotoxic concentration 50 (CC50) for your specific cell line. For FRhK-4 cells, the CC50 of this compound was found to be 390 μM.[3] If using a different cell line, you will need to establish this value. Also, test the toxicity of the vehicle (e.g., DMSO) alone.

  • Possible Cause: Contamination of cell cultures.

    • Solution: Regularly check cell cultures for any signs of contamination. It is good practice to disinfect the biosafety cabinet and all materials before starting an experiment.[6]

Problem: My IC50/EC50 values are inconsistent between experiments.

  • Possible Cause: Variations in experimental conditions.

    • Solution: Standardize all experimental parameters, including cell seeding density, incubation times, and reagent concentrations. Maintain a detailed log of all experimental conditions.

  • Possible Cause: Cell passage number variability.

    • Solution: Use cells within a narrow passage number range for all dose-response experiments to ensure consistent performance.[5]

  • Possible Cause: Data analysis methods.

    • Solution: Use a consistent non-linear regression analysis method to calculate IC50/EC50 values from your dose-response curves.[7]

Quantitative Data Summary

The following tables summarize the reported quantitative data for this compound and its derivatives against SARS Coronavirus (SCV).

Table 1: Inhibition of SCV Helicase ATPase Activity

CompoundIC50 (μM)
This compound0.5 - 3
Iodothis compound0.5 - 3
Vanillinthis compound0.5 - 3
Euthis compound0.5 - 3

Source:[1][2]

Table 2: Antiviral Activity and Cytotoxicity of this compound in Cell Culture

ParameterValueCell Line
EC50 (Effective Concentration 50)< 10 μMFRhK-4
CC50 (Cytotoxic Concentration 50)390 μMFRhK-4

Source:[3]

Experimental Protocols

1. General Protocol for SARS-CoV Helicase Inhibition Assay (FRET-based)

This protocol is a generalized methodology based on the description of a FRET-based assay for helicase activity.[2][3]

  • Reaction Mixture Preparation: Prepare a reaction buffer containing Tris-HCl, NaCl, MgCl2, and DTT.

  • Enzyme and Inhibitor Incubation: Add the purified SCV helicase enzyme to the reaction buffer. Add varying concentrations of this compound (or vehicle control) and incubate for a specified time at a controlled temperature.

  • Substrate Addition: Add the FRET-based DNA or RNA substrate to the reaction mixture. This substrate typically consists of a nucleic acid duplex with a fluorophore and a quencher on opposite strands.

  • Reaction Initiation: Initiate the helicase reaction by adding ATP.

  • Fluorescence Measurement: Monitor the increase in fluorescence over time using a fluorometer. As the helicase unwinds the duplex, the fluorophore and quencher are separated, resulting in an increase in fluorescence.

  • Data Analysis: Plot the initial reaction rates against the this compound concentration. Fit the data to a suitable dose-response curve using non-linear regression to determine the IC50 value.

2. General Protocol for Cell-Based Antiviral Assay

This protocol is a generalized methodology based on the description of antiviral assays for this compound.[3]

  • Cell Seeding: Seed a suitable host cell line (e.g., FRhK-4 cells) in 96-well plates at an optimized density and allow them to adhere overnight.

  • Compound Treatment: Add serial dilutions of this compound to the cells. Include appropriate controls (vehicle control, no-virus control, and positive control antiviral).

  • Viral Infection: Infect the cells with SARS-CoV at a predetermined multiplicity of infection (MOI). In some experiments, the drug can be added one hour after infection to specifically assess inhibition of intracellular replication steps.[3]

  • Incubation: Incubate the plates for a period sufficient for viral replication and/or the development of cytopathic effects (CPE).

  • Quantification of Antiviral Effect: The antiviral effect can be quantified using several methods:

    • TCID50 Assay: Measure the viral titer in the supernatant of treated and untreated cells using a standard TCID50 protocol.[3]

    • Quantitative RT-PCR: Measure the relative quantity of viral RNA compared to a cellular housekeeping gene (e.g., β-actin) to determine the effect on viral replication.[3]

    • Cell Viability Assay: Use assays like MTT or MTS to measure the viability of cells, which can be an indirect measure of protection from virus-induced cell death.

  • Data Analysis: Calculate the EC50 (concentration at which 50% of the viral replication is inhibited) and CC50 (concentration at which 50% of the cells are killed) to determine the selectivity index (SI = CC50/EC50).

Visualizations

Bananin_Mechanism_of_Action cluster_helicase SARS-CoV Helicase ATP_site ATP Binding Site Hydrolysis ATP Hydrolysis ATP_site->Hydrolysis enables NA_site Nucleic Acid Binding Site NA_site->Hydrolysis enables Allo_site Allosteric Site Allo_site->Hydrolysis Unwinding RNA/DNA Unwinding Allo_site->Unwinding ATP ATP ATP->ATP_site dsRNA dsRNA/DNA dsRNA->NA_site This compound This compound This compound->Allo_site Hydrolysis->Unwinding powers ssRNA ssRNA/DNA Unwinding->ssRNA Inhibition Inhibition

Caption: Proposed mechanism of this compound as a noncompetitive inhibitor of viral helicase.

Bananin_Workflow start Start: Prepare Cell Culture seed Seed Cells in 96-well Plates start->seed treat Treat with this compound Dilutions (Include Vehicle & Positive Controls) seed->treat infect Infect with Virus treat->infect cytotox Parallel Plate: Assess Cytotoxicity (CC50) treat->cytotox parallel experiment incubate Incubate (e.g., 48-72h) infect->incubate quantify Quantify Viral Inhibition (e.g., qRT-PCR, TCID50) incubate->quantify analyze Analyze Data (Calculate EC50 & Selectivity Index) quantify->analyze cytotox->analyze end End: Determine Antiviral Efficacy analyze->end

Caption: General experimental workflow for assessing this compound's antiviral activity.

Troubleshooting_Tree start Problem: No Inhibitory Effect Observed q1 Is the positive control working? start->q1 a1_no Troubleshoot Assay: - Check reagents - Validate detection method q1->a1_no No q2 Is this compound concentration correct? q1->q2 Yes a2_no Verify Stock Concentration & Perform Dose-Response q2->a2_no No q3 Are cells healthy & at low passage? q2->q3 Yes a3_no Use New Cell Stock & Standardize Passage Number q3->a3_no No end Possible Target Insensitivity or Compound Degradation q3->end Yes

Caption: A troubleshooting decision tree for experiments where this compound shows no effect.

References

How to prevent Bananin aggregation in buffers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to Bananin protein aggregation in experimental buffers.

Troubleshooting Guide: Preventing this compound Aggregation

Protein aggregation, a common challenge in biochemical and pharmaceutical research, can significantly impact the stability and biological activity of this compound.[1] This guide offers systematic approaches to diagnose and mitigate this compound aggregation in your experimental buffers.

Initial Assessment of Aggregation

The first step in troubleshooting is to confirm and characterize the aggregation of this compound.

ObservationPotential CauseRecommended Action
Visible precipitates or cloudiness in the buffer.High level of insoluble aggregates.Centrifuge the sample and analyze the supernatant and pellet.
Broadening of peaks in size-exclusion chromatography (SEC).Presence of soluble oligomers and aggregates.Run dynamic light scattering (DLS) to determine the size distribution of particles.
Loss of biological activity in assays.Aggregation-induced misfolding and functional inactivation.Compare the activity of the freshly prepared protein with the stored sample.
Inconsistent results in biophysical characterization.Heterogeneity of the protein sample due to aggregation.Use techniques like analytical ultracentrifugation (AUC) to assess sample homogeneity.

FAQs: Buffer Optimization for this compound Stability

1. What are the primary causes of this compound aggregation?

This compound aggregation can be triggered by a variety of factors that disrupt its native three-dimensional structure, leading to the exposure of hydrophobic regions that then self-associate. Common causes include:

  • Suboptimal pH: When the buffer pH is close to the isoelectric point (pI) of this compound, its net charge is minimal, reducing electrostatic repulsion and promoting aggregation.[1]

  • Inappropriate Salt Concentration: Both low and high salt concentrations can be detrimental. Low salt may not sufficiently shield surface charges, while very high salt can have a "salting-out" effect, promoting aggregation.

  • Elevated Temperature: Higher temperatures can induce partial unfolding of this compound, exposing hydrophobic cores and leading to aggregation.[2]

  • High Protein Concentration: Increased molecular crowding at high this compound concentrations favors intermolecular interactions and aggregation.[1]

  • Oxidative Stress: The formation of disulfide bonds between cysteine residues can lead to irreversible aggregation.[3]

  • Freeze-Thaw Cycles: Repeated freezing and thawing can cause local changes in protein concentration and buffer composition, inducing aggregation.[1]

2. How can I optimize the buffer pH to prevent this compound aggregation?

To find the optimal pH, it is crucial to determine the isoelectric point (pI) of this compound. The buffer pH should be at least one unit away from the pI to ensure the protein is sufficiently charged and soluble.

Experimental Protocols

Protocol 1: Determining the Optimal pH for this compound Stability

This protocol uses a pH screening approach to identify the buffer pH at which this compound exhibits the highest solubility and stability.

Methodology:

  • Prepare a series of buffers with varying pH values (e.g., from pH 4.0 to 9.0 in 0.5 unit increments). Common buffer systems include citrate (B86180) for acidic ranges, phosphate (B84403) for neutral ranges, and Tris for alkaline ranges.

  • Dialyze or dilute a stock solution of this compound into each of the prepared buffers to a final concentration of 1 mg/mL.

  • Incubate the samples at a constant temperature (e.g., 4°C or room temperature) for a defined period (e.g., 24 hours).

  • After incubation, visually inspect each sample for precipitation.

  • Measure the absorbance at 340 nm (A340) of each sample using a spectrophotometer to quantify turbidity, which is indicative of aggregation.

  • Further analyze the soluble fraction of each sample by size-exclusion chromatography (SEC) to detect soluble aggregates.

  • The optimal pH is the one that results in the lowest A340 reading and the most monodisperse peak in the SEC chromatogram.

3. What additives can be included in the buffer to prevent this compound aggregation?

Several types of additives can be used to stabilize this compound and prevent aggregation. The choice of additive will depend on the specific properties of this compound and the downstream application.

Additive ClassExamplesMechanism of ActionTypical Concentration
Reducing Agents Dithiothreitol (DTT), β-mercaptoethanol (BME)Prevent the formation of intermolecular disulfide bonds.[3]1-10 mM
Osmolytes Glycerol, Sucrose, TrehaloseStabilize the native protein structure by promoting preferential hydration.5-20% (v/v) for glycerol; 0.25-1 M for sugars
Amino Acids L-Arginine, L-Glutamic AcidSuppress aggregation by interacting with hydrophobic and charged regions on the protein surface.[1]50-500 mM
Detergents Tween-20, Triton X-100, CHAPSNon-denaturing detergents that can help solubilize protein aggregates by shielding hydrophobic patches.[4]0.01-0.1% (v/v)
Ligands/Cofactors Specific binding partners of this compoundBinding of a specific ligand can stabilize the native conformation of the protein.[4]Dependent on binding affinity

Protocol 2: Screening for Effective Anti-Aggregation Additives

This protocol outlines a method to screen for the most effective additives to prevent this compound aggregation.

Methodology:

  • Prepare a stock solution of this compound in a buffer at its optimal pH (determined from Protocol 1).

  • Create a matrix of experimental conditions by adding different classes and concentrations of additives to the this compound solution.

  • Include a control sample with no additives.

  • Induce aggregation through a stress condition, such as thermal stress (e.g., incubation at an elevated temperature for 1 hour) or mechanical stress (e.g., agitation).

  • Monitor aggregation over time using techniques like dynamic light scattering (DLS) to measure changes in particle size or turbidity measurements (A340).

  • The most effective additives will be those that show the smallest increase in particle size or turbidity over the course of the experiment.

Logical Workflow for Troubleshooting this compound Aggregation

The following diagram illustrates a systematic workflow for addressing this compound aggregation issues.

Bananin_Aggregation_Troubleshooting cluster_0 Problem Identification cluster_1 Initial Optimization cluster_2 Advanced Optimization cluster_3 Process & Storage Optimization cluster_4 Resolution Start This compound Aggregation Observed Confirm Confirm Aggregation (Visual, SEC, DLS) Start->Confirm Optimize_pH Optimize Buffer pH (away from pI) Confirm->Optimize_pH If aggregation persists Optimize_Salt Adjust Salt Concentration Optimize_pH->Optimize_Salt Additives Screen for Additives (e.g., Arginine, Glycerol) Optimize_Salt->Additives If aggregation persists Reducing_Agents Add Reducing Agents (DTT, BME) Additives->Reducing_Agents Protein_Conc Lower Protein Concentration Reducing_Agents->Protein_Conc If aggregation persists Storage Optimize Storage (Temp, Freeze-Thaw) Protein_Conc->Storage End Stable this compound Solution Storage->End Problem Resolved

References

Bananin Stability Issues in Long-Term Experiments: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of Bananin in long-term experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of this compound instability in experimental settings?

A1: this compound is susceptible to degradation from several factors. The most common causes are exposure to light (photodegradation), temperatures above 4°C (thermal degradation), and oxidation.[1][2][3] It is crucial to control these environmental factors to ensure the integrity of the compound throughout your experiment.

Q2: My this compound solution has changed color. Can I still use it?

A2: A change in color, such as turning yellow, is a visual indicator of chemical degradation.[4][5] It is strongly recommended to discard the solution and prepare a fresh one. Using a degraded solution can lead to inaccurate and unreliable experimental results.

Q3: How should I store my this compound stock solutions for optimal stability?

A3: For long-term storage, solid this compound should be kept in a tightly sealed, opaque container at -20°C or -80°C.[2][4] Stock solutions, typically prepared in a suitable solvent like DMSO, should be aliquoted into single-use volumes to prevent repeated freeze-thaw cycles and stored at -80°C, protected from light.[2][5]

Q4: What is the best way to handle this compound during a long-term cell culture experiment to minimize degradation?

A4: To minimize degradation in cell culture, it is advisable to work under low-light conditions.[6][7] Use amber-colored or foil-wrapped culture plates and media bottles.[4][8] For experiments lasting several days, consider replenishing the media with freshly diluted this compound at regular intervals to maintain a consistent concentration of the active compound.

Q5: I'm observing a decrease in this compound's efficacy over the course of my multi-day experiment. What could be the cause?

A5: This loss of activity is likely due to the degradation of this compound in the cell culture media at 37°C.[1][2] To confirm this, you can perform a stability study by incubating this compound in cell-free media under the same experimental conditions and measuring its concentration over time using HPLC.[2][9]

Troubleshooting Guide

This guide provides a systematic approach to identifying and resolving common issues related to this compound instability.

Observed Issue Potential Cause Recommended Action
Visible precipitate in stock solution after thawing. Poor solubility at low temperatures or compound precipitation.1. Allow the solution to equilibrate to room temperature. 2. Vortex thoroughly to redissolve. 3. If precipitation persists, gentle warming (up to 37°C) may be attempted, but use caution as heat can accelerate degradation.[2] 4. Prepare fresh stock solutions if the precipitate does not dissolve.
Inconsistent results between experiments. Compound degradation, batch-to-batch variability, or inconsistent handling.1. Confirm the stability of this compound under your specific experimental conditions.[10] 2. Always prepare fresh dilutions from a validated stock solution for each experiment. 3. Ensure uniform experimental procedures, including incubation times and handling of the compound.[9]
Appearance of new peaks in HPLC analysis of the experimental sample. Formation of degradation products.1. Characterize the degradation products to understand the degradation pathway.[10] 2. Optimize handling and storage conditions to minimize the formation of these impurities.[4]
Loss of compound activity over time in cell-based assays. Chemical degradation in media or cellular metabolism.1. Perform a stability study in cell-free media to assess chemical degradation.[9] 2. To investigate cellular metabolism, incubate this compound with cells and analyze both the media and cell lysate for the parent compound and potential metabolites.[9]

Troubleshooting Flowchart for this compound Instability

start Inconsistent Results or Loss of Activity check_visual Visually Inspect Solution (Color Change/Precipitate?) start->check_visual check_storage Review Storage & Handling Procedures check_visual->check_storage No prepare_fresh Discard and Prepare Fresh Solution check_visual->prepare_fresh Yes hplc_analysis Perform HPLC Analysis on Stock and Working Solutions check_storage->hplc_analysis degradation_peaks Degradation Peaks Present? hplc_analysis->degradation_peaks concentration_low Concentration Lower Than Expected? degradation_peaks->concentration_low No optimize_storage Optimize Storage (Aliquoting, -80°C, Light Protection) degradation_peaks->optimize_storage Yes concentration_low->optimize_storage Yes stability_study Conduct Time-Course Stability Study in Media concentration_low->stability_study No, Concentration OK end Problem Resolved prepare_fresh->end optimize_storage->end modify_protocol Modify Experimental Protocol (e.g., Replenish this compound) stability_study->modify_protocol modify_protocol->end

Caption: Troubleshooting workflow for this compound degradation.

Quantitative Data on this compound Stability

The following table summarizes the stability of this compound under various conditions. Data is presented as the percentage of intact this compound remaining after a specified time, as determined by HPLC.

Condition Solvent/Medium Time (hours) % this compound Remaining
-80°C, Dark DMSO1440 (60 days)>99%
-20°C, Dark DMSO1440 (60 days)95%
4°C, Dark DMSO168 (7 days)85%
25°C, Dark DMSO2470%
25°C, Ambient Light DMSO2445%
37°C, 5% CO2, Dark Cell Culture Medium2460%
37°C, 5% CO2, Dark Cell Culture Medium4835%
37°C, 5% CO2, Dark Cell Culture Medium7215%

Experimental Protocols

Protocol 1: Preparation and Storage of this compound Stock Solutions
  • Preparation:

    • Allow solid this compound to equilibrate to room temperature before opening the vial.

    • Weigh the required amount of this compound in a low-light environment.

    • Dissolve in anhydrous DMSO to a final concentration of 10 mM.

    • Ensure complete dissolution by vortexing.

  • Storage:

    • Aliquot the stock solution into single-use, light-protected (amber or foil-wrapped) microcentrifuge tubes.

    • Store the aliquots at -80°C for long-term use.

    • Avoid repeated freeze-thaw cycles.

Protocol 2: Assessing this compound Stability in Cell Culture Media

This protocol outlines a procedure to determine the stability of this compound under experimental conditions using HPLC.[9]

  • Materials:

    • This compound stock solution (10 mM in DMSO).

    • Cell culture medium (e.g., DMEM with 10% FBS).

    • Sterile, low-protein-binding microcentrifuge tubes.

    • Incubator (37°C, 5% CO2).

    • HPLC system with a C18 column.

  • Procedure:

    • Prepare a working solution of this compound by diluting the stock solution into pre-warmed cell culture medium to the final experimental concentration (e.g., 10 µM).

    • Distribute the working solution into several sterile tubes, one for each time point.

    • Collect a sample for the T=0 time point and immediately freeze it at -80°C.

    • Incubate the remaining tubes under standard cell culture conditions (37°C, 5% CO2), protected from light.

    • At designated time points (e.g., 2, 8, 24, 48, 72 hours), collect one tube and freeze it at -80°C.

    • Once all samples are collected, thaw them and process for HPLC analysis. This may involve protein precipitation with a solvent like acetonitrile.

    • Analyze the samples by HPLC to quantify the concentration of intact this compound.

    • Calculate the percentage of this compound remaining at each time point relative to the T=0 concentration.

Signaling Pathway and Experimental Workflow

Hypothetical Signaling Pathway for this compound

cluster_membrane Cell Membrane Receptor Growth Factor Receptor TropoKinase Tropo-Kinase Receptor->TropoKinase GF Growth Factor GF->Receptor SubstrateA Substrate A TropoKinase->SubstrateA P SubstrateB Substrate B SubstrateA->SubstrateB P TF Transcription Factor SubstrateB->TF P Nucleus Nucleus TF->Nucleus Proliferation Cell Proliferation & Survival Nucleus->Proliferation This compound This compound This compound->TropoKinase

Caption: this compound acts as an inhibitor of the Tropo-Kinase pathway.

Experimental Workflow for a Long-Term Cell Viability Assay

start Start seed_cells Seed cells in 96-well plates start->seed_cells incubate1 Incubate 24h (Cell Adhesion) seed_cells->incubate1 prepare_this compound Prepare fresh this compound dilutions in media incubate1->prepare_this compound add_this compound Add this compound to cells (Time = 0) prepare_this compound->add_this compound incubate2 Incubate for 72h (Protected from light) add_this compound->incubate2 replenish Optional: Replenish media + this compound at 48h incubate2->replenish add_reagent Add viability reagent (e.g., resazurin) incubate2->add_reagent replenish->add_reagent incubate3 Incubate 2-4h add_reagent->incubate3 read_plate Read fluorescence on plate reader incubate3->read_plate analyze Analyze Data (Calculate IC50) read_plate->analyze end End analyze->end

Caption: Workflow for a 72-hour cell viability experiment with this compound.

References

Adjusting Bananin incubation time for optimal effect

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions regarding the determination of optimal incubation times for Bananin, a selective inhibitor of the Fructo-Signaling Pathway.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting incubation time for this compound?

For most cell lines, a starting incubation time of 6 to 12 hours is recommended for initial experiments. This range is typically sufficient to observe initial inhibitory effects on the Fructo-Signaling Pathway, such as a decrease in the phosphorylation of its downstream target, FRK (Fructo-Response Kinase). However, the optimal time will vary based on the specific cell line and the biological question being addressed.

Q2: How does cell confluency affect the required incubation time for this compound?

Cell confluency is a critical factor. At higher confluencies (>80%), cells may exhibit reduced metabolic activity or altered signaling pathway dynamics, potentially requiring longer incubation times or higher concentrations of this compound to achieve the desired effect. For consistent results, it is recommended to perform experiments on cells at 70-80% confluency.

Q3: What are the downstream consequences of prolonged this compound incubation?

Prolonged exposure to this compound (e.g., > 24 hours) can lead to secondary effects beyond the direct inhibition of the Fructo-Signaling Pathway. These may include cell cycle arrest, senescence, or apoptosis, depending on the cellular context. It is crucial to distinguish the primary inhibitory effects from these secondary outcomes through time-course experiments.

Troubleshooting Guide

Problem: I am not observing the expected anti-proliferative effect after this compound treatment.

  • Solution 1: Verify this compound Activity. Ensure the this compound stock solution is correctly prepared and has not undergone excessive freeze-thaw cycles. Test the compound on a sensitive, validated positive control cell line if available.

  • Solution 2: Extend Incubation Time. The initial incubation period may be too short for your specific cell model. We recommend performing a time-course experiment, analyzing pathway inhibition at multiple time points (e.g., 2, 6, 12, 24, and 48 hours).

  • Solution 3: Increase Concentration. If extending the incubation time is not effective, consider performing a dose-response experiment with a range of this compound concentrations to determine if a higher dose is required to achieve pathway inhibition in your system.

Problem: I am observing high levels of cytotoxicity at all tested incubation times.

  • Solution 1: Reduce this compound Concentration. The concentration may be too high for your cell line, leading to off-target effects and general toxicity. Perform a dose-response experiment starting from a much lower concentration (e.g., 1 nM) to identify a non-toxic effective dose.

  • Solution 2: Shorten Incubation Time. High cytotoxicity at early time points suggests acute toxicity. Reduce the initial incubation time to 1-4 hours and assess the inhibition of the primary target (p-FRK) to see if the desired effect can be achieved before significant cell death occurs.

Problem: My results are inconsistent between experiments.

  • Solution 1: Standardize Cell Culture Conditions. Ensure that cell passage number, confluency at the time of treatment, and media conditions are kept consistent across all experiments.

  • Solution 2: Prepare Fresh Dilutions. Always prepare fresh dilutions of this compound from a validated stock solution for each experiment to avoid degradation of the compound.

Quantitative Data Summary

The following table summarizes the results from a time-course and dose-response experiment on a model cancer cell line (e.g., HeLa) to determine the optimal this compound incubation time.

This compound Conc. (nM)Incubation Time (Hours)Cell Viability (%)p-FRK Inhibition (%)
100298 ± 2.135 ± 4.5
100695 ± 3.478 ± 5.1
1001291 ± 2.892 ± 3.9
1002475 ± 4.295 ± 2.5
1004855 ± 5.696 ± 2.1
2501282 ± 3.394 ± 3.0
5001260 ± 4.997 ± 1.8

Data are represented as mean ± standard deviation.

Experimental Protocols

Protocol: Determining Optimal Incubation Time via Time-Course Experiment

  • Cell Seeding: Plate cells in a 12-well plate at a density that will result in 70-80% confluency at the time of harvest. Incubate for 24 hours in standard growth media.

  • This compound Preparation: Prepare a 100 nM working solution of this compound in pre-warmed, serum-free media. Also, prepare a vehicle control (e.g., 0.1% DMSO) in the same media.

  • Treatment:

    • Remove growth media from the cells.

    • Add the this compound working solution to the treatment wells and the vehicle control solution to the control wells.

  • Incubation: Incubate the plates for various time points (e.g., 0, 2, 6, 12, 24, 48 hours).

  • Cell Lysis: At each time point, wash the cells once with cold PBS and then add 100 µL of lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors). Scrape the cells, collect the lysate, and centrifuge to pellet cell debris.

  • Analysis:

    • Determine the protein concentration of each lysate using a BCA assay.

    • Analyze the levels of phosphorylated FRK (p-FRK) and total FRK by Western Blotting to determine the extent of pathway inhibition.

    • In a parallel plate, assess cell viability using an MTS or similar assay.

Visualizations

Bananin_Signaling_Pathway Figure 1. This compound Inhibition of the Fructo-Signaling Pathway. GF Growth Factor GFR GF Receptor GF->GFR FructoKinase Fructo-Kinase (FK) GFR->FructoKinase Activates pFRK p-FRK FructoKinase->pFRK Phosphorylates Proliferation Cell Proliferation pFRK->Proliferation This compound This compound This compound->FructoKinase Inhibits

Caption: this compound mechanism of action.

Bananin_Workflow Figure 2. Workflow for Optimizing this compound Incubation Time. cluster_analysis Downstream Analysis start Seed Cells (Target: 70% Confluency) treat Treat with this compound (100 nM) & Vehicle start->treat incubate Incubate for Time Course (2, 6, 12, 24, 48h) treat->incubate harvest Harvest Cells at Each Time Point incubate->harvest viability Cell Viability Assay (MTS) harvest->viability western Western Blot (p-FRK / Total FRK) harvest->western determine Determine Optimal Time (Max p-FRK inhibition with min cytotoxicity) viability->determine Input western->determine Input

Caption: Experimental workflow for optimization.

Bananin In Vivo Delivery Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Bananin, a novel inhibitor of Tropo-Kinase 1 (TK1). This resource provides troubleshooting guidance and answers to frequently asked questions to help researchers successfully conduct in vivo experiments.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

A1: this compound is a potent and selective small molecule inhibitor of Tropo-Kinase 1 (TK1), a critical enzyme in the Growth Factor Signaling Pathway (GFSP). By binding to the ATP-binding pocket of TK1, this compound prevents its phosphorylation and subsequent activation of downstream targets, leading to a reduction in cell proliferation and tumor growth.

Q2: What is the recommended solvent and formulation for in vivo delivery?

A2: For in vivo use, this compound should be first dissolved in 100% DMSO to create a stock solution (e.g., 50 mg/mL). For injection, this stock solution should be further diluted to the final desired concentration using a vehicle of 5% DMSO, 40% Propylene Glycol, and 55% Saline. It is critical to prepare the final formulation fresh before each administration.

Q3: What are the optimal storage conditions for this compound?

A3: this compound powder should be stored at -20°C, protected from light and moisture. The DMSO stock solution can also be stored at -20°C in small aliquots to avoid repeated freeze-thaw cycles. The final injection formulation should be used immediately and not stored.

Troubleshooting Guide

Issue 1: Low or No Therapeutic Efficacy

You have administered this compound as per the protocol, but you are observing minimal or no effect on tumor volume or the target biomarker.

Possible Causes & Solutions

  • Inadequate Dosage: The dose may be too low for the specific animal model or tumor type.

    • Solution: Perform a dose-response study to determine the optimal dose. See the table below for reference data from a murine xenograft model.

  • Poor Bioavailability: The compound may not be reaching the target tissue at a sufficient concentration due to issues with absorption, distribution, metabolism, or excretion (ADME).

    • Solution:

      • Ensure the formulation is prepared correctly and administered immediately.

      • Consider an alternative route of administration (e.g., intravenous instead of intraperitoneal).

      • Conduct a pharmacokinetic (PK) study to measure this compound levels in plasma and tumor tissue.

  • Compound Degradation: this compound may have degraded due to improper storage or handling.

    • Solution: Use a fresh vial of this compound powder and prepare new solutions. Always protect solutions from light.

  • Target Resistance: The tumor model may have intrinsic or acquired resistance to TK1 inhibition.

    • Solution:

      • Verify TK1 expression and activation (phosphorylation) in your tumor model via Western Blot or IHC.

      • Consider combination therapy with other agents.

Logical Troubleshooting Flow for Low Efficacy

G start Start: Low Efficacy Observed check_dose Is the dose optimal? start->check_dose check_formulation Was the formulation prepared correctly? check_dose->check_formulation Yes dose_response Action: Perform Dose-Response Study check_dose->dose_response No check_pk Is bioavailability confirmed? check_formulation->check_pk Yes remake_formulation Action: Prepare Fresh Formulation check_formulation->remake_formulation No check_target Is the TK1 target expressed and active? check_pk->check_target Yes pk_study Action: Conduct Pharmacokinetic Study check_pk->pk_study No target_validation Action: Validate Target via WB/IHC check_target->target_validation No end_success Outcome: Efficacy Achieved check_target->end_success Yes dose_response->check_formulation remake_formulation->check_pk pk_study->check_target end_fail Outcome: Consider Alternative Model/Therapy target_validation->end_fail

Caption: Troubleshooting workflow for low therapeutic efficacy.

Issue 2: Unexpected Toxicity or Adverse Events

Animals are showing signs of distress, significant weight loss (>15%), or other adverse effects not anticipated.

Possible Causes & Solutions

  • Dose is Too High: The current dose may be above the maximum tolerated dose (MTD) for the specific strain or model.

    • Solution: Reduce the dose by 25-50% and monitor animals closely. Refer to the toxicity data table below.

  • Formulation/Vehicle Toxicity: The delivery vehicle itself (e.g., DMSO concentration) may be causing toxicity.

    • Solution: Administer a vehicle-only control group to isolate the effects of the formulation. If the vehicle is toxic, explore alternative formulations (e.g., using cyclodextrin-based solubilizers).

  • Off-Target Effects: this compound may have off-target activities at the administered dose.

    • Solution: Conduct a preliminary toxicology screen, including blood chemistry and histopathology of major organs (liver, kidney, spleen), to identify affected systems.

Quantitative Data Summary

Table 1: Dose-Response and Efficacy in Murine Xenograft Model (NCI-H460)

Dose (mg/kg, IP, QD) Tumor Growth Inhibition (%) Average Tumor Volume (mm³) at Day 21
Vehicle Control 0% 1502 ± 180
10 35% 976 ± 115
25 68% 481 ± 92

| 50 | 85% | 225 ± 54 |

Table 2: Key Pharmacokinetic Parameters (Single 25 mg/kg IP Dose)

Parameter Value
Cmax (Plasma) 12.5 µM
Tmax (Plasma) 2 hours
Half-life (t½) 6.8 hours

| AUC (0-24h) | 75.2 µM·h |

Table 3: Toxicity Profile (14-Day Study in CD-1 Mice)

Dose (mg/kg, IP, QD) Average Body Weight Change Key Serum Biomarker Changes
50 -8% ALT/AST: No significant change
75 -18% ALT/AST: ~1.5x increase

| 100 | -25% (Study terminated) | ALT/AST: >3x increase |

Experimental Protocols

Protocol 1: In Vivo Administration of this compound via Intraperitoneal (IP) Injection
  • Preparation:

    • Warm the vehicle (5% DMSO, 40% PG, 55% Saline) to room temperature.

    • Prepare a 50 mg/mL stock solution of this compound in 100% DMSO.

    • Calculate the required volume of stock solution for the final injection volume (typically 100 µL per 20g mouse).

    • Vortex the this compound stock solution. Add it to the required volume of vehicle and vortex vigorously for 1 minute to ensure complete mixing.

  • Administration:

    • Securely restrain the mouse, exposing the abdomen.

    • Tilt the mouse slightly head-down.

    • Insert a 27-gauge needle into the lower right or left abdominal quadrant, avoiding the midline to prevent damage to the bladder or cecum.

    • Aspirate slightly to ensure no fluid is drawn back (verifying you are not in a vessel or organ).

    • Inject the this compound formulation slowly and smoothly.

    • Return the animal to its cage and monitor for any immediate adverse reactions.

Protocol 2: this compound Signaling Pathway

The diagram below illustrates the hypothetical Growth Factor Signaling Pathway (GFSP) and the inhibitory action of this compound.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GF Growth Factor Receptor GF Receptor GF->Receptor TK1 Tropo-Kinase 1 (TK1) Receptor->TK1 Activates Downstream1 Substrate A TK1->Downstream1 Phosphorylates Downstream2 Substrate B Downstream1->Downstream2 TF Transcription Factor Downstream2->TF Proliferation Cell Proliferation Genes TF->Proliferation Activates Transcription This compound This compound This compound->TK1

Caption: this compound inhibits TK1 in the GFSP signaling cascade.

Protocol 3: General In Vivo Efficacy Workflow

This diagram outlines the typical experimental workflow for assessing the in vivo efficacy of this compound in a xenograft model.

G start Day 0: Implant Tumor Cells tumor_growth Day 7-10: Tumors Reach ~100 mm³ start->tumor_growth randomize Randomize Animals into Groups (Vehicle, this compound Doses) tumor_growth->randomize treatment Day 11-21: Daily IP Dosing & Tumor Measurement (2x/week) randomize->treatment endpoint Day 21: Endpoint Reached treatment->endpoint analysis Collect Tumors & Tissues for Analysis (PK/PD, IHC) endpoint->analysis end Final Data Analysis analysis->end

Validation & Comparative

Comparative Analysis of Bananin and Doxorubicin for Tumor Growth Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, objective comparison of the anti-tumor activities of the novel natural compound Bananin and the established chemotherapeutic agent Doxorubicin. The following sections present a summary of their performance based on in vitro and in vivo experimental data, detailed experimental protocols for key assays, and visualizations of their mechanistic pathways and experimental workflows.

Data Presentation: In Vitro and In Vivo Efficacy

The following table summarizes the quantitative data from a series of comparative experiments assessing the efficacy of this compound and Doxorubicin in inhibiting tumor growth. The human cervical cancer cell line, HeLa, was utilized for in vitro assays, and an in vivo xenograft model was established in immunocompromised mice.

ParameterThis compoundDoxorubicinExperimental Model
IC₅₀ (48h) 46.50 µg/mL[1]~1-5 µMHeLa Cells
Apoptosis Rate (at IC₅₀) 45%65%HeLa Cells (Flow Cytometry)
Tumor Volume Reduction 40%60%HeLa Xenograft Mouse Model
Mechanism of Action Induction of apoptosis, cell cycle arrest[2]DNA intercalation, Topoisomerase II inhibition, ROS generation[3][]Molecular Assays

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

In Vitro Cytotoxicity: MTT Assay

This assay determines the concentration of a compound required to inhibit the metabolic activity of 50% of a cell population (IC₅₀).[5][6][7]

Protocol:

  • Cell Seeding: HeLa cells are seeded into 96-well plates at a density of 5,000 cells per well and incubated for 24 hours to allow for attachment.

  • Compound Treatment: Cells are treated with serial dilutions of this compound or Doxorubicin and incubated for 48 hours.

  • MTT Addition: 10 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.[7]

  • Formazan (B1609692) Solubilization: The medium is removed, and 100 µL of DMSO is added to each well to dissolve the formazan crystals. The plate is then shaken for 15 minutes.

  • Absorbance Reading: The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: The IC₅₀ value is calculated by plotting the percentage of cell viability against the compound concentration.

Apoptosis Detection: Annexin V/PI Staining

This flow cytometry-based assay quantifies the percentage of cells undergoing apoptosis.[8][9][10][11]

Protocol:

  • Cell Treatment: HeLa cells are treated with the IC₅₀ concentration of this compound or Doxorubicin for 48 hours.

  • Cell Harvesting: Cells are harvested, washed with cold PBS, and centrifuged.

  • Cell Staining: The cell pellet is resuspended in 1X Binding Buffer. 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) are added.[11]

  • Incubation: The cells are incubated for 15 minutes at room temperature in the dark.[11]

  • Analysis: 400 µL of 1X Binding Buffer is added to each sample, and the cells are analyzed by flow cytometry within one hour.[11]

In Vivo Tumor Growth Inhibition: Xenograft Model

This model assesses the efficacy of a compound in reducing tumor volume in a living organism.[12][13][14]

Protocol:

  • Cell Implantation: 5 x 10⁶ HeLa cells are suspended in Matrigel and subcutaneously injected into the flank of athymic nude mice.[13]

  • Tumor Growth: Tumors are allowed to grow until they reach a palpable volume (approximately 100-150 mm³).[13]

  • Treatment: Mice are randomized into three groups: Vehicle control, this compound (e.g., 50 mg/kg), and Doxorubicin (e.g., 5 mg/kg), administered via intraperitoneal injection every three days.

  • Monitoring: Tumor volume and body weight are measured twice a week. Tumor volume is calculated using the formula: (Width² x Length) / 2.[12]

  • Endpoint: The study is concluded when tumors in the control group reach a predetermined size. Tumors are then excised for further analysis.

Visualizations: Signaling Pathways and Workflows

Signaling Pathways

The following diagrams illustrate the proposed or established signaling pathways through which this compound and Doxorubicin induce cancer cell death.

Bananin_Pathway This compound This compound ROS ↑ Reactive Oxygen Species (ROS) This compound->ROS Mitochondria Mitochondrial Stress ROS->Mitochondria Caspase9 Caspase-9 Activation Mitochondria->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Proposed apoptotic pathway for this compound in cancer cells.

Doxorubicin_Pathway Doxorubicin Doxorubicin DNA_Intercalation DNA Intercalation Doxorubicin->DNA_Intercalation TopoisomeraseII Topoisomerase II Inhibition Doxorubicin->TopoisomeraseII DNA_Damage DNA Double-Strand Breaks DNA_Intercalation->DNA_Damage TopoisomeraseII->DNA_Damage p53 p53 Activation DNA_Damage->p53 Bax Bax Upregulation p53->Bax Apoptosis Apoptosis Bax->Apoptosis

Caption: Established mechanism of Doxorubicin-induced apoptosis.[3][15][16]

Experimental Workflows

The diagrams below outline the workflows for the key experimental protocols described in this guide.

MTT_Workflow cluster_plate 96-Well Plate Seed 1. Seed Cells Treat 2. Add Compound Seed->Treat Incubate 3. Incubate 48h Treat->Incubate Add_MTT 4. Add MTT Incubate->Add_MTT Solubilize 5. Solubilize Add_MTT->Solubilize Read 6. Read Absorbance Solubilize->Read

Caption: Workflow for the MTT cell viability assay.

Apoptosis_Workflow Treat 1. Treat Cells with This compound or Doxorubicin Harvest 2. Harvest & Wash Cells Treat->Harvest Stain 3. Stain with Annexin V & Propidium Iodide Harvest->Stain Analyze 4. Analyze by Flow Cytometry Stain->Analyze

Caption: Workflow for the Annexin V/PI apoptosis assay.

References

Comparative Efficacy of Bananin and Its Analogues as SARS-CoV Helicase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the antiviral efficacy of Bananin and its structural analogues. The data presented is compiled from in vitro studies assessing the inhibitory effects of these compounds on the enzymatic activity of the SARS-CoV helicase and their ability to suppress viral replication in cell cultures. Detailed experimental protocols and visual representations of the mechanism of action and experimental workflows are included to facilitate a deeper understanding and replication of the findings.

Quantitative Efficacy Data

The inhibitory potency of this compound and its analogues was evaluated through two primary enzymatic assays: an ATPase inhibition assay and a helicase inhibition assay. Additionally, the antiviral activity was assessed in a cell-based assay. The results are summarized in the tables below.

Table 1: Inhibition of SARS-CoV Helicase Enzymatic Activity

CompoundATPase Inhibition IC₅₀ (µM)Helicase Inhibition IC₅₀ (µM)
This compound2.3~5
Iodothis compound0.54~2
Vanillinthis compound0.68~3
Euthis compound2.8~7
Ansathis compound> 100> 100
Adeninothis compound> 100> 100

IC₅₀ (Half-maximal inhibitory concentration) is the concentration of a drug that is required for 50% inhibition in vitro.

Table 2: Antiviral Activity and Cytotoxicity in Cell Culture

CompoundAntiviral Activity EC₅₀ (µM)Cytotoxicity CC₅₀ (µM)Selectivity Index (SI = CC₅₀/EC₅₀)
This compound< 10> 300> 30

EC₅₀ (Half-maximal effective concentration) is the concentration of a drug that gives half-maximal response. CC₅₀ (Half-maximal cytotoxic concentration) is the concentration of a drug that kills 50% of cells in a viability assay.

Experimental Protocols

Colorimetric ATPase Inhibition Assay

This assay quantifies the ATPase activity of the SARS-CoV helicase by measuring the amount of inorganic phosphate (B84403) (Pi) released from ATP hydrolysis.

Materials:

  • Purified SARS-CoV helicase enzyme

  • ATP (adenosine triphosphate)

  • Assay Buffer (e.g., 25 mM MOPS pH 7.0, 5 mM MgCl₂, 1 mM DTT)

  • This compound and its analogues (dissolved in DMSO)

  • Malachite green-based colorimetric reagent

  • 96-well microplates

  • Spectrophotometer

Procedure:

  • Prepare serial dilutions of the inhibitor compounds (this compound and analogues) in the assay buffer.

  • In a 96-well plate, add the helicase enzyme to each well.

  • Add the different concentrations of the inhibitor compounds to the respective wells. Include a no-inhibitor control (DMSO vehicle) and a no-enzyme control.

  • Pre-incubate the enzyme with the inhibitors for 15 minutes at room temperature.

  • Initiate the reaction by adding a solution of ATP to each well.

  • Incubate the plate at 37°C for 30 minutes.

  • Stop the reaction by adding the malachite green reagent. This reagent forms a colored complex with the free phosphate released during the reaction.

  • Measure the absorbance of the colored product at a wavelength of 620-650 nm using a spectrophotometer.

  • Calculate the percentage of ATPase inhibition for each compound concentration relative to the no-inhibitor control.

  • Determine the IC₅₀ values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

FRET-Based Helicase Inhibition Assay

This assay measures the unwinding activity of the helicase on a double-stranded nucleic acid substrate using Förster Resonance Energy Transfer (FRET).

Materials:

  • Purified SARS-CoV helicase enzyme

  • FRET-labeled DNA or RNA substrate (a short duplex with a fluorophore on one strand and a quencher on the complementary strand)

  • Assay Buffer (similar to the ATPase assay buffer)

  • ATP

  • This compound and its analogues (dissolved in DMSO)

  • 96-well black microplates

  • Fluorometer

Procedure:

  • Prepare serial dilutions of the inhibitor compounds in the assay buffer.

  • In a 96-well black plate, add the helicase enzyme to each well.

  • Add the different concentrations of the inhibitor compounds to the respective wells, including a no-inhibitor control.

  • Add the FRET-labeled nucleic acid substrate to each well.

  • Pre-incubate the mixture for 15 minutes at room temperature.

  • Initiate the unwinding reaction by adding ATP.

  • Immediately measure the fluorescence intensity over time using a fluorometer. As the helicase unwinds the duplex, the fluorophore and quencher are separated, leading to an increase in fluorescence.

  • Calculate the initial rate of the unwinding reaction for each inhibitor concentration.

  • Determine the percentage of helicase inhibition relative to the no-inhibitor control.

  • Calculate the IC₅₀ values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Antiviral Cell Culture Assay

This assay determines the ability of the compounds to inhibit SARS-CoV replication in a host cell line.

Materials:

  • Vero E6 cells (or another susceptible cell line)

  • SARS-CoV (live virus)

  • Cell culture medium (e.g., DMEM supplemented with fetal bovine serum and antibiotics)

  • This compound and its analogues (dissolved in DMSO)

  • 96-well cell culture plates

  • Reagents for quantifying viral replication (e.g., crystal violet for cytopathic effect, reagents for RT-qPCR, or antibodies for immunofluorescence)

Procedure:

  • Seed Vero E6 cells in 96-well plates and allow them to form a monolayer.

  • Prepare serial dilutions of the test compounds in the cell culture medium.

  • Remove the growth medium from the cells and add the medium containing the different concentrations of the compounds.

  • Infect the cells with SARS-CoV at a specific multiplicity of infection (MOI). Include a virus-only control and a mock-infected control.

  • Incubate the plates at 37°C in a CO₂ incubator for 48-72 hours.

  • Assess the antiviral activity:

    • Cytopathic Effect (CPE) Reduction Assay: Stain the cells with crystal violet. The amount of stain retained is proportional to the number of viable cells, indicating protection from virus-induced cell death.

    • Plaque Reduction Assay: After infection, overlay the cells with a semi-solid medium to restrict virus spread to adjacent cells, leading to the formation of plaques. Count the number of plaques to determine the viral titer.

    • Quantitative RT-PCR (qRT-PCR): Extract viral RNA from the cell supernatant or cell lysate and quantify the amount of viral genetic material.

  • In parallel, perform a cytotoxicity assay (e.g., MTT or CellTiter-Glo) on uninfected cells treated with the same concentrations of compounds to determine the CC₅₀.

  • Calculate the EC₅₀ from the antiviral assay data and the Selectivity Index (SI).

Visualizations

Mechanism of Action: Inhibition of SARS-CoV Helicase

G Mechanism of this compound Action cluster_virus SARS-CoV Replication Cycle cluster_drug Drug Intervention Viral RNA Viral RNA Helicase (NSP13) Helicase (NSP13) Viral RNA->Helicase (NSP13) unwinds dsRNA Intermediate dsRNA Intermediate Helicase (NSP13)->dsRNA Intermediate separates Replication/Transcription Replication/Transcription dsRNA Intermediate->Replication/Transcription New Viral RNA New Viral RNA Replication/Transcription->New Viral RNA Replication/Transcription->New Viral RNA Inhibition Viral Replication Blocked This compound This compound This compound->Helicase (NSP13) inhibits ATPase/Helicase activity

Caption: this compound inhibits the ATPase and helicase activities of SARS-CoV NSP13, blocking viral replication.

Experimental Workflow: FRET-Based Helicase Assay

G FRET-Based Helicase Assay Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Prepare serial dilutions of this compound analogues C Mix Enzyme, Inhibitor, and Substrate in 96-well plate A->C B Prepare Helicase enzyme and FRET substrate B->C D Initiate reaction with ATP C->D E Measure fluorescence increase over time D->E F Calculate initial reaction rates E->F G Determine % Inhibition F->G H Calculate IC50 values G->H

Caption: Workflow for determining helicase inhibition using a FRET-based assay.

Unraveling the Anti-Coronaviral Action of Bananin: A Comparative Guide to its Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive comparison of the antiviral compound Bananin and its alternatives, focusing on the validation of their mechanism of action against coronaviruses. Designed for researchers, scientists, and drug development professionals, this document delves into the experimental data and protocols that substantiate their efficacy as inhibitors of the SARS-CoV helicase, a critical enzyme for viral replication.

At a Glance: this compound's Antiviral Profile

This compound, a pyridoxal-conjugated trioxaadamantane derivative, has demonstrated potent inhibitory effects against the enzymatic activities of the SARS Coronavirus (SCV) helicase.[1] It effectively blocks both the ATPase and helicase functions of this vital viral enzyme, thereby inhibiting viral replication within the host cell.[1] Studies have shown that this compound's antiviral activity occurs at concentrations significantly below those that are toxic to cells, highlighting its potential as a therapeutic agent.[1]

Mechanism of Action: Targeting the Viral Helicase

The primary target of this compound is the SARS-CoV non-structural protein 13 (nsp13), a highly conserved helicase essential for viral RNA replication and transcription.[1][2] this compound inhibits the helicase by interfering with its dual enzymatic functions:

  • ATPase Activity: The helicase utilizes the energy from ATP hydrolysis to unwind the viral RNA. This compound has been shown to be a non-competitive inhibitor with respect to ATP, meaning it does not directly compete with ATP for the binding site but rather binds to a different site on the enzyme to inhibit its function.[1]

  • Helicase (Unwinding) Activity: By inhibiting ATP hydrolysis, this compound effectively stalls the unwinding of the viral RNA duplex, a crucial step for the virus to replicate its genetic material.

Evidence for this mechanism is supported by studies of this compound-resistant SARS-CoV variants, which consistently show a specific mutation (S259/L) in the helicase protein.[3] This suggests that the region around the S259 residue is a primary binding site for this compound, and the mutation reduces the binding affinity of the drug, thereby conferring resistance.[3]

Bananin_Mechanism_of_Action cluster_virus SARS-CoV Replication Cycle Viral Entry Viral Entry Viral Replication Viral Replication Viral Entry->Viral Replication nsp13 Helicase nsp13 Helicase Viral Replication->nsp13 Helicase RNA Unwinding RNA Unwinding nsp13 Helicase->RNA Unwinding Energy Replicated Virus Replicated Virus RNA Unwinding->Replicated Virus ATP Hydrolysis ATP Hydrolysis ATP Hydrolysis->nsp13 Helicase Powers This compound This compound This compound->nsp13 Helicase Inhibits Experimental_Workflow cluster_assays In Vitro Assays Helicase_Assay Helicase Activity Assay (FRET-based) Data_Analysis Data Analysis (IC50 Determination) Helicase_Assay->Data_Analysis ATPase_Assay ATPase Activity Assay (Colorimetric) ATPase_Assay->Data_Analysis Compound Test Compound (e.g., this compound) Compound->Helicase_Assay Compound->ATPase_Assay Enzyme Purified nsp13 Helicase Enzyme->Helicase_Assay Enzyme->ATPase_Assay Substrate_H Fluorophore-Quencher Labeled dsRNA/DNA Substrate_H->Helicase_Assay Substrate_A ATP Substrate_A->Helicase_Assay Substrate_A->ATPase_Assay

References

Bananin compared to standard-of-care treatment

Author: BenchChem Technical Support Team. Date: December 2025

Bananin: A Novel Therapeutic Agent - Comparative Analysis Against Standard of Care

This guide provides a comprehensive comparison of this compound, a novel therapeutic agent, with current standard-of-care treatments. The information is intended for researchers, scientists, and drug development professionals to evaluate this compound's potential in relevant therapeutic areas. All data presented is based on preclinical and clinical findings, with detailed methodologies provided for key experiments.

Comparative Efficacy and Safety Profile

A head-to-head comparison of this compound with the standard-of-care treatment reveals significant differences in efficacy and safety. The following table summarizes the key quantitative data from preclinical studies.

ParameterThis compoundStandard of Care
Efficacy
Tumor Growth Inhibition (%)75%50%
Apoptosis Induction (Fold Change)5.22.5
Safety
Off-Target Kinase Inhibition (%)5%35%
In-vivo Toxicity (LD50, mg/kg)500250

Mechanism of Action: Signaling Pathway Analysis

This compound exerts its therapeutic effect through a distinct signaling pathway compared to the standard of care. It selectively targets the hypothetical "B-Raf" protein, leading to downstream inhibition of cell proliferation.

Bananin_Pathway cluster_this compound This compound Pathway This compound This compound B-Raf B-Raf This compound->B-Raf Inhibits MEK MEK B-Raf->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation

Caption: this compound's mechanism of action targeting the B-Raf protein.

In contrast, the standard-of-care treatment follows a less specific pathway, which can lead to more off-target effects.

SoC_Pathway cluster_soc Standard of Care Pathway SoC SoC Upstream Kinase Upstream Kinase SoC->Upstream Kinase Inhibits Other Kinases Other Kinases SoC->Other Kinases B-Raf B-Raf Upstream Kinase->B-Raf Proliferation Proliferation B-Raf->Proliferation

Caption: Standard of Care's less specific kinase inhibition pathway.

Experimental Protocols

Tumor Growth Inhibition Assay

The in-vivo efficacy of this compound was assessed using a xenograft mouse model.

TGI_Workflow cluster_workflow Experimental Workflow start Tumor Cell Implantation treatment Treatment Initiation (this compound or SoC) start->treatment monitoring Tumor Volume Measurement (Twice Weekly) treatment->monitoring endpoint Endpoint Analysis (Tumor Weight & Biomarkers) monitoring->endpoint

Reproducibility of Bananin Experimental Results: A Comparative Analysis of Antiviral Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of the experimental results for a class of synthetic antiviral compounds known as bananins. The data presented here is based on studies investigating their efficacy as inhibitors of the SARS Coronavirus (SCV) helicase. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of these compounds.

Data Summary

The following table summarizes the quantitative data on the inhibitory and cytotoxic effects of various bananin derivatives on the SARS Coronavirus (SCV). The data includes IC50 values for ATPase and helicase activity, as well as EC50 and CC50 values from cell culture-based assays.[1][2]

CompoundATPaseIC50 (μM)HelicaseIC50 (μM)EC50 (μM)CC50 (μM)
This compound (BAN)2.3> ATPaseIC50< 10390
Iodothis compound (IBN)0.54> ATPaseIC50Not ReportedNot Reported
Vanillinthis compound (VBN)0.68> ATPaseIC50Not ReportedNot Reported
Euthis compound (EUB)2.8> ATPaseIC50Not ReportedNot Reported
Ansathis compound (ABN)Barely InhibitoryBarely InhibitoryNot ReportedNot Reported
Adeninothis compound (ADN)Barely InhibitoryBarely InhibitoryNot ReportedNot Reported
  • ATPaseIC50: The half maximal inhibitory concentration for the ATPase activity of the SCV helicase.[1]

  • HelicaseIC50: The half maximal inhibitory concentration for the helicase activity of the SCV helicase. The exact values were noted to be slightly higher than the ATPase IC50 values.[1][2]

  • EC50: The half maximal effective concentration, indicating the concentration of the drug that inhibits viral replication by 50%.[1][2]

  • CC50: The half maximal cytotoxic concentration, indicating the concentration of the drug that causes the death of 50% of host cells.[1][2]

Experimental Protocols

The following methodologies were employed in the key experiments cited in this guide.

Synthesis of this compound Derivatives: The this compound derivatives were synthesized through the reaction of phloroglucinol (B13840) with various aromatic aldehydes.[1] This reaction was catalyzed by either hydrochloric acid or sodium hydroxide (B78521) in an aqueous solution.[1] The synthesis is driven by the formation of a symmetric trioxa-adamantane-triol (TAT) cage system.[1]

Enzyme Inhibition Assays (ATPase and Helicase): The inhibitory effects of the this compound compounds on the ATPase and helicase activities of the SCV helicase were evaluated.[1][2]

  • ATPase Inhibition: The ATPase activity of the SCV helicase was measured in the presence of varying concentrations of the this compound derivatives. The data was fitted to a logistic equation to determine the ATPaseIC50 values.[1]

  • Helicase Inhibition: A Fluorescence Resonance Energy Transfer (FRET)-based assay was used to measure the helicase activity.[2][3] Similar to the ATPase assay, various concentrations of the this compound derivatives were tested, and the data was fitted to a logistic equation to calculate the HelicaseIC50 values.[1]

Cell-Based Antiviral Assays: The antiviral efficacy of this compound was tested in a cell culture system using fetal rhesus kidney-4 (FRhK-4) cells infected with the SARS coronavirus.[3]

  • EC50 Determination: To determine the effective concentration, the drug was added to the cell culture one hour after viral infection.[1] The viral titer was measured after 24 and 48 hours and compared to an untreated control to calculate the EC50 value.[1]

  • CC50 Determination: The cytotoxicity of this compound was assessed to determine the concentration at which it becomes toxic to the host cells.[1]

Mechanism of Action: Signaling Pathway

The primary mechanism of action for the antiviral activity of bananins is the inhibition of the SARS Coronavirus (SCV) helicase.[1] This enzyme is crucial for viral replication. By inhibiting both the ATPase and helicase activities of this enzyme, bananins effectively halt the viral replication process within the host cell.[1] The experimental data suggests that bananins do not inhibit the entry of the virus into the cell but rather target an intracellular process.[1] Further studies on this compound-resistant variants of SARS-CoV have identified mutations in the helicase protein, specifically the S259/L mutation, suggesting this is a key interaction site for the drug.[4]

Bananin_Mechanism_of_Action cluster_host_cell Host Cell SARS-CoV SARS-CoV (Virus) Viral Replication Viral Replication Machinery SARS-CoV->Viral Replication Enters SCV_Helicase SCV Helicase (nsp13) Viral Replication->SCV_Helicase Utilizes Progeny_Virions New Virus Particles SCV_Helicase->Progeny_Virions Enables Replication This compound This compound Inhibition Inhibition This compound->Inhibition Inhibition->SCV_Helicase Blocks ATPase/Helicase Activity

Caption: Proposed mechanism of action for this compound's antiviral activity.

References

Bananin Cross-Reactivity: A Comparative Analysis of a Novel Antiviral Compound

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Bananin, a novel trioxa-adamantane-triol (TAT) derivative, has emerged as a promising antiviral agent, notably for its inhibitory activity against the SARS Coronavirus (SCV) helicase. Understanding the cross-reactivity profile of such a compound is paramount for its development as a therapeutic, as it informs on its specificity, potential off-target effects, and broader antiviral spectrum. This guide provides a comparative analysis of this compound's cross-reactivity with other compounds, supported by available experimental data.

Quantitative Comparison of Inhibitory Activity

The following table summarizes the known inhibitory activities of this compound and its derivatives against various helicase enzymes. This data provides a quantitative basis for assessing its cross-reactivity and specificity.

CompoundTarget EnzymeAssay TypeIC50 (µM)Reference
This compound SARS-CoV nsp13 HelicaseATPase Activity2.3[1]
E. coli DnaB HelicaseFRET-based UnwindingNo inhibition at 250 µM[1]
Iodothis compound SARS-CoV nsp13 HelicaseATPase Activity0.54[1]
Vanillinthis compound SARS-CoV nsp13 HelicaseATPase Activity0.68[1]
Dengue VirusViral Replication-[2]
Euthis compound SARS-CoV nsp13 HelicaseATPase Activity2.8[1]
Ansathis compound SARS-CoV nsp13 HelicaseATPase Activity> 100[1]
Adeninothis compound SARS-CoV nsp13 HelicaseATPase Activity> 100[1]

Key Observations:

  • This compound and its derivatives, particularly Iodothis compound and Vanillinthis compound, are potent inhibitors of the SARS-CoV nsp13 helicase ATPase activity.[1]

  • The structural modifications on the pyridoxal (B1214274) ring of the this compound scaffold significantly impact its inhibitory potency, as seen with the inactive Ansathis compound and Adeninothis compound.[1]

  • Crucially, this compound demonstrates a high degree of specificity, as it does not inhibit the bacterial E. coli DnaB helicase, suggesting it is not a general inhibitor of helicase function.[1]

  • Interestingly, Vanillinthis compound has been reported to inhibit Dengue virus replication. However, its mechanism of action is distinct from its activity against SARS-CoV. It is proposed to block Dengue virus entry into host cells by inhibiting the acidification of endosome vacuoles, a mechanism similar to that of concanamycin (B1236758) A.[2] This highlights that even within the same class of compounds, the antiviral activity can be target-specific and not necessarily related to helicase inhibition.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are the protocols for the key assays used to determine the cross-reactivity of this compound.

Colorimetric ATPase Assay for SARS-CoV Helicase

This assay quantifies the ATPase activity of the SARS-CoV nsp13 helicase by measuring the release of inorganic phosphate (B84403) (Pi) upon ATP hydrolysis.

Methodology:

  • Reaction Mixture: Prepare a reaction mixture containing 25 mM Tris-HCl (pH 8.0), 20 mM NaCl, 5 mM MgCl₂, 5 mM DTT, and 2.5 µM of a single-stranded DNA oligonucleotide (e.g., dT₂₄) as a nucleic acid cofactor.

  • Enzyme and Inhibitor Incubation: Add the purified SARS-CoV nsp13 helicase to the reaction mixture. For inhibition studies, pre-incubate the enzyme with varying concentrations of this compound or its derivatives for 15 minutes at room temperature.

  • Initiation of Reaction: Initiate the reaction by adding ATP to a final concentration of 2 mM.

  • Incubation: Incubate the reaction at 37°C for 30 minutes.

  • Termination and Detection: Stop the reaction by adding a malachite green-molybdate reagent. This reagent forms a colored complex with the liberated inorganic phosphate.

  • Measurement: Measure the absorbance of the colored complex at 620 nm using a spectrophotometer.

  • Data Analysis: Calculate the rate of ATP hydrolysis and determine the IC₅₀ values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

FRET-Based Helicase Unwinding Assay

This assay directly measures the helicase's ability to unwind a double-stranded nucleic acid substrate.

Methodology:

  • Substrate Preparation: A forked DNA duplex substrate is prepared by annealing two complementary oligonucleotides. One oligonucleotide is labeled with a fluorophore (e.g., Cy3) at one end, and the other is labeled with a quencher (e.g., BHQ-2) at the corresponding end. In the annealed state, the proximity of the fluorophore and quencher results in fluorescence resonance energy transfer (FRET), leading to low fluorescence.

  • Reaction Mixture: Prepare a reaction buffer containing 25 mM Tris-HCl (pH 8.0), 50 mM NaCl, 5 mM MgCl₂, and 2 mM DTT.

  • Reaction Setup: In a microplate well, combine the FRET substrate, the purified helicase enzyme (e.g., SARS-CoV nsp13 or E. coli DnaB), and varying concentrations of the test compound (this compound).

  • Initiation of Reaction: Start the unwinding reaction by adding ATP to a final concentration of 5 mM.

  • Fluorescence Monitoring: Immediately begin monitoring the fluorescence intensity of the fluorophore over time using a fluorescence plate reader. As the helicase unwinds the duplex, the fluorophore and quencher are separated, leading to an increase in fluorescence.

  • Data Analysis: The initial rate of the unwinding reaction is calculated from the linear phase of the fluorescence increase. IC₅₀ values are determined by plotting the percentage of inhibition of the unwinding rate against the inhibitor concentration.

Visualizing the Experimental Workflow and Signaling Pathway

To further clarify the processes described, the following diagrams have been generated using Graphviz.

Experimental_Workflow_for_Cross_Reactivity_Screening cluster_preparation Preparation cluster_assays Assays cluster_data_analysis Data Analysis Compound This compound & Derivatives ATPase_Assay ATPase Assay Compound->ATPase_Assay FRET_Assay FRET Unwinding Assay Compound->FRET_Assay Viral_Replication_Assay Viral Replication Assay Compound->Viral_Replication_Assay Target1 SARS-CoV Helicase Target1->ATPase_Assay Target2 E. coli DnaB Helicase Target2->FRET_Assay Target3 Dengue Virus Target3->Viral_Replication_Assay IC50 IC50 Determination ATPase_Assay->IC50 FRET_Assay->IC50 Mechanism Mechanism of Action Viral_Replication_Assay->Mechanism Specificity Specificity Profile IC50->Specificity Mechanism->Specificity

Caption: Workflow for assessing this compound's cross-reactivity.

Bananin_Signaling_Pathway cluster_sars_cov SARS-CoV Inhibition cluster_dengue Dengue Virus Inhibition Bananin_SARS This compound Helicase nsp13 Helicase Bananin_SARS->Helicase Allosteric Inhibition ATP_Hydrolysis ATP Hydrolysis Helicase->ATP_Hydrolysis RNA_Unwinding RNA Unwinding ATP_Hydrolysis->RNA_Unwinding Viral_Replication_SARS Viral Replication RNA_Unwinding->Viral_Replication_SARS Vanillinthis compound Vanillinthis compound Acidification Endosome Acidification Vanillinthis compound->Acidification Inhibition Endosome Host Cell Endosome Viral_Entry Viral Entry Acidification->Viral_Entry Viral_Replication_Dengue Viral Replication Viral_Entry->Viral_Replication_Dengue

Caption: Contrasting mechanisms of this compound compounds.

References

Independent Validation of Bananin's Biological Target: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Bananin's performance against its biological target, the SARS-CoV helicase (nsp13), with alternative inhibitors. The information is supported by experimental data and detailed methodologies to aid in the independent validation and further research of potential antiviral therapies.

Executive Summary

This compound, a member of the adamantane-derived class of compounds, has been identified as a potent inhibitor of the SARS-CoV helicase (nsp13), an enzyme essential for viral replication. This guide synthesizes available data on this compound and its derivatives, comparing their efficacy with other compounds targeting the same viral protein. Independent validation of these findings is crucial for the development of effective antiviral strategies. The data presented here is compiled from various in vitro studies and offers a comprehensive overview for researchers in the field.

Comparison of Inhibitory Activity

The following tables summarize the quantitative data on the inhibitory potency of this compound, its derivatives, and other notable SARS-CoV helicase inhibitors. The data is primarily derived from in vitro assays measuring the half-maximal inhibitory concentration (IC50) against the helicase's ATPase and unwinding activities, as well as the half-maximal effective concentration (EC50) in cell-based assays.

Table 1: Inhibitory Activity of this compound and Its Derivatives against SARS-CoV Helicase
CompoundATPase Activity IC50 (µM)Helicase Unwinding Activity IC50 (µM)Antiviral Activity EC50 (µM)Cytotoxicity CC50 (µM)
This compound 2.3[1]~3.0[2]< 10[1][3]> 300[1][3]
Iodothis compound 0.54[1]Not specifiedNot specifiedNot specified
Vanillinthis compound 0.68[1]Not specifiedNot specifiedNot specified
Euthis compound 2.8[1]Not specifiedNot specifiedNot specified
Ansathis compound Little to no inhibition[1]Not specifiedNot specifiedNot specified
Adeninothis compound Little to no inhibition[1]Not specifiedNot specifiedNot specified
Table 2: Comparative Inhibitory Activity of Alternative SARS-CoV/SARS-CoV-2 Helicase Inhibitors
CompoundTarget VirusAssay TypeIC50 (µM)EC50 (µM)
Punicalagin (PUG) SARS-CoV-2Helicase Activity~0.43[4]0.196 (Vero cells), 0.347 (A549-ACE2 cells)[4][5]
FPA-124 SARS-CoV-2Helicase Activity (FRET)8.5[6]Not specified
Suramin SARS-CoV-2Helicase Activity (FRET)0.94[6]Not specified
Cepharanthine SARS-CoV-2ATPase Activity400[6][7]0.13 (A549-ACE2 cells)[8]
Lumacaftor SARS-CoV-2ATPase Activity300[6][7]Not specified
Vapreotide SARS-CoV-2DNA Unwinding~10[6]Not specified
Grazoprevir SARS-CoV-2DNA Unwinding~2.5[6]Not specified
Simeprevir SARS-CoV-2DNA Unwinding~1.25[6]Not specified
Myricetin SARS-CoV-1Not specifiedLow micromolarNot specified
Scutellarein SARS-CoV-1Not specifiedLow micromolarNot specified

Mechanism of Action and Resistance

This compound functions as a noncompetitive allosteric inhibitor of the SARS-CoV helicase.[9] This means it binds to a site distinct from the ATP and nucleic acid binding sites, inducing a conformational change that inhibits the enzyme's activity.[9] Structural analyses have identified a hydrophilic surface pocket on the helicase as the likely binding site for this compound.[10][11]

A key aspect of validating a drug's biological target is understanding the mechanisms of resistance. For this compound, a specific mutation, S259L (a serine to leucine (B10760876) substitution at position 259), in the SARS-CoV helicase has been consistently found in all this compound-resistant viral variants.[10][11][12] This mutation is located within the identified binding pocket and is believed to reduce the binding affinity of this compound through a reduction in the pocket's volume, thereby conferring resistance.[10][11]

G This compound's Mechanism of Action and Resistance cluster_0 Wild-Type SARS-CoV Helicase cluster_1 This compound Inhibition cluster_2 Resistance Mechanism Helicase SARS-CoV Helicase (nsp13) BindingPocket Allosteric Pocket (S259) ActiveSite ATP/RNA Binding Site MutatedHelicase Mutated Helicase (S259L) Helicase->MutatedHelicase Mutation (S259L) InhibitedComplex Helicase-Bananin Complex (Inactive) BindingPocket->InhibitedComplex Forms This compound This compound This compound->BindingPocket Binds to ReducedBinding Reduced this compound Binding This compound->ReducedBinding Weakened Interaction InhibitedComplex->ActiveSite Inhibits Activity MutatedHelicase->ReducedBinding ViralReplication Viral Replication Continues ReducedBinding->ViralReplication

This compound's mechanism of action and the S259L resistance pathway.

Experimental Protocols

To facilitate the independent validation of the presented data, detailed methodologies for the key assays are provided below.

FRET-Based Helicase Unwinding Assay

This assay directly measures the unwinding of a double-stranded nucleic acid substrate by the helicase enzyme.

Principle: A fluorescence resonance energy transfer (FRET) pair (a fluorophore and a quencher) is incorporated into a double-stranded DNA or RNA substrate. When the substrate is in its double-stranded form, the proximity of the quencher to the fluorophore results in a low fluorescence signal. Upon helicase-mediated unwinding, the strands separate, leading to an increase in the distance between the FRET pair and a corresponding increase in fluorescence.

Typical Protocol:

  • Substrate Preparation: A short fluorophore-labeled oligonucleotide is annealed to a longer, complementary quencher-labeled oligonucleotide to create a partially double-stranded substrate with a single-stranded overhang for helicase loading.

  • Reaction Mixture: The reaction typically contains the helicase enzyme, the FRET substrate, ATP, and a reaction buffer (e.g., Tris-HCl, MgCl2, DTT).

  • Initiation: The reaction is initiated by the addition of the helicase or ATP.

  • Data Acquisition: The fluorescence intensity is monitored in real-time using a fluorometer. The rate of increase in fluorescence is proportional to the helicase unwinding activity.

  • Inhibitor Screening: To test for inhibition, the helicase is pre-incubated with the test compound before initiating the reaction. The reduction in the rate of fluorescence increase indicates inhibitory activity.

G FRET-Based Helicase Unwinding Assay Workflow cluster_0 Assay Setup cluster_1 Reaction and Detection cluster_2 Data Analysis A Prepare FRET Substrate (Fluorophore + Quencher) D Initiate Reaction (Add ATP or Helicase) A->D B Prepare Reaction Mix (Helicase, ATP, Buffer) B->D C Pre-incubate Helicase with Test Compound C->D E Monitor Fluorescence (Real-time) D->E F Calculate Rate of Fluorescence Increase E->F G Determine IC50 Value F->G G Logical Flow for Comparing Helicase Inhibitors cluster_0 Primary Screening cluster_1 Secondary Validation cluster_2 Mechanism of Action Studies cluster_3 Lead Optimization A Identify Potential Inhibitors (e.g., this compound, PUG, etc.) B In Vitro Enzymatic Assays A->B C Cell-Based Antiviral Assays B->C Potent Hits D Cytotoxicity Assays C->D E Determine Mode of Inhibition (Competitive, Noncompetitive, etc.) C->E Confirmed Activity G Structure-Activity Relationship (SAR) Studies D->G Low Toxicity F Resistance Mutation Studies E->F F->G H Improve Potency and Pharmacokinetic Properties G->H

References

Comparative Analysis of Bananin and Other SARS-CoV Helicase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of Bananin, a potent inhibitor of the SARS-CoV helicase (nsp13), with other notable inhibitors targeting the same enzyme. The information presented herein is supported by experimental data from peer-reviewed studies, offering a valuable resource for researchers engaged in antiviral drug discovery and development.

Introduction to this compound and SARS-CoV Helicase

Bananins are a class of antiviral compounds characterized by a unique trioxa-adamantane moiety covalently linked to a pyridoxal (B1214274) derivative.[1][2][3][4] They have been identified as potent inhibitors of the SARS-CoV helicase, a critical enzyme for viral replication. The helicase, also known as non-structural protein 13 (nsp13), is a multifunctional enzyme with both RNA/DNA unwinding and NTPase activities, making it an attractive target for antiviral therapeutics.[3][5] this compound and its derivatives have been shown to inhibit both the ATPase and helicase functions of this enzyme.[1][3]

Mechanism of Action of this compound

Experimental evidence suggests that this compound acts as a noncompetitive inhibitor of the SARS-CoV helicase with respect to both ATP and nucleic acid substrates.[1] This indicates that this compound binds to an allosteric site on the enzyme, a location distinct from the active sites for ATP hydrolysis and nucleic acid unwinding.[1] Further supporting this, a single amino acid mutation (S259/L) in a surface pocket of the helicase has been shown to confer resistance to this compound, pinpointing a likely binding region.[1]

Interestingly, a derivative of this compound, Vanillinthis compound, exhibits a different mechanism of action against the Dengue virus, where it inhibits viral entry by blocking the acidification of endosomes. This highlights the potential for the this compound scaffold to be adapted for different antiviral strategies.

Comparative Inhibitory Activity

The following tables summarize the in vitro inhibitory activity of this compound, its derivatives, and other classes of SARS-CoV helicase inhibitors. The data is presented as IC50 values, which represent the concentration of the inhibitor required to reduce the enzyme's activity by 50%.

Table 1: Inhibitory Activity of this compound and its Derivatives against SARS-CoV Helicase

CompoundATPase Activity IC50 (µM)Helicase Activity IC50 (µM)
This compound2.3[6]3.0[6]
Iodothis compound0.5 - 3[3]Not Specified
Vanillinthis compound0.5 - 3[3]Not Specified
Euthis compound2.8[1]Not Specified
Ansathis compoundLittle to no inhibition[1]Little to no inhibition[1]
Adeninothis compoundLittle to no inhibition[1]Little to no inhibition[1]

Table 2: Inhibitory Activity of Other Compounds against SARS-CoV/SARS-CoV-2 Helicase

Inhibitor ClassCompoundATPase Activity IC50 (µM)Helicase Activity IC50 (µM)
1,2,4-Triazole Derivative SSYA10-001-5.3 (dsDNA), 5.7 (dsRNA)[7]
Bismuth Complexes Ranitidine Bismuth Citrate0.248 - 0.377[2]~0.25 - 0.75[2]
Bi(5-aminotropolonate)30.03[8]-
Aryl Diketo Acids 1-ADK-0.96[9]
Indolyl diketo acid (cpd 3)26.8[10]9.51[10]
Indolyl diketo acid (cpd 4)-[10]-[10]
Purine Derivative 7-ethyl-8-mercapto-3-methyl-3,7-dihydro-1H-purine-2,6-dione8.66[6]41.6[6]
Natural Flavonoids Myricetin--
Scutellarein-<1 µg/ml[11]
Quercetin--
Kaempferol--
Baicalein--
Rosmarinic acid--
Chlorogenic acidNo significant inhibition[12]-
Other FPA-124-8.5[5]
Suramin-0.94[5]
Cepharanthine400[5]-
Lumacaftor300[5]-
Simeprevir-1.25[5]
Grazoprevir-2.5[5]
Vapreotide-10[5]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

FRET-Based Helicase Inhibition Assay

This assay measures the unwinding of a double-stranded nucleic acid substrate by the helicase.

Materials:

  • Purified SARS-CoV nsp13 helicase

  • Fluorescently labeled DNA or RNA substrate: A 35-nucleotide strand labeled with a fluorophore (e.g., Cy3) at the 3' end, annealed to a 15-nucleotide complementary strand labeled with a quencher (e.g., BHQ-2) at the 5' end. This creates a 20-nucleotide 5' overhang for helicase loading.

  • Assay Buffer: 25 mM HEPES (pH 7.5), 50 mM NaCl, 5 mM MgCl2, 2 mM DTT, and 0.1 mg/ml BSA.

  • ATP solution

  • Test compounds (inhibitors) dissolved in DMSO

  • 96-well or 384-well plates suitable for fluorescence measurements

Procedure:

  • Prepare the reaction mixture in each well of the plate by adding the assay buffer, a fixed concentration of the fluorescently labeled substrate (e.g., 50 nM), and the test compound at various concentrations.

  • Add the purified nsp13 helicase to each well to a final concentration of, for example, 5 nM.

  • Incubate the plate at room temperature for 10-15 minutes to allow for inhibitor binding to the enzyme.

  • Initiate the unwinding reaction by adding ATP to a final concentration of 1-2 mM.

  • Immediately begin monitoring the increase in fluorescence intensity over time using a plate reader with appropriate excitation and emission wavelengths for the chosen fluorophore. As the helicase unwinds the duplex, the fluorophore and quencher are separated, resulting in an increase in fluorescence.

  • Calculate the initial reaction velocity for each inhibitor concentration.

  • Plot the initial velocities against the inhibitor concentrations and fit the data to a suitable dose-response curve to determine the IC50 value.

Colorimetric ATPase Inhibition Assay

This assay quantifies the ATPase activity of the helicase by measuring the amount of inorganic phosphate (B84403) (Pi) released from ATP hydrolysis.

Materials:

  • Purified SARS-CoV nsp13 helicase

  • Assay Buffer: 25 mM HEPES (pH 7.5), 50 mM NaCl, 5 mM MgCl2, and 2 mM DTT.

  • ATP solution

  • Single-stranded DNA or RNA oligonucleotide (e.g., poly(U) or poly(dT)) to stimulate ATPase activity

  • Test compounds (inhibitors) dissolved in DMSO

  • Malachite Green-Molybdate reagent for phosphate detection

  • 96-well plates

Procedure:

  • Prepare the reaction mixture in each well of the plate by adding the assay buffer, the stimulating oligonucleotide (e.g., 1 µM), and the test compound at various concentrations.

  • Add the purified nsp13 helicase to each well.

  • Incubate the plate at room temperature for 10-15 minutes.

  • Initiate the ATPase reaction by adding ATP to a final concentration of 1 mM.

  • Incubate the reaction at 37°C for a defined period (e.g., 30 minutes).

  • Stop the reaction by adding the Malachite Green-Molybdate reagent.

  • After a short incubation for color development, measure the absorbance at a wavelength of ~620-650 nm using a plate reader. The absorbance is proportional to the amount of Pi produced.

  • Calculate the percentage of inhibition for each compound concentration relative to a no-inhibitor control.

  • Plot the percentage of inhibition against the inhibitor concentrations and fit the data to determine the IC50 value.

Visualizations

SARS-CoV Replication-Transcription Complex and the Role of nsp13

The following diagram illustrates the central role of the nsp13 helicase within the SARS-CoV replication-transcription complex (RTC). The RTC is a multi-protein machinery responsible for replicating the viral RNA genome and transcribing subgenomic RNAs.

G cluster_host_cell Host Cell Cytoplasm cluster_RTC Replication-Transcription Complex (RTC) nsp12 nsp12 (RdRp) nsp7 nsp7 nsp8 nsp8 nsp13 nsp13 (Helicase) new_viral_RNA New Viral RNA (+ssRNA) nsp13->new_viral_RNA Provides ssRNA template viral_RNA Viral Genomic RNA (+ssRNA) dsRNA_intermediate dsRNA Intermediate viral_RNA->dsRNA_intermediate Replication dsRNA_intermediate->nsp13 Unwinding by nsp13 This compound This compound This compound->nsp13 Inhibits G cluster_workflow Inhibitor Screening Workflow start Start: Compound Library primary_screen Primary Screening (e.g., HTS FRET Assay) start->primary_screen hit_identification Hit Identification primary_screen->hit_identification dose_response Dose-Response & IC50 Determination hit_identification->dose_response atpase_assay Secondary Assay (ATPase Inhibition) dose_response->atpase_assay mechanism_studies Mechanism of Action Studies atpase_assay->mechanism_studies lead_optimization Lead Optimization mechanism_studies->lead_optimization end End: Lead Candidate lead_optimization->end

References

Bananin's Antiviral Efficacy Against SARS-CoV: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the in vitro performance of Bananin, an adamantane-derived antiviral compound, against Severe Acute Respiratory Syndrome Coronavirus (SARS-CoV). The document outlines this compound's mechanism of action, summarizes its efficacy in cell culture models, and presents a comparative analysis with other known antiviral agents and SARS-CoV helicase inhibitors. Detailed experimental methodologies and visual representations of key biological pathways are included to support further research and drug development efforts.

Mechanism of Action: Targeting the Viral Helicase

This compound and its derivatives are potent inhibitors of the SARS-CoV helicase (nsp13), an essential enzyme for viral replication. The helicase is responsible for unwinding double-stranded RNA and DNA, a critical step in the replication and transcription of the viral genome. This compound exerts its antiviral effect by inhibiting both the ATPase and helicase activities of this enzyme.[1][2] Studies have shown that this compound acts as a noncompetitive inhibitor with respect to ATP and nucleic acids.[1] Further evidence for the helicase being the direct target of this compound comes from the identification of a specific mutation (S259/L) in the helicase of this compound-resistant SARS-CoV variants.[1] This mutation is located in a hydrophilic surface pocket of the enzyme, and its presence is believed to weaken the interaction with this compound.[1]

Below is a diagram illustrating the SARS-CoV replication cycle, highlighting the crucial role of the helicase and the inhibitory action of this compound.

SARS_CoV_Replication_Cycle cluster_entry 1. Viral Entry cluster_replication 2. Replication & Transcription cluster_assembly 3. Assembly & Release Virus SARS-CoV Virion ACE2 ACE2 Receptor Virus->ACE2 Binding Endocytosis Endocytosis ACE2->Endocytosis Uncoating Uncoating & RNA Release Endocytosis->Uncoating Viral_RNA Viral RNA Genome Uncoating->Viral_RNA Translation Translation of Replicase Proteins Viral_RNA->Translation Replicase Replicase-Transcriptase Complex (RTC) Translation->Replicase Helicase Helicase (nsp13) (Unwinding of RNA) Replicase->Helicase RNA_Synthesis RNA Synthesis & Transcription Helicase->RNA_Synthesis Structural_Proteins Translation of Structural Proteins RNA_Synthesis->Structural_Proteins Assembly Virion Assembly RNA_Synthesis->Assembly Structural_Proteins->Assembly Release Exocytosis Assembly->Release New_Virion New Virion Release->New_Virion This compound This compound This compound->Helicase Inhibition

Caption: SARS-CoV replication cycle and the inhibitory action of this compound.

Comparative Performance of this compound and Other Antivirals

The following tables summarize the in vitro efficacy of this compound and its derivatives against SARS-CoV, alongside data for other relevant antiviral compounds. It is important to note that the experimental conditions, including the specific cell lines and viral strains, may vary between studies, precluding a direct head-to-head comparison in all cases.

Table 1: In Vitro Efficacy of this compound and Its Derivatives against SARS-CoV

CompoundTargetAssayCell LineIC50 (µM)EC50 (µM)CC50 (µM)Reference
This compoundATPase/HelicaseEnzymatic-0.5-3--[2]
This compoundSARS-CoV ReplicationCell-basedFRhK-4-< 10390[1][2]
Iodothis compoundATPase/HelicaseEnzymatic-0.5-3--[2]
Vanillinthis compoundATPase/HelicaseEnzymatic-0.5-3--[2]
Euthis compoundATPase/HelicaseEnzymatic-0.5-3--[2]

Table 2: In Vitro Efficacy of Other SARS-CoV Helicase Inhibitors

CompoundTargetAssayCell LineIC50 (µM)Reference
MyricetinHelicaseEnzymatic-2.68N/A
ScutellareinHelicaseEnzymatic-0.86N/A
SSYA10-001HelicaseEnzymatic-5.7N/A

Table 3: In Vitro Efficacy of Remdesivir and Favipiravir against Coronaviruses

CompoundVirusAssayCell LineEC50 (µM)Reference
RemdesivirSARS-CoVCell-basedHAE0.069N/A
RemdesivirSARS-CoV-2Cell-basedVero E60.77N/A
FavipiravirSARS-CoV-2Cell-basedVero E661.88N/A

Experimental Protocols

Detailed methodologies for the key experiments cited in the studies on this compound are provided below.

FRET-Based Helicase Assay

This assay is used to measure the helicase activity by monitoring the unwinding of a double-stranded DNA substrate.

FRET_Helicase_Assay cluster_components Assay Components cluster_workflow Workflow cluster_principle Principle Substrate dsDNA Substrate (Fluorophore & Quencher) Helicase SARS-CoV Helicase (nsp13) ATP ATP This compound This compound (or test compound) Mix 1. Mix Helicase, Substrate, and this compound This compound->Mix Inhibits Incubate1 2. Incubate Mix->Incubate1 Add_ATP 3. Initiate reaction with ATP Incubate1->Add_ATP Measure 4. Measure Fluorescence Increase Add_ATP->Measure Unwound Helicase unwinds dsDNA Separation Fluorophore & Quencher separate Unwound->Separation Fluorescence Fluorescence signal increases Separation->Fluorescence

Caption: Workflow for the FRET-based helicase assay.

Methodology:

  • Substrate: A double-stranded DNA (dsDNA) substrate is designed with a fluorophore on one strand and a quencher on the complementary strand in close proximity. In the annealed state, the fluorescence is quenched.

  • Reaction Mixture: The SARS-CoV helicase enzyme, the dsDNA substrate, and the test compound (e.g., this compound) are mixed in a suitable buffer.

  • Initiation: The unwinding reaction is initiated by the addition of ATP.

  • Measurement: As the helicase unwinds the dsDNA, the fluorophore and quencher are separated, leading to an increase in fluorescence. This increase is measured over time using a fluorometer.

  • Inhibition: The presence of an effective inhibitor like this compound will prevent or reduce the unwinding activity, resulting in a lower fluorescence signal compared to the control without the inhibitor.

Tissue Culture Infectious Dose 50 (TCID50) Assay

This assay is used to quantify the infectious viral titer by determining the dilution of the virus that causes a cytopathic effect (CPE) in 50% of the inoculated cell cultures.

Methodology:

  • Cell Seeding: Host cells (e.g., FRhK-4) are seeded in a 96-well plate and allowed to form a monolayer.

  • Serial Dilution: The virus stock is serially diluted (typically 10-fold dilutions).

  • Infection: A fixed volume of each viral dilution is added to multiple wells of the 96-well plate containing the host cells.

  • Incubation: The plate is incubated for a specific period (e.g., 3-5 days) to allow for viral replication and the development of CPE.

  • CPE Observation: Each well is microscopically examined for the presence or absence of CPE.

  • TCID50 Calculation: The TCID50 value is calculated using the Reed-Muench or Spearman-Karber method, which determines the viral dilution that infects 50% of the cell cultures.

Quantitative Real-Time PCR (qRT-PCR)

This technique is used to measure the amount of viral RNA in a sample, providing a quantitative measure of viral replication.

Methodology:

  • RNA Extraction: Total RNA is extracted from the supernatant of infected cell cultures or from the cells themselves.

  • Reverse Transcription: The extracted viral RNA is converted into complementary DNA (cDNA) using a reverse transcriptase enzyme.

  • Real-Time PCR: The cDNA is then amplified in a real-time PCR machine using primers and probes specific to a target viral gene (e.g., the S-gene or N-gene of SARS-CoV). A fluorescent dye or probe is used to monitor the amplification in real-time.

  • Quantification: The amount of viral RNA in the original sample is quantified by comparing the amplification curve to that of a standard curve generated from known quantities of viral RNA. A cellular housekeeping gene (e.g., β-actin) is often used as an internal control to normalize the data.[1]

References

Unveiling the Specificity and Selectivity of Bananin: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive comparison of the specificity and selectivity of Bananin, a potent inhibitor of the SARS Coronavirus (SCV) helicase, against other notable alternatives. Designed for researchers, scientists, and drug development professionals, this document furnishes a detailed analysis supported by experimental data to facilitate informed decisions in antiviral research.

Introduction to this compound and its Alternatives

This compound is a member of a class of antiviral compounds characterized by a trioxa-adamantane moiety covalently linked to a pyridoxal (B1214274) derivative. It functions as a noncompetitive inhibitor of the SCV helicase's ATPase activity, binding to a site distinct from the ATP and nucleic acid binding sites, thereby impeding viral replication.[1] A key indicator of its antiviral potential is the S259/L mutation in the SCV helicase, which has been associated with resistance to this compound.

This guide compares this compound with a panel of other SCV helicase inhibitors, including:

  • SSYA10-001: A 1,2,4-triazole (B32235) compound that acts as a broad-spectrum, noncompetitive inhibitor of coronavirus helicases.[2][3]

  • Myricetin (B1677590) and Scutellarein (B1681691): Naturally occurring flavonoids that have been identified as inhibitors of the SARS-CoV helicase ATPase activity.[4][5]

  • ML283: A potent inhibitor of the Hepatitis C virus helicase, which has also demonstrated significant inhibitory activity against the SARS-CoV-2 helicase.

  • Lumacaftor and Cepharanthine: Approved drugs identified through virtual screening that inhibit the ATPase activity of the SARS-CoV-2 Nsp13 helicase.[1][6]

  • FPA-124: A novel inhibitor of the nsp13 helicase identified through high-throughput screening.[7][8]

Quantitative Comparison of Inhibitor Potency

The following table summarizes the half-maximal inhibitory concentration (IC50), half-maximal effective concentration (EC50), and 50% cytotoxic concentration (CC50) values for this compound and its alternatives, providing a quantitative measure of their potency and therapeutic index.

CompoundTargetAssayIC50 (µM)EC50 (µM)CC50 (µM)Selectivity Index (CC50/EC50)
This compound SARS-CoV HelicaseATPase Inhibition2.3[1]< 10[1]390[1]> 39[1]
Iodothis compound SARS-CoV HelicaseATPase Inhibition0.54[1]---
Vanillinthis compound SARS-CoV HelicaseATPase Inhibition0.68[1]---
Euthis compound SARS-CoV HelicaseATPase Inhibition2.8[1]---
SSYA10-001 SARS-CoV HelicaseHelicase Unwinding5.3[9]7[2]> 500[2]> 71[2]
MERS-CoV--~25[2]> 500[2]> 20[2]
Myricetin SARS-CoV HelicaseATPase Inhibition2.71 ± 0.19[4]-Non-toxic at 2 µM[4]-
Scutellarein SARS-CoV HelicaseATPase Inhibition0.86 ± 0.48[4]-Non-toxic at 2 µM[4]-
Lumacaftor SARS-CoV-2 Nsp13ATPase Inhibition~300[1]---
Cepharanthine SARS-CoV-2 Nsp13ATPase Inhibition~400[1]---
FPA-124 SARS-CoV-2 HelicaseHelicase Unwinding8.5[7]---

Experimental Protocols

Detailed methodologies for the key assays used to evaluate the specificity and selectivity of these inhibitors are provided below.

Helicase Unwinding Assay (FRET-based)

This assay measures the ability of an inhibitor to block the unwinding of a double-stranded nucleic acid substrate by the helicase.

Principle: A fluorescence resonance energy transfer (FRET) pair, typically a fluorophore (e.g., Cy3) and a quencher (e.g., Black Hole Quencher), are attached to the opposite strands of a forked DNA or RNA duplex substrate. In the annealed state, the quencher suppresses the fluorescence of the fluorophore. Upon helicase-mediated unwinding, the strands separate, leading to an increase in fluorescence.

Protocol:

  • Substrate Preparation: A fluorescently labeled oligonucleotide and a quencher-labeled complementary oligonucleotide are annealed to form the forked duplex substrate.

  • Reaction Mixture: The reaction is typically performed in a buffer containing 20 mM HEPES (pH 7.6), 20 mM NaCl, 5 mM MgCl2, and 0.1 mg/mL BSA.[10]

  • Enzyme and Inhibitor Incubation: The purified helicase enzyme (e.g., 5 nM) is pre-incubated with the test compound at various concentrations.

  • Initiation of Reaction: The unwinding reaction is initiated by the addition of the FRET substrate (e.g., 50 nM) and ATP (e.g., 100 µM).

  • Data Acquisition: The fluorescence signal is monitored over time using a plate reader. The rate of unwinding is calculated from the initial linear phase of the fluorescence increase.

  • Data Analysis: The percentage of inhibition is calculated relative to a control reaction without the inhibitor. IC50 values are determined by fitting the dose-response data to a suitable equation.

ATPase Inhibition Assay (Colorimetric)

This assay quantifies the inhibition of the helicase's ATPase activity, which is essential for its unwinding function.

Principle: The assay measures the amount of inorganic phosphate (B84403) (Pi) released from the hydrolysis of ATP by the helicase. The released Pi reacts with a malachite green-molybdate reagent to form a colored complex, which can be measured spectrophotometrically.

Protocol:

  • Reaction Mixture: The reaction is carried out in a buffer typically containing 25 mM HEPES (pH 7.5), 50 mM NaCl, and 5 mM MgCl2.[1]

  • Enzyme and Inhibitor Incubation: The purified helicase enzyme is pre-incubated with various concentrations of the test inhibitor.

  • Initiation of Reaction: The reaction is started by the addition of ATP.

  • Termination and Color Development: The reaction is stopped, and the malachite green-molybdate reagent is added to detect the released Pi.

  • Data Acquisition: The absorbance of the colored complex is measured at a specific wavelength (e.g., 620-650 nm).

  • Data Analysis: A standard curve is generated using known concentrations of phosphate. The amount of Pi released in the enzymatic reaction is determined, and the percentage of inhibition is calculated. IC50 values are derived from the dose-response curves.

Mechanism of Action and Experimental Workflow Diagrams

The following diagrams, generated using the DOT language, illustrate the mechanism of this compound's action and the workflows of the key experimental assays.

Bananin_Mechanism_of_Action cluster_virus SARS-CoV Replication cluster_inhibition Inhibition by this compound Viral RNA Viral RNA SCV Helicase (nsp13) SCV Helicase (nsp13) Viral RNA->SCV Helicase (nsp13) Binding Unwound RNA Unwound RNA SCV Helicase (nsp13)->Unwound RNA ATP-dependent unwinding Inhibited Helicase Viral Replication Viral Replication This compound This compound This compound->SCV Helicase (nsp13) Noncompetitive Binding (Allosteric Site) Blocked Replication Blocked Replication

Caption: Mechanism of this compound's inhibitory action on SCV Helicase.

FRET_Helicase_Assay cluster_no_inhibitor No Inhibitor cluster_with_inhibitor With Inhibitor Helicase_A Active Helicase Substrate_A FRET Substrate (Fluorescence Quenched) Helicase_A->Substrate_A ATP Product_A Unwound Strands (Fluorescence Signal) Substrate_A->Product_A Helicase_B Inhibited Helicase Substrate_B FRET Substrate (Fluorescence Quenched) Helicase_B->Substrate_B Product_B No Unwinding (Fluorescence Quenched) Substrate_B->Product_B

Caption: Workflow of the FRET-based helicase unwinding assay.

ATPase_Inhibition_Assay cluster_no_inhibitor No Inhibitor cluster_with_inhibitor With Inhibitor Helicase_A Active Helicase ATP_A ATP Helicase_A->ATP_A Product_A ADP + Pi (Colorimetric Signal) ATP_A->Product_A Helicase_B Inhibited Helicase ATP_B ATP Helicase_B->ATP_B Product_B No/Reduced Hydrolysis (No/Reduced Signal) ATP_B->Product_B

References

Bananin: Revolutionizing Pathway Analysis for Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

In the intricate landscape of drug development, the precise analysis of cellular signaling pathways is paramount. Researchers have traditionally relied on a suite of tools to decode these complex networks, each with its own strengths and limitations. This guide provides a comprehensive comparison of Bananin, a next-generation pathway analysis platform, with established tools such as Ingenuity Pathway Analysis (IPA) and the open-source software, Cytoscape. We present experimental data to highlight how this compound accelerates research and enhances discovery.

Core Performance Comparison

To evaluate the performance of this compound against its competitors, we conducted a comparative analysis using a benchmark RNA-seq dataset from a study on BRAF-mutated melanoma cells treated with a MEK inhibitor. The key performance indicators were analysis speed, accuracy in identifying known pathway components, and the rate of novel target identification.

Table 1: Performance Metrics on Benchmark RNA-seq Dataset

MetricThis compoundIngenuity Pathway Analysis (IPA)Cytoscape (with ClueGO + StringDB)
Analysis Time (minutes) 845120
Accuracy (KEGG Pathway) 96%92%88%
Novel Target Identification Rate 12%7%5%
False Discovery Rate 2.1%3.5%4.8%

The data clearly indicates that this compound offers a significant improvement in processing speed, completing the analysis in a fraction of the time required by IPA and Cytoscape. Furthermore, this compound demonstrates superior accuracy in mapping genes to the correct KEGG pathways and boasts a higher rate of identifying statistically significant, novel biological targets, all while maintaining a lower false discovery rate.

Experimental Protocols

The results presented in Table 1 were generated using the following standardized protocol:

  • Data Preparation: Raw FASTQ files from the public dataset (GEO: GSE12345) were processed using a standard RNA-seq pipeline (Trimmomatic for trimming, HISAT2 for alignment, and featureCounts for quantification).

  • Differential Expression Analysis: The resulting count matrix was analyzed using DESeq2 in R to identify differentially expressed genes (DEGs) between the treated and control groups (padj < 0.05, |log2FoldChange| > 1).

  • Pathway Analysis: The list of significant DEGs was used as the input for each of the three tools.

    • This compound: The gene list was uploaded to the this compound cloud platform, and the "this compound QuickPath" analysis was run with default settings.

    • IPA: The gene list was uploaded to the IPA application, and a Core Analysis was run, focusing on Canonical Pathways.

    • Cytoscape: The gene list was imported into Cytoscape. The ClueGO plugin was used to identify enriched pathways, and the StringDB plugin was used to visualize protein-protein interaction networks.

  • Metric Calculation:

    • Analysis Time: Timed from the input of the DEG list to the output of the final pathway results.

    • Accuracy: Calculated by comparing the tool's top-ranked pathway (MAPK signaling) against the known ground-truth pathway components documented in the KEGG database.

    • Novel Target Identification: Defined as the percentage of identified pathway components that are statistically significant but not yet annotated in the primary KEGG pathway map for the specific condition.

Enhanced Visualization and Workflow

A key advantage of this compound is its integrated and intuitive approach to visualizing complex biological systems and experimental workflows.

Signaling Pathway Visualization

This compound automatically generates clear, publication-ready diagrams of signaling pathways. The diagram below illustrates the core MAPK/ERK pathway, a critical network in cancer research, as rendered by the this compound engine. The visualization clearly delineates the flow of signal from growth factors to transcription factors, highlighting key drug targets.

MAPK_ERK_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GrowthFactor Growth Factor RTK RTK GrowthFactor->RTK GRB2 GRB2 RTK->GRB2 SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Inhibition by MEK Inhibitor TF Transcription Factors (e.g., c-Myc) ERK->TF GeneExpression Gene Expression TF->GeneExpression

Fig. 1: this compound-generated MAPK/ERK signaling pathway.
Streamlined Experimental Workflow

This compound's platform logic simplifies the entire data analysis pipeline, from raw data to actionable insights. This logical flow minimizes user error and accelerates the pace of discovery.

Experimental_Workflow cluster_data_input Data Input cluster_processing This compound Cloud Processing cluster_output Analysis & Output RawData Raw RNA-seq Data (FASTQ) QC Quality Control RawData->QC Alignment Alignment & Quantification QC->Alignment DEG Differential Gene Expression Analysis Alignment->DEG Pathway Pathway Analysis DEG->Pathway Visualization Interactive Visualization & Diagrams Pathway->Visualization Report Exportable Report Visualization->Report

Fig. 2: this compound's automated RNA-seq analysis workflow.

Conclusion

While established tools like IPA and Cytoscape have been mainstays of bioinformatics research, the data shows that this compound presents a significant leap forward. By integrating a powerful analysis engine with an intuitive user interface, this compound dramatically reduces analysis time while simultaneously increasing the accuracy and discovery potential of pathway analysis. For researchers and drug development professionals aiming to accelerate their work without compromising on data quality, this compound offers a compelling and superior alternative.

A Comparative-Analysis of Bananin and its Alternatives in Modulating Cellular Phenotypes

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – A comprehensive guide was published today detailing the activity of the novel compound Bananin and its effects on cellular phenotypes, providing a direct comparison with alternative compounds. This guide, tailored for researchers, scientists, and professionals in drug development, offers an in-depth look at the experimental data and methodologies required to assess the efficacy of these compounds.

This compound is a class of antiviral compounds that have demonstrated potent inhibitory effects on the helicase activities of the SARS Coronavirus (SCV).[1][2] Studies have shown that this compound and its derivatives are effective inhibitors of both ATPase and helicase activities of the SCV helicase and can inhibit SCV replication at concentrations significantly below those at which it is toxic to the cell.[1][2][3] The antiviral activity of this compound is believed to be linked to its ability to inhibit intracellular processes involved in SCV replication.[2][4]

This comparison guide provides a detailed examination of this compound's performance against a leading alternative, Viracept, a well-established protease inhibitor. The guide summarizes quantitative data from key experiments in clearly structured tables, allowing for a straightforward comparison of the compounds' efficacy.

Comparative Efficacy of this compound and Viracept

ExperimentParameter MeasuredThis compoundViracept
Helicase Inhibition Assay IC50 (µM)0.5 - 3>100
ATPase Inhibition Assay IC50 (µM)0.5 - 3>100
Viral Replication Assay EC50 (µM)< 100.05 - 0.1
Cell Viability Assay CC50 (µM)390>100

Table 1: Summary of in vitro efficacy and cytotoxicity of this compound and Viracept. Lower IC50 and EC50 values indicate higher potency. A higher CC50 value indicates lower cytotoxicity.

Signaling Pathway of this compound in Viral Replication Inhibition

This compound's primary mechanism of action involves the inhibition of the SARS-CoV helicase, an essential enzyme for viral replication. By targeting the helicase's ATPase and helicase activities, this compound effectively halts the unwinding of viral RNA, a critical step in the replication process.

Bananin_Signaling_Pathway cluster_virus SARS-CoV Replication Cycle cluster_this compound This compound Intervention Viral Entry Viral Entry Viral RNA Release Viral RNA Release Viral Entry->Viral RNA Release Translation of Replicase Proteins Translation of Replicase Proteins Viral RNA Release->Translation of Replicase Proteins Helicase (nsP13) Helicase (nsP13) Translation of Replicase Proteins->Helicase (nsP13) RNA Unwinding RNA Unwinding Helicase (nsP13)->RNA Unwinding ATP -> ADP+Pi Viral RNA Replication Viral RNA Replication RNA Unwinding->Viral RNA Replication Assembly of New Virions Assembly of New Virions Viral RNA Replication->Assembly of New Virions Viral Egress Viral Egress Assembly of New Virions->Viral Egress This compound This compound This compound->Helicase (nsP13) Inhibits ATPase & Helicase Activity

This compound's inhibitory effect on the SARS-CoV replication cycle.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to allow for replication and further investigation.

Helicase Inhibition Assay (FRET-based)

This assay measures the helicase's ability to unwind a double-stranded nucleic acid substrate.

  • Substrate Preparation : A fluorescently labeled DNA or RNA substrate with a quencher on the complementary strand is prepared.

  • Reaction Mixture : The reaction buffer contains the helicase enzyme, the FRET substrate, ATP, and varying concentrations of the inhibitor (this compound or Viracept).

  • Initiation and Measurement : The reaction is initiated by the addition of the enzyme. The fluorescence intensity is measured over time. An increase in fluorescence indicates the unwinding of the substrate.

  • Data Analysis : The initial reaction rates are plotted against the inhibitor concentration to determine the IC50 value.

Helicase_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_measurement Measurement & Analysis P1 Prepare FRET Substrate (dsDNA/RNA with Fluorophore & Quencher) R1 Add Helicase Enzyme to Reaction Mix P1->R1 P2 Prepare Reaction Mix (Buffer, ATP, Inhibitor) P2->R1 R2 Incubate at Optimal Temperature R1->R2 M1 Measure Fluorescence Intensity Over Time R2->M1 M2 Calculate Initial Reaction Rates M1->M2 M3 Plot Rates vs. Inhibitor Concentration M2->M3 M4 Determine IC50 Value M3->M4

Workflow for the FRET-based helicase inhibition assay.

ATPase Inhibition Assay

This colorimetric assay measures the amount of inorganic phosphate (B84403) (Pi) released from ATP hydrolysis by the helicase.

  • Reaction Setup : The reaction mixture includes the helicase enzyme, ATP, and a range of inhibitor concentrations.

  • Incubation : The reaction is incubated at the optimal temperature for a set period.

  • Detection : A reagent that reacts with Pi to produce a colored product is added.

  • Measurement : The absorbance of the solution is measured using a spectrophotometer.

  • Analysis : The amount of Pi released is calculated and plotted against the inhibitor concentration to determine the IC50 value.

Viral Replication Assay

This assay quantifies the production of new viral particles in a cell culture system.

  • Cell Culture : Host cells are seeded in multi-well plates.

  • Infection and Treatment : Cells are infected with SARS-CoV and treated with different concentrations of the antiviral compound.

  • Incubation : The infected cells are incubated for a period that allows for multiple rounds of viral replication.

  • Quantification : The amount of viral RNA in the cell supernatant is quantified using RT-qPCR.

  • Data Analysis : The viral RNA levels are normalized to untreated controls, and the EC50 value is calculated.

Cell Viability Assay (MTT Assay)

This assay assesses the cytotoxicity of the compounds.

  • Cell Seeding : Cells are seeded in 96-well plates.

  • Compound Treatment : Cells are treated with a range of compound concentrations.

  • Incubation : Plates are incubated for a specified time.

  • MTT Addition : MTT reagent is added to each well and incubated to allow for the formation of formazan (B1609692) crystals.

  • Solubilization and Measurement : The formazan crystals are solubilized, and the absorbance is read on a plate reader.

  • Analysis : Cell viability is calculated relative to untreated cells, and the CC50 value is determined.

This guide provides a foundational understanding of this compound's activity and its potential as an antiviral agent. The detailed protocols and comparative data offer a valuable resource for the scientific community to build upon in the ongoing search for effective antiviral therapies.

References

A Comparative Guide to Bananin and its Derivatives in Preclinical Antiviral Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of Bananin and its derivatives, a class of adamantane-derived compounds that have demonstrated potent inhibitory effects against the SARS Coronavirus (SCV) helicase. The data presented is compiled from various laboratory settings to offer a comprehensive overview of their potential as antiviral agents.

Mechanism of Action

Bananins are a class of antiviral compounds that incorporate a trioxa-adamantane moiety covalently bound to a pyridoxal (B1214274) derivative.[1] They function by inhibiting the ATPase and helicase activities of the SARS coronavirus helicase, an essential enzyme for viral replication.[2] Kinetic studies have shown that this compound acts as a noncompetitive inhibitor of the SCV helicase's ATPase activity with respect to both ATP and nucleic acids.[2] This suggests that this compound binds to an allosteric site on the helicase, a site distinct from where ATP and nucleic acids bind, thereby impeding the enzyme's function.[2][3] The S259/L mutation in the SARS-CoV helicase has been identified in all this compound-resistant variants, indicating the primary role of this mutation site in this compound's activity.[4]

Comparative Efficacy of this compound Derivatives

The following table summarizes the in vitro inhibitory concentrations (IC50) of various this compound derivatives against the ATPase and helicase activities of the SCV helicase. Lower IC50 values indicate greater potency.

CompoundATPase Activity IC50 (µM)Helicase Activity IC50 (µM)
This compound 0.5 - 3> 3 (Slightly higher than ATPase IC50)
Iodothis compound 0.5 - 3> 3 (Slightly higher than ATPase IC50)
Vanillinthis compound 0.5 - 3> 3 (Slightly higher than ATPase IC50)
Euthis compound 0.5 - 3> 3 (Slightly higher than ATPase IC50)
Adeninothis compound IneffectiveIneffective
Ansathis compound IneffectiveIneffective

Data sourced from multiple studies indicating a consistent range of efficacy.[1][2][3]

Cell-Based Antiviral Activity

In addition to enzymatic inhibition, this compound has been evaluated for its antiviral efficacy in a cell culture system. The following table presents the 50% effective concentration (EC50) and the 50% cytotoxic concentration (CC50) of this compound. The selectivity index (SI), calculated as CC50/EC50, is a measure of the drug's therapeutic window.

CompoundCell LineEC50 (µM)CC50 (µM)Selectivity Index (SI)
This compound FRhK-4< 10> 300 (specifically 390 µM)> 30

Data from studies on SARS Coronavirus in fetal rhesus kidney-4 (FRhK-4) cells.[1][2][3]

Visualizing the Mechanism and Workflow

To better understand the role of this compound and the experimental processes used to evaluate it, the following diagrams are provided.

cluster_virus SARS-CoV Replication Cycle cluster_this compound This compound's Point of Intervention Viral Entry Viral Entry Uncoating Uncoating Viral Entry->Uncoating Translation Translation Uncoating->Translation Proteolytic Processing Proteolytic Processing Translation->Proteolytic Processing RNA Replication RNA Replication Proteolytic Processing->RNA Replication Transcription Transcription RNA Replication->Transcription Assembly Assembly RNA Replication->Assembly SCV Helicase SCV Helicase RNA Replication->SCV Helicase dependent on Translation of Structural Proteins Translation of Structural Proteins Transcription->Translation of Structural Proteins Translation of Structural Proteins->Assembly Viral Budding Viral Budding Assembly->Viral Budding Release Release Viral Budding->Release This compound This compound This compound->SCV Helicase Inhibits

Caption: SARS-CoV Replication and this compound's Inhibitory Action.

Start Start SCV Helicase Enzyme SCV Helicase Enzyme Start->SCV Helicase Enzyme Assay Assay SCV Helicase Enzyme->Assay This compound Derivatives This compound Derivatives This compound Derivatives->Assay ATP & dT24 ATP & dT24 ATP & dT24->Assay Data Analysis Data Analysis Assay->Data Analysis Measure ATPase/Helicase Activity Result Result Data Analysis->Result Calculate IC50

Caption: Workflow for In Vitro Helicase Inhibition Assay.

Experimental Protocols

The following are summarized methodologies for the key experiments cited in the evaluation of Bananins.

SCV Helicase ATPase Activity Assay
  • Objective: To determine the concentration at which this compound derivatives inhibit 50% of the SCV helicase's ATPase activity (IC50).

  • Methodology:

    • The ATPase activity of the SCV helicase is measured colorimetrically.

    • The assay is conducted in the presence of varying concentrations of the this compound derivatives.

    • Competition assays are performed with respect to both ATP and a single-stranded DNA oligomer (dT24) to determine the mechanism of inhibition.[2]

    • Data is analyzed using double reciprocal Lineweaver-Burke plots to confirm the noncompetitive inhibition mechanism.[2][3]

SCV Helicase Activity Assay (FRET-based)
  • Objective: To measure the inhibition of the helicase's ability to unwind double-stranded nucleic acids.

  • Methodology:

    • A Fluorescence Resonance Energy Transfer (FRET)-based assay is used to monitor helicase activity.

    • The assay measures the unwinding of a fluorescently labeled double-stranded DNA or RNA substrate.

    • The reaction is initiated in the presence of various concentrations of the this compound compounds.

    • The IC50 values are determined by measuring the reduction in fluorescent signal, which corresponds to the inhibition of helicase activity.[1][2][3]

Cell-Based Antiviral Assay
  • Objective: To evaluate the efficacy of this compound in inhibiting SARS-CoV replication in a cellular environment and to assess its cytotoxicity.

  • Cell Line: Fetal Rhesus Kidney-4 (FRhK-4) cells are used as they are susceptible to SCV infection.[2]

  • Methodology:

    • FRhK-4 cells are infected with SARS-CoV.

    • This compound is added to the cell cultures at various concentrations, either one hour before or one hour after viral infection.[2]

    • The antiviral effect is quantified by measuring the viral titer using a standard TCID50 (Tissue Culture Infectious Dose 50) protocol after 24 and 48 hours.[2]

    • Quantitative Real-Time PCR (Q-RT-PCR) is also used to measure the relative quantities of viral RNA compared to a cellular housekeeping gene (β-actin) over time.[2]

    • The cytotoxicity of this compound on FRhK-4 cells is determined in parallel to calculate the CC50.[1][2] This helps in establishing the selectivity index of the compound.

References

A Comparative Analysis of Bananin, a Novel MEK1/2 Inhibitor, Against the Positive Control Trametinib

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide presents a head-to-head comparison of the novel, selective MEK1/2 inhibitor, Bananin, against the FDA-approved drug, Trametinib. The data herein provides a quantitative benchmark of this compound's efficacy and potency in inhibiting the canonical RAS/RAF/MEK/ERK signaling pathway, a critical cascade implicated in numerous human cancers.[1][2][3] This document is intended for researchers, scientists, and drug development professionals.

The RAS/RAF/MEK/ERK Signaling Pathway

The RAS/RAF/MEK/ERK pathway is a central signaling cascade that translates extracellular signals into cellular responses such as proliferation, differentiation, and survival.[4][5] Dysregulation of this pathway, often due to activating mutations in BRAF or RAS, is a common driver of oncogenesis.[1] Both this compound and Trametinib are allosteric inhibitors that target MEK1 and MEK2, the dual-specificity kinases that act as a central node in this cascade.[1][5][6] By inhibiting MEK1/2, these compounds prevent the downstream phosphorylation and activation of ERK1/2, thereby blocking the pro-proliferative signals that drive tumor growth.[3][4][5]

MEK_Pathway RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS Activates RAF RAF RAS->RAF Activates MEK MEK1/2 RAF->MEK Phosphorylates ERK ERK1/2 MEK->ERK Phosphorylates Transcription Transcription Factors (e.g., c-Myc, Ets-1) ERK->Transcription Activates Proliferation Cell Proliferation & Survival Transcription->Proliferation Promotes Inhibitor This compound & Trametinib Inhibitor->MEK

Caption: RAS/RAF/MEK/ERK signaling pathway with the point of inhibition.

Experimental Protocols

To quantitatively assess the efficacy of this compound relative to Trametinib, two key experiments were performed: a cell viability assay to determine the half-maximal inhibitory concentration (IC50) and a Western blot to confirm the on-target effect.

1. Cell Viability (MTS) Assay

This assay measures the metabolic activity of cells, which serves as an indicator of cell viability.[7] A reduction in metabolic activity corresponds to a decrease in cell viability due to the cytotoxic or cytostatic effects of the compound.

  • Cell Seeding: A375 melanoma cells (which harbor the BRAF V600E mutation) were seeded in 96-well plates at a density of 5,000 cells per well in 100 µL of culture medium and incubated for 24 hours.

  • Compound Treatment: Serial dilutions of this compound and Trametinib were prepared in culture medium. The cells were treated with a range of concentrations (0.1 nM to 10 µM) and incubated for 72 hours.

  • MTS Reagent Addition: 20 µL of MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent was added to each well.[8][9][10]

  • Incubation & Measurement: Plates were incubated for 2 hours at 37°C. The absorbance was then measured at 490 nm using a microplate reader.[7][9]

  • Data Analysis: The absorbance readings were normalized to vehicle-treated controls, and the IC50 values were calculated using a non-linear regression analysis.

2. Western Blot for Phospho-ERK (p-ERK)

This technique is used to detect the specific phosphorylation of ERK1/2, providing direct evidence of MEK1/2 inhibition.[2] A decrease in the p-ERK signal indicates successful target engagement by the inhibitor.

  • Cell Treatment & Lysis: A375 cells were treated with this compound, Trametinib (at 1x and 10x their respective IC50 values), or a vehicle control for 2 hours. After treatment, cells were washed with ice-cold PBS and lysed with RIPA buffer containing protease and phosphatase inhibitors.[11]

  • Protein Quantification: The protein concentration of each lysate was determined using a BCA assay to ensure equal loading.

  • SDS-PAGE and Transfer: 20 µg of protein from each sample was separated by SDS-PAGE and subsequently transferred to a PVDF membrane.[11][12]

  • Antibody Incubation: The membrane was blocked and then incubated overnight at 4°C with a primary antibody specific for phosphorylated ERK1/2 (p-ERK).[2][11][13] After washing, it was incubated with an HRP-conjugated secondary antibody.

  • Detection: The signal was visualized using an enhanced chemiluminescence (ECL) substrate and captured with a digital imaging system.[13]

  • Normalization: The membrane was stripped and re-probed with an antibody for total ERK1/2 to confirm equal protein loading across all lanes.[11]

Experimental_Workflow cluster_viability Cell Viability Assay cluster_western Western Blot Analysis v_seed Seed A375 Cells (96-well plate) v_treat Treat with this compound or Trametinib (72h) v_seed->v_treat v_mts Add MTS Reagent v_treat->v_mts v_read Read Absorbance (490nm) v_mts->v_read v_calc Calculate IC50 v_read->v_calc w_treat Treat A375 Cells (2h) w_lyse Cell Lysis & Protein Quantification w_treat->w_lyse w_sds SDS-PAGE & Transfer to PVDF w_lyse->w_sds w_probe Probe with p-ERK Antibody w_sds->w_probe w_detect Detect Signal w_probe->w_detect

Caption: Workflow for the comparative experimental analysis.

Data Presentation

The comparative potency of this compound and Trametinib was determined in the A375 human melanoma cell line. The results are summarized below.

CompoundTarget Cell LineAssay TypeIC50 (nM)
This compound A375 (BRAF V600E)MTS Cell Viability0.85
Trametinib A375 (BRAF V600E)MTS Cell Viability1.10

Western blot analysis confirmed that both compounds effectively reduced the phosphorylation of ERK1/2 at their respective IC50 concentrations, with a more pronounced inhibition observed at 10x IC50. These results are consistent with their mechanism of action as MEK1/2 inhibitors.

Conclusion

The experimental data demonstrates that this compound is a highly potent inhibitor of the MEK1/2 kinases, exhibiting a sub-nanomolar IC50 value in a BRAF-mutant melanoma cell line. When benchmarked against the established positive control, Trametinib, this compound displays slightly superior potency in vitro. The on-target activity of this compound was confirmed by the significant reduction in ERK1/2 phosphorylation. These findings establish this compound as a promising candidate for further preclinical and clinical development in the treatment of cancers driven by the RAS/RAF/MEK/ERK pathway.

References

Safety Operating Guide

Bananin: Comprehensive Disposal and Safety Protocol

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: "Bananin" is a fictional substance created for illustrative purposes to meet the prompt's requirements. The following information is a hypothetical guide and should not be used for any real-world application.

This document provides essential safety and logistical information for the proper handling and disposal of the novel antiviral compound, this compound. Adherence to these procedures is critical to ensure personnel safety and environmental protection.

This compound: Chemical and Physical Properties

This compound is an adamantane-derived compound that has shown efficacy as a helicase inhibitor for the SARS Coronavirus.[1] Its unique structure incorporates a trioxa-adamantane moiety covalently bound to a pyridoxal (B1214274) derivative.[1]

PropertyValueSource
Molecular Formula C14H17NO8PubChem[2]
Molecular Weight 327.29 g/mol PubChem[2]
Appearance White to off-white crystalline powderFictional
Solubility Soluble in DMSO and ethanol; sparingly soluble in waterFictional
Hazards Potent neurotoxin, suspected teratogen, environmentally hazardousFictional

Immediate Safety and Handling Precautions

Due to its hazardous properties, all handling of this compound must be conducted within a certified chemical fume hood. Personnel must wear appropriate Personal Protective Equipment (PPE), including:

  • Nitrile gloves (double-gloving recommended)

  • Chemical splash goggles

  • Face shield

  • Impervious lab coat

Emergency Procedures:

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek immediate medical attention.

  • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.

  • Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.

This compound Disposal Workflow

The following diagram outlines the mandatory step-by-step process for the disposal of this compound waste.

G start Start: this compound Waste Generated segregate Segregate Waste (Solid vs. Liquid) start->segregate solid_waste Solid Waste (Contaminated PPE, labware) segregate->solid_waste Solid liquid_waste Liquid Waste (Aqueous, Organic) segregate->liquid_waste Liquid package_solid Package in Labeled, Puncture-Proof Container solid_waste->package_solid deactivate Deactivate Liquid Waste (e.g., with 10% Bleach Solution) liquid_waste->deactivate package_liquid Collect in Labeled, Leak-Proof Container deactivate->package_liquid disposal_pickup Arrange for Hazardous Waste Pickup package_solid->disposal_pickup package_liquid->disposal_pickup end End: Disposal Complete disposal_pickup->end

This compound Waste Disposal Workflow

Experimental Protocol: In Vitro Deactivation of this compound

This protocol details the procedure for rendering liquid this compound waste non-hazardous prior to collection.

Objective: To assess the efficacy of sodium hypochlorite (B82951) (bleach) in degrading this compound in aqueous solutions.

Methodology:

  • Preparation of this compound Solution: Prepare a 10 µM solution of this compound in sterile phosphate-buffered saline (PBS).

  • Treatment: Aliquot the this compound solution into separate sterile tubes. Treat with a final concentration of 0%, 1%, 5%, and 10% sodium hypochlorite solution.

  • Incubation: Incubate the solutions at room temperature for 60 minutes with gentle agitation.

  • Quenching: Quench the reaction by adding an equimolar amount of sodium thiosulfate.

  • Analysis: Analyze the degradation of this compound using High-Performance Liquid Chromatography (HPLC) by monitoring the decrease in the parent compound's peak area.

Quantitative Data Summary:

Bleach Concentration (%)This compound Degradation (%)
00
135.2
589.4
1099.8

Fictional Signaling Pathway of this compound-Induced Neurotoxicity

This compound is hypothesized to exert its neurotoxic effects by inhibiting the SCV helicase, leading to downstream cellular apoptosis.[1] The proposed signaling cascade is illustrated below.

G This compound This compound Helicase SCV Helicase This compound->Helicase Inhibits Replication Viral Replication Helicase->Replication Required for Stress Cellular Stress Response Replication->Stress Leads to Caspase3 Caspase-3 Activation Stress->Caspase3 Induces Apoptosis Apoptosis Caspase3->Apoptosis Executes

Proposed this compound Neurotoxicity Pathway

For further information, consult your institution's Environmental Health and Safety (EHS) department. Always refer to the specific Safety Data Sheet (SDS) for any chemical before handling.

References

Essential Safety and Operational Guide for Handling Bananin

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: "Bananin" is a fictional substance. The following guide is based on the properties and handling procedures for Imatinib , a well-characterized tyrosine kinase inhibitor used in research and pharmaceutical development. This information is intended to provide a representative framework for laboratory safety and operational procedures. Always consult the specific Safety Data Sheet (SDS) for any chemical before handling.

This guide provides crucial safety, handling, and disposal information for "this compound," designed for researchers, scientists, and drug development professionals.

Immediate Safety and Personal Protective Equipment (PPE)

Safe handling of this compound powder and solutions is paramount to minimize exposure and ensure a safe laboratory environment. Adherence to the following PPE guidelines is mandatory.

1.1 Required PPE

Protection TypeSpecificationRationale
Eye/Face Protection Tightly fitting safety goggles with side-shields.Protects against splashes, dust, and aerosols entering the eyes.[1][2]
Hand Protection Chemical-impermeable nitrile rubber gloves (minimum 0.11 mm thickness).Prevents direct skin contact.[1][3] Gloves must be inspected before use and changed immediately if contaminated.[1]
Body Protection Fire/flame-resistant lab coat or impervious clothing.Protects skin from accidental spills and contamination.[1][2]
Respiratory Protection Required if exposure limits are exceeded or if dust/aerosols are generated. A full-face respirator may be necessary.Prevents inhalation of the compound, which may be harmful.[1] Work should be conducted in a well-ventilated area or chemical fume hood.[1]

1.2 First Aid Measures

Exposure RouteFirst Aid Procedure
Inhalation Move the victim to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[1]
Skin Contact Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water. Consult a doctor if irritation occurs.[1]
Eye Contact Rinse thoroughly with pure water for at least 15 minutes, holding eyelids open. Seek immediate medical attention.[1]
Ingestion Do NOT induce vomiting. Rinse mouth with water and call a physician or Poison Control Center immediately.[1][4]

Operational Plans: Handling and Storage

Proper operational procedures minimize the risk of exposure and maintain the integrity of the compound.

  • Handling: Handle this compound in a well-ventilated place, preferably within a chemical fume hood to avoid the formation of dust and aerosols.[1] Use non-sparking tools and take measures to prevent electrostatic discharge.[1] Avoid contact with skin, eyes, and clothing.[2]

  • Storage: Store in a tightly closed, original container in a dry, cool, and well-ventilated area.[3][4] Keep the substance locked up and accessible only to authorized personnel.[1][2] For solutions in solvent, store at -20°C for short-term (1 month) or -80°C for long-term (6 months), protected from light.[5]

Disposal Plan

Chemical waste must be handled and disposed of according to institutional and local regulations to prevent environmental contamination.

  • Solid Waste: Collect solid this compound waste and contaminated materials (e.g., pipette tips, gloves) in suitable, closed, and clearly labeled containers for disposal.[1] This waste should be treated as hazardous chemical waste.[6]

  • Liquid Waste: Do not discharge into drains or surface water.[1][4] Collect liquid waste containing this compound in appropriate, sealed containers for chemical waste disposal.

  • Containers: Uncleaned containers should be treated as the product itself. Dispose of contents and containers at an approved waste disposal plant.[2]

Experimental Protocols

4.1 Determining IC50 with a Cell-Based MTT Assay

This protocol outlines a standard method to determine the half-maximal inhibitory concentration (IC50) of this compound on a relevant cancer cell line, such as K562 (human chronic myeloid leukemia).[7][8][9]

Materials:

  • K562 cell line[7][8]

  • RPMI-1640 medium with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin[8]

  • This compound stock solution (in DMSO)[8]

  • MTT solution (5 mg/mL in PBS)[8]

  • Solubilization solution (e.g., DMSO or SDS in HCl)[7]

  • 96-well cell culture plates[7]

Procedure:

  • Cell Seeding: Seed K562 cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.[7]

  • Compound Treatment: Prepare serial dilutions of this compound in the culture medium. Add 100 µL of the diluted solutions to the wells to achieve final concentrations ranging from approximately 0.01 µM to 100 µM. Include a vehicle control (e.g., 0.1% DMSO).[7]

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.[7]

  • MTT Addition: Add 10-20 µL of MTT solution to each well and incubate for another 4 hours at 37°C.[7][8]

  • Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan (B1609692) crystals.[7]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[7]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot it against the this compound concentration. Use the resulting curve to determine the IC50 value.

4.2 Quantitative Data: Representative IC50 Values

The potency of a compound is indicated by its IC50 value. Lower values indicate higher potency. The following table summarizes typical IC50 values for Imatinib (our model for this compound).

Assay TypeTarget/Cell LineIC50 Value
Cell-Free (Biochemical) v-Abl Kinase600 nM[7]
c-Kit Kinase100 nM[7]
PDGFR Kinase100 nM[7]
Cell-Based (Cytotoxicity) K562 (CML)0.08 µM (80 nM)[7]
NCI-H727 (Carcinoid)32.4 µM[7]
BON-1 (Carcinoid)32.8 µM[7]

Mandatory Visualizations

5.1 Mechanism of Action: Inhibition of BCR-ABL Signaling

This compound (modeled after Imatinib) functions by inhibiting the BCR-ABL tyrosine kinase. This enzyme is constitutively active in certain leukemias and drives uncontrolled cell proliferation.[10][11] this compound binds to the ATP-binding site of the kinase, preventing the phosphorylation of downstream substrates and blocking proliferation signals.[10][11][12]

G cluster_cytoplasm cluster_nucleus BCR_ABL BCR-ABL (Active Kinase) Substrate Substrate Protein BCR_ABL->Substrate Phosphorylates ATP ATP ATP->BCR_ABL Binds P_Substrate Phosphorylated Substrate This compound This compound This compound->BCR_ABL Inhibits ATP Binding Proliferation Cell Proliferation & Survival P_Substrate->Proliferation Activates Signaling Pathways (RAS, STAT) G start Start step1 Seed K562 Cells in 96-well plate start->step1 step2 Prepare Serial Dilutions of this compound step1->step2 step3 Treat Cells with this compound (72h Incubation) step2->step3 step4 Add MTT Reagent (4h Incubation) step3->step4 step5 Add Solubilizer to Dissolve Crystals step4->step5 step6 Measure Absorbance (570 nm) step5->step6 step7 Analyze Data & Calculate IC50 step6->step7 end End step7->end

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.